(R)-8-Azido-2-(Fmoc-amino)octanoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Propriétés
Formule moléculaire |
C23H26N4O4 |
|---|---|
Poids moléculaire |
422.5 g/mol |
Nom IUPAC |
(2R)-8-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)octanoic acid |
InChI |
InChI=1S/C23H26N4O4/c24-27-25-14-8-2-1-3-13-21(22(28)29)26-23(30)31-15-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,20-21H,1-3,8,13-15H2,(H,26,30)(H,28,29)/t21-/m1/s1 |
Clé InChI |
ORGUFSNMGCTGEA-OAQYLSRUSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCCCCCN=[N+]=[N-])C(=O)O |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCCCN=[N+]=[N-])C(=O)O |
Origine du produit |
United States |
Foundational & Exploratory
(R)-8-Azido-2-(Fmoc-amino)octanoic Acid: A Technical Guide for Advanced Bioconjugation
Introduction: (R)-8-Azido-2-(Fmoc-amino)octanoic acid is a sophisticated bifunctional linker molecule designed for applications in chemical biology, peptide synthesis, and drug development. Its unique structure incorporates three key chemical moieties: a carboxylic acid, an Fmoc-protected amine at the alpha-position, and a terminal azide (B81097) group. This arrangement makes it an invaluable tool for creating complex bioconjugates, most notably Antibody-Drug Conjugates (ADCs). The Fmoc-protected amine allows for its seamless integration into peptide sequences using standard solid-phase peptide synthesis (SPPS), while the terminal azide serves as a versatile handle for "click chemistry" reactions, enabling the covalent attachment of payload molecules, such as toxins or imaging agents.
This guide provides a comprehensive overview of the structure, properties, and applications of this compound for researchers and drug development professionals.
Chemical Structure and Physicochemical Properties
This compound is a chiral amino acid derivative. The fluorenylmethyloxycarbonyl (Fmoc) group provides a base-labile protecting group essential for peptide synthesis, while the azido (B1232118) group offers a bioorthogonal handle for subsequent conjugation reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1191429-18-1 | |
| Molecular Formula | C₂₃H₂₆N₄O₄ | |
| Molecular Weight | 422.49 g/mol | |
| Appearance | White to off-white solid | Inferred from related compounds[1] |
| Purity (Typical) | ≥98% (HPLC) | |
| Storage Conditions | -20°C | |
| Solubility | Soluble in organic solvents such as DMF, DCM | Inferred from related compounds[1] |
Core Functionalities and Chemical Reactivity
The molecule's utility stems from its distinct functional groups, each enabling a specific chemical transformation. This trifecta of reactivity allows for a modular and controlled approach to building complex biomolecules.
Caption: Functional components and reactivity pathways of the linker molecule.
Primary Application: A Workflow for Antibody-Drug Conjugate (ADC) Synthesis
This molecule is primarily used as a non-cleavable linker in the synthesis of ADCs.[2][3] The workflow involves incorporating the linker into a peptide or directly onto an antibody, followed by the conjugation of a drug payload via click chemistry. The azide group allows for highly efficient and specific reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted alkyne-azide cycloaddition (SPAAC).[2][4]
Caption: General workflow for synthesizing an ADC using the linker molecule.
Experimental Protocols
The following sections provide generalized methodologies for the synthesis and application of this compound.
-
Starting Material: An appropriate Fmoc-protected diamino acid precursor (e.g., Fmoc-diaminooctanoic acid).
-
Diazo Transfer Reagent: Imidazole-1-sulfonyl azide hydrochloride is a stable and safe choice.[5]
-
Catalyst: Copper (II) sulfate (B86663) (CuSO₄).[5]
-
Protocol:
-
Dissolve the Fmoc-protected amine precursor in a biphasic solvent system (e.g., H₂O, MeOH, and CH₂Cl₂).[5]
-
Add CuSO₄ (catalytic amount) and the imidazole-1-sulfonyl azide hydrochloride (excess).
-
Adjust the pH of the aqueous phase to ~9 using a base like potassium carbonate (K₂CO₃) to initiate the reaction.
-
Stir the mixture vigorously at room temperature for 18-24 hours until the starting material is consumed (monitored by TLC or LC-MS).
-
Perform a workup: Dilute with an organic solvent, separate the aqueous phase, and extract it multiple times.
-
Combine the aqueous extracts, wash with a nonpolar solvent like ether to remove impurities, and then acidify to pH 2 with HCl.
-
Extract the acidified aqueous phase with an organic solvent (e.g., ethyl acetate (B1210297) or ether) to isolate the final product.
-
Dry the combined organic extracts over sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by column chromatography if necessary.[5]
-
This protocol outlines the coupling of the amino acid onto a resin-bound peptide chain with a free N-terminal amine.
-
Materials: Swelled peptide synthesis resin, this compound, coupling reagents (e.g., HBTU, HOBt, or HATU), a tertiary amine base (e.g., DIPEA), and DMF.
-
Protocol:
-
Fmoc Deprotection: Treat the resin-bound peptide with a 20% piperidine (B6355638) in DMF solution for 5-10 minutes to remove the N-terminal Fmoc group, then wash thoroughly with DMF.
-
Activation: In a separate vessel, dissolve this compound (3-5 equivalents), HBTU (3-5 eq.), and HOBt (3-5 eq.) in DMF. Add DIPEA (6-10 eq.) and allow the mixture to pre-activate for 5 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Washing: Drain the reaction vessel and wash the resin extensively with DMF, followed by DCM and methanol, to remove excess reagents.
-
Confirmation: Perform a Kaiser test or other colorimetric test to confirm the successful coupling (absence of free primary amines).
-
This protocol describes the conjugation of the azide-functionalized peptide or antibody to a molecule containing a terminal alkyne.
-
Materials: Azide-functionalized biomolecule, alkyne-modified payload, copper(II) sulfate (CuSO₄), sodium ascorbate (B8700270), and a copper-stabilizing ligand (e.g., TBTA or BTTAA). The reaction is typically performed in an aqueous buffer (e.g., PBS).
-
Protocol:
-
Preparation: Prepare stock solutions of all reagents. Dissolve the azide-functionalized biomolecule in the chosen buffer. Dissolve the alkyne payload in a compatible solvent like DMSO.
-
Reaction Mixture: To the biomolecule solution, add the alkyne payload (1.5-5 equivalents).
-
Catalyst Addition: Sequentially add the copper ligand, CuSO₄ (final concentration ~1 mM), and freshly prepared sodium ascorbate (final concentration ~5 mM).
-
Incubation: Gently agitate the reaction mixture at room temperature, protected from light, for 1-4 hours. Monitor the reaction progress using LC-MS or SDS-PAGE.
-
Purification: Once the reaction is complete, purify the resulting conjugate using an appropriate method, such as size exclusion chromatography (SEC) or reversed-phase HPLC, to remove unreacted payload and catalyst components.
-
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat when handling this chemical.[1]
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid breathing dust.[1][6] Avoid contact with skin and eyes.[1]
-
Storage: Store in a cool, dry place, away from incompatible materials. Recommended storage is at -20°C for long-term stability.
Conclusion
This compound is a powerful and versatile chemical tool for researchers. Its defined stereochemistry and orthogonal reactive handles provide a precise method for constructing complex, well-defined bioconjugates. Its primary role as a non-cleavable linker in ADC development underscores its importance in the field of targeted therapeutics, enabling the creation of stable and effective drug delivery systems.
References
Technical Guide: (R)-8-Azido-2-(Fmoc-amino)octanoic Acid for Advanced Antibody-Drug Conjugate Development
CAS Number: 1191429-18-1
This technical guide provides an in-depth overview of (R)-8-Azido-2-(Fmoc-amino)octanoic acid, a non-cleavable linker component for the development of antibody-drug conjugates (ADCs). This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed methodologies, data presentation, and workflow visualizations to facilitate the integration of this linker into ADC design and synthesis.
Introduction to this compound in ADCs
This compound is a heterobifunctional linker that plays a crucial role in the construction of stable and effective ADCs. Its structure incorporates three key functionalities:
-
An (R)-amino acid backbone, which provides a defined stereochemistry.
-
An azido group at the terminus of the octanoic acid chain, enabling covalent attachment to a payload or antibody via "click chemistry" or other azide-reactive conjugations.
-
A fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group, which allows for controlled, sequential synthesis, typically in solid-phase peptide synthesis (SPPS), before its removal to expose the amine for conjugation.
The non-cleavable nature of the octanoic acid backbone ensures that the cytotoxic payload remains firmly attached to the antibody in systemic circulation, minimizing off-target toxicity. The release of the payload occurs upon the degradation of the antibody within the target cancer cell, a mechanism that enhances the therapeutic window of the ADC.
Physicochemical Properties and Specifications
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 1191429-18-1 |
| Molecular Formula | C₂₃H₂₆N₄O₄ |
| Molecular Weight | 422.48 g/mol |
| Appearance | White to off-white solid |
| Purity | ≥95% |
| Solubility | Soluble in DMF, DMSO, and other organic solvents |
Experimental Protocols
This section details the generalized experimental protocols for the synthesis and evaluation of ADCs utilizing this compound.
Synthesis of an Antibody-Drug Conjugate
The synthesis of an ADC with this linker typically involves a multi-step process, often beginning with the modification of the payload or the antibody to introduce a compatible reactive group for the azide (B81097). A common strategy is the use of strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry."
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
(R)-8-Azido-2-(amino)octanoic acid (Fmoc group removed) conjugated to a cytotoxic payload bearing a reactive ester (e.g., NHS ester)
-
Alternatively, a payload modified with a strained alkyne (e.g., DBCO) for reaction with the azide group of the linker already attached to the antibody.
-
Reaction buffers and solvents (e.g., PBS, DMSO)
-
Purification system (e.g., size-exclusion chromatography (SEC) or tangential flow filtration (TFF))
Protocol:
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer at a concentration of 5-10 mg/mL.
-
Linker-Payload Activation (if applicable): If the linker is to be attached to the antibody first, the carboxylic acid of this compound is activated (e.g., as an NHS ester) and then reacted with lysine (B10760008) residues on the antibody. The Fmoc group is subsequently removed.
-
Conjugation Reaction: The azide-functionalized antibody is then reacted with an alkyne-modified payload. A typical molar excess of the linker-payload construct to the antibody ranges from 3 to 10-fold. The reaction is often carried out in a buffer containing a small percentage (e.g., 5-10%) of an organic co-solvent like DMSO to aid in the solubility of the payload.
-
Incubation: The reaction mixture is incubated at room temperature or 4°C for 2-24 hours with gentle mixing.
-
Purification: The resulting ADC is purified to remove unconjugated payload, linker, and any aggregates. Size-exclusion chromatography (SEC) is a common method for this purpose. The ADC is eluted in a formulation buffer suitable for storage and in vitro/in vivo studies.
Characterization of the Antibody-Drug Conjugate
3.2.1. Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC. It can be determined using several methods:
-
UV-Vis Spectroscopy: By measuring the absorbance at 280 nm (for the antibody) and a wavelength specific to the payload, the DAR can be calculated using the Beer-Lambert law.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species with different numbers of conjugated payloads, allowing for the determination of the distribution of DAR values.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the intact ADC and its subunits, from which the DAR can be precisely calculated.
3.2.2. In Vitro Cytotoxicity Assay
The potency of the ADC is assessed using an in vitro cytotoxicity assay on cancer cell lines that express the target antigen.
Protocol:
-
Cell Seeding: Seed target antigen-positive and antigen-negative (as a control) cells in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC, the unconjugated antibody, and the free payload.
-
Incubation: Incubate the plates for 72-120 hours.
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or XTT, which quantifies the metabolic activity of living cells.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC₅₀) is determined by fitting the dose-response data to a sigmoidal curve.
Quantitative Data
The following tables present representative data for an ADC constructed with a non-cleavable azido-linker.
Table 1: Characterization of a Her2-Targeted ADC
| Parameter | Result |
| Average DAR (HIC) | 3.8 |
| Monomer Purity (SEC) | >98% |
| Endotoxin Level | <0.5 EU/mg |
Table 2: In Vitro Cytotoxicity (IC₅₀ Values)
| Cell Line | Target Expression | ADC IC₅₀ (nM) | Free Payload IC₅₀ (nM) |
| SK-BR-3 | Her2-positive | 0.5 | 0.01 |
| BT-474 | Her2-positive | 1.2 | 0.01 |
| MDA-MB-231 | Her2-negative | >1000 | 0.02 |
Mandatory Visualizations
The following diagrams illustrate key workflows and mechanisms related to the use of this compound in ADC development.
Caption: Workflow for the synthesis and purification of an ADC.
Caption: Mechanism of action for a non-cleavable ADC.
Conclusion
This compound is a valuable tool for the construction of next-generation antibody-drug conjugates. Its non-cleavable design contributes to enhanced stability and a favorable safety profile, while the terminal azide group provides a versatile handle for conjugation to a wide range of payloads using efficient click chemistry. The detailed protocols and characterization methods outlined in this guide are intended to provide a solid foundation for researchers and drug developers to effectively utilize this linker in their ADC programs.
A Comprehensive Technical Guide to the Safe Handling of Azido Amino Acids in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
The incorporation of azido (B1232118) amino acids into peptides and proteins has become a cornerstone of modern chemical biology and drug development. The azide (B81097) moiety serves as a versatile chemical handle for bioconjugation via reactions like the Staudinger ligation and the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), famously known as "click chemistry"[1][2][3][4]. While invaluable, the energetic nature of the azide group necessitates stringent safety protocols to mitigate the risks of toxicity and explosive decomposition. This guide provides an in-depth overview of the essential safety and handling procedures for working with azido amino acids in a research environment.
Hazard Identification and Risk Assessment
Organic azides are energetic molecules that can be sensitive to heat, shock, friction, and light, potentially leading to violent decomposition[5][6]. The primary hazards associated with azido amino acids and related reagents fall into two main categories:
-
Explosion Hazard : Both organic and inorganic azides can be explosive, especially those with a low carbon-to-nitrogen ratio. Factors that increase the risk of explosion include heating, concentration, friction (e.g., grinding or using ground glass joints), and contact with heavy metals[5][7][8].
-
Health Hazard : Azide compounds are highly toxic, with a mechanism of action similar to that of cyanide. Acute exposure through inhalation, ingestion, or skin absorption can be fatal[7]. Symptoms include dizziness, weakness, headache, nausea, rapid heart rate, and skin burns[5][9]. Contact with acids converts azide salts into hydrazoic acid (HN₃), a highly toxic, volatile, and explosive gas[1][6].
A thorough risk assessment must be conducted before any new procedure involving azido amino acids is undertaken. This involves evaluating the specific compounds being used, the scale of the reaction, and the experimental conditions.
Assessing the Stability of Azido Amino Acids
While many commonly used azido amino acids are relatively stable under standard laboratory conditions, their stability is not absolute. Two empirical rules are widely used to assess the potential hazard of organic azides:
-
Carbon to Nitrogen (C/N) Ratio : This ratio helps to quantify the dilution of the energetic azide group by the rest of the molecule. A higher C/N ratio generally indicates greater stability.
-
"Rule of Six" : This rule suggests that a compound should have at least six non-energetic atoms (like carbon) for every energetic group (like an azide) to be considered relatively safe for handling[6].
The following table summarizes stability guidelines for organic azides.
| Stability Guideline | Parameter | Recommendation | Risk Level |
| C/N Ratio | (NC + NO) / NN ≥ 3 | Can be isolated and stored in pure form (e.g., n-nonyl azide)[10]. | Lower |
| 1 < (NC + NO) / NN < 3 | Can be synthesized and isolated but should be stored in solution (≤1 M) at low temperature (-18 to -20°C)[3][5][6][10]. Handle in small quantities (<5 g)[3][5]. | Moderate | |
| (NC + NO) / NN ≤ 1 | Should never be isolated . Can be generated as a transient intermediate in solution as the limiting reagent, on a small scale (<1 g)[3][5][10]. | High | |
| "Rule of Six" | Atoms per Azide Group | ≥ 6 carbons (or equivalent atoms) per azide group is considered relatively safe[6]. | Lower |
| < 6 carbons per azide group | Potentially explosive; handle with extreme caution[6]. | High |
Note: These are guidelines, not absolute safety guarantees. The stability of any novel azido compound should be treated with extreme caution.
Engineering and Administrative Controls
A multi-layered approach to safety, starting with engineering and administrative controls, is crucial.
-
Designated Work Area : All work with azido compounds should be conducted in a designated area within a chemical fume hood[1][5]. The area should be clearly marked with warning signs.
-
Fume Hood and Blast Shield : A certified chemical fume hood is mandatory to protect against inhalation of toxic vapors like hydrazoic acid[1][5]. For all reactions involving azides that are known or suspected to be explosive, a blast shield must be used, and the fume hood sash should be kept as low as possible[5][9].
-
Scale Limitation : Purchase and use the smallest feasible quantities of azido amino acids for your experiments[10]. Avoid scaling up reactions without a thorough re-evaluation of the risks with your principal investigator[5].
-
Avoid Incompatibilities : Never allow azido compounds to come into contact with:
-
Heavy Metals : Lead, copper, mercury, silver, and their salts can form highly shock-sensitive and explosive metal azides[6][7][8]. This includes avoiding metal spatulas, metal pipes (B44673) for disposal, and metal-containing reagents where possible[1][5][6].
-
Acids : Reacts to form the highly toxic and explosive hydrazoic acid[1][6].
-
Halogenated Solvents : Dichloromethane and chloroform (B151607) can react to form extremely unstable di- and tri-azidomethane[5][6].
-
Strong Oxidizing and Reducing Agents : Can lead to violent reactions.
-
-
No Work Alone Policy : Never work with azides when you are alone in the laboratory.
Personal Protective Equipment (PPE)
Appropriate PPE is the last line of defense and must be worn at all times when handling azido amino acids.
| PPE Type | Specification | Rationale |
| Eye Protection | Safety goggles and a face shield[5][9]. | Protects against splashes and potential explosions. |
| Hand Protection | Nitrile gloves are generally sufficient. For highly toxic azides or prolonged handling, consider double-gloving or using Silver Shield® gloves underneath nitrile gloves[1]. | Prevents skin absorption, which is a primary route of exposure[1]. |
| Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes. | Protects skin from spills and splashes. |
Experimental Protocols and Handling Procedures
Safe Storage
-
Store azido amino acids in a cool, dry, well-ventilated area, away from light, heat, and sources of shock or friction[5][6]. Recommended storage is typically at -20°C[6][11][12][13].
-
Store in tightly sealed, clearly labeled, non-metal containers[6][7].
-
Ensure segregation from incompatible materials, especially acids and heavy metal salts[5].
General Workflow for Safe Handling
The following diagram outlines a logical workflow for handling azido amino acids in a research setting.
Detailed Experimental Protocol: Manual Fmoc-SPPS with an Azido Amino Acid
This protocol outlines the incorporation of an Fmoc-protected azido amino acid into a peptide sequence on a Rink Amide resin. All steps must be performed in a chemical fume hood behind a blast shield.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (standard and azido)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC) or similar coupling agent
-
Ethyl cyanohydroxyiminoacetate (Oxyma) or similar racemization suppressant
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Cold diethyl ether
Procedure:
-
Resin Swelling:
-
Place the desired amount of Rink Amide resin in a peptide synthesis vessel.
-
Add DMF to swell the resin for at least 30 minutes. Drain the DMF.
-
-
Fmoc Deprotection:
-
Add a 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-6 times) and DCM (3 times), followed by DMF (3 times).
-
-
Amino Acid Coupling (Standard and Azido):
-
In a separate vial, dissolve 3-5 equivalents of the Fmoc-amino acid (or Fmoc-azido-amino acid) and 1 equivalent of Oxyma in DMF.
-
Use a plastic or ceramic spatula for weighing the solid azido amino acid.
-
Add 3-5 equivalents of DIC to the amino acid solution to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a ninhydrin (B49086) test. If the test is positive (blue beads), the coupling is incomplete and should be repeated.
-
Once coupling is complete (negative ninhydrin test), drain the coupling solution and wash the resin as in step 2.
-
-
Repeat Cycle:
-
Repeat steps 2 and 3 for each amino acid in the peptide sequence.
-
-
Final Fmoc Deprotection:
-
After the final amino acid is coupled, perform the Fmoc deprotection as described in step 2.
-
-
Cleavage and Deprotection:
-
Prepare a cleavage cocktail. For azide-containing peptides, a scavenger cocktail that does not reduce the azide is critical. A common azide-safe cocktail is 95% TFA, 2.5% Water, 2.5% TIS [7]. Do not use thiol-based scavengers like ethanedithiol (EDT), as they can reduce the azide group [14].
-
Add the cleavage cocktail to the resin (approx. 10 mL per 100 mg of resin)[7].
-
Agitate at room temperature for 2-3 hours[7].
-
Filter the resin and collect the filtrate into a centrifuge tube[7].
-
-
Peptide Precipitation:
-
Add the TFA filtrate dropwise into a 10-fold excess of cold diethyl ether to precipitate the crude peptide[7].
-
Cool the suspension at -20°C for at least 30 minutes[7].
-
Centrifuge the suspension and decant the ether[7]. Wash the peptide pellet with cold ether 2-3 more times.
-
Dry the crude peptide under vacuum.
-
Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This is a general protocol for a "click" reaction on an azide-functionalized peptide in solution.
Materials:
-
Azide-containing peptide
-
Alkyne-functionalized molecule (e.g., a fluorescent dye)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Aqueous buffer (e.g., PBS or phosphate (B84403) buffer, pH 7-8)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the azide-peptide and alkyne-probe in the reaction buffer.
-
Prepare fresh stock solutions of CuSO₄ (e.g., 20 mM), THPTA (e.g., 50 mM), and sodium ascorbate (e.g., 100 mM) in water[15].
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-peptide and a slight excess of the alkyne-probe.
-
Add the THPTA ligand solution, followed by the CuSO₄ solution. A common ligand-to-copper ratio is 5:1 to protect biomolecules from copper-mediated damage[15].
-
Gently mix the solution.
-
-
Initiate Reaction:
-
Incubation:
-
Allow the reaction to proceed at room temperature for 30-60 minutes. Protect from light if using fluorescent probes[16].
-
-
Purification:
-
Purify the clicked peptide product using appropriate methods, such as HPLC or size-exclusion chromatography, to remove excess reagents and the copper catalyst.
-
Waste Disposal and Decontamination
-
Waste Segregation : All azide-containing waste, including solutions, contaminated gloves, and paper towels, must be collected in a dedicated, clearly labeled, non-metallic hazardous waste container[3][5][6][7].
-
No Drain Disposal : NEVER dispose of azide solutions down the drain. Azides can react with lead and copper plumbing to form highly explosive metal azides[1][7][8][17].
-
Deactivation : For dilute solutions (<5%) of sodium azide, a chemical deactivation procedure using nitrous acid can be performed by trained personnel in a fume hood[1]. However, for most research labs, direct disposal through the institution's Environmental Health & Safety (EHS) office is the safest and recommended method[1][6].
-
Decontamination : Decontaminate glassware and work surfaces after use. A 10% bleach solution followed by water rinses can be effective. Collect all rinsates as hazardous waste[18].
Emergency Procedures
Immediate and correct response to an emergency is critical.
| Emergency Type | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention[1]. |
| Eye Contact | Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention[1][17]. |
| Inhalation | Move the affected person to fresh air immediately. Seek immediate medical attention[9]. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention[1]. |
| Spill | Small Spill (<1g solid or <100mL dilute solution): Alert others in the area. Wearing full PPE, cover the spill with an absorbent, non-reactive material (like vermiculite (B1170534) or sand). Carefully sweep up the material using non-sparking, non-metal tools and place it in the designated azide waste container. Clean the area with a soap and water solution (pH > 9)[17][19]. Large Spill: Evacuate the immediate area. Alert your supervisor and call your institution's EHS or emergency response number[3]. Do not attempt to clean it up yourself. |
Organic Azide Stability Decision Tree
This diagram provides a logical process for evaluating the risks associated with a new or unfamiliar organic azide.
By adhering to these guidelines, researchers can safely harness the power of azido amino acids to advance their scientific goals while maintaining a secure laboratory environment. Always consult your institution's specific safety protocols and EHS department for guidance.
References
- 1. benchchem.com [benchchem.com]
- 2. Click Chemistry [organic-chemistry.org]
- 3. interchim.fr [interchim.fr]
- 4. benchchem.com [benchchem.com]
- 5. scilit.com [scilit.com]
- 6. Azide–Alkyne Click Conjugation on Quantum Dots by Selective Copper Coordination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. α-Azido Acids in Solid-Phase Peptide Synthesis: Compatibility with Fmoc Chemistry and an Alternative Approach to the Solid Phase Synthesis of Daptomycin Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. L-Azidohomoalanine·HCl (unlabeled) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 13. vectorlabs.com [vectorlabs.com]
- 14. researchgate.net [researchgate.net]
- 15. jenabioscience.com [jenabioscience.com]
- 16. broadpharm.com [broadpharm.com]
- 17. researchgate.net [researchgate.net]
- 18. Decontamination of Biohazards and Infectious Agents | UMN University Health & Safety [hsrm.umn.edu]
- 19. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
The 'Click' Revolution: A Technical Guide to Peptide Modification
For Researchers, Scientists, and Drug Development Professionals
The advent of click chemistry has fundamentally transformed the landscape of peptide science, offering a powerful toolkit for precise, efficient, and biocompatible modifications. This technical guide provides an in-depth exploration of the core principles of click chemistry and its application in peptide modification, with a focus on the two most prominent reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to leverage these innovative techniques in their work.
Core Principles of Click Chemistry in Peptide Modification
"Click chemistry" is a concept introduced by K.B. Sharpless, describing a set of reactions that are high-yielding, wide in scope, create only inoffensive byproducts, are stereospecific, and simple to perform. In the context of peptide modification, click chemistry provides a modular approach to covalently link molecules with high efficiency and specificity under mild, often aqueous, conditions.[1] The cornerstone of click chemistry is the azide-alkyne cycloaddition, which forms a stable triazole ring.[1] This triazole linkage is a key feature, as it can act as a bioisostere for the native amide bond in peptides, offering resistance to enzymatic degradation, hydrolysis, and oxidation.[2]
The two primary forms of this reaction used in peptide science are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to accelerate the cycloaddition between a terminal alkyne and an azide, resulting in the formation of a 1,4-disubstituted triazole.[1] CuAAC is known for its fast reaction kinetics and high yields.[3]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Developed as a copper-free alternative, SPAAC utilizes a strained cyclooctyne (B158145) that reacts spontaneously with an azide.[1] The release of ring strain drives the reaction forward, eliminating the need for a potentially cytotoxic copper catalyst and making it highly suitable for applications in living systems.[1]
Quantitative Comparison of CuAAC and SPAAC
The choice between CuAAC and SPAAC depends on the specific application, considering factors like the biological context, desired reaction rate, and the chemical nature of the peptide and the molecule to be conjugated. The following tables provide a summary of key quantitative data for easy comparison.
Table 1: Reaction Kinetics of CuAAC and SPAAC in Peptide Modification
| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | References |
| Catalyst | Copper(I) | None | [3] |
| **Typical Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) ** | 10² - 10³ | 10⁻³ - 10¹ (highly dependent on cyclooctyne structure) | [4][5] |
| Biocompatibility | Potentially cytotoxic due to copper, limiting in vivo use | Highly biocompatible, suitable for live-cell and in vivo studies | [3] |
| Reaction Time | Generally very fast (minutes to a few hours) | Can be slower, ranging from minutes to several hours | [4][6] |
Table 2: Typical Yields for Peptide Cyclization via Click Chemistry
| Cyclization Method | Peptide Length | Yield (%) | Reaction Conditions | References |
| On-Resin CuAAC | Heptamer | ~87% | 1.5 eq. CuI, DMF, 1 hour | [7] |
| On-Resin CuAAC | 9 amino acids | Dimer as only product | 20% DMSO in acetonitrile | [7] |
| Solution-Phase SPAAC | Not specified | >95% | Dependent on cyclooctyne | [4] |
Signaling Pathways and Experimental Workflows
Click chemistry-modified peptides are instrumental in studying and modulating various biological signaling pathways. A prominent example is the G protein-coupled receptor (GPCR) signaling cascade, which is crucial in a vast array of physiological processes.
GPCR Signaling Pathway with a Modified Peptide Ligand
The diagram below illustrates a generalized GPCR signaling pathway that can be activated by a peptide ligand modified using click chemistry. Such modifications can be used to attach fluorescent probes for imaging, or to enhance the peptide's stability and binding affinity to the receptor.
Caption: GPCR signaling activated by a click-modified peptide.
Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS) of an Alkyne-Modified Peptide
The synthesis of peptides bearing click chemistry handles is typically achieved using solid-phase peptide synthesis (SPPS). The following workflow outlines the key steps for incorporating an alkyne functionality.
References
- 1. jpt.com [jpt.com]
- 2. Pharmacological modulation of chemokine receptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Copper–ligand clusters dictate size of cyclized peptide formed during alkyne–azide cycloaddition on solid support - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis Utilizing Azido-Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of non-natural amino acids into peptides offers a powerful tool for the development of novel therapeutics, advanced molecular probes, and innovative biomaterials. Among these, azido-amino acids are particularly valuable due to the versatility of the azide (B81097) moiety as a chemical handle for a variety of bioorthogonal ligation reactions. These reactions, which include the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Staudinger ligation, enable the precise modification of peptides with entities such as fluorescent dyes, radiolabels, and polyethylene (B3416737) glycol (PEG) chains.
Solid-Phase Peptide Synthesis (SPPS) remains the gold standard for the stepwise assembly of peptides on an insoluble resin support. This methodology simplifies the purification process at each step, as excess reagents and byproducts are readily removed by filtration and washing. This document provides detailed protocols for the synthesis of Fmoc-protected azido-amino acids, their incorporation into peptide chains using standard Fmoc-SPPS chemistry, and subsequent cleavage and purification. Additionally, protocols for on-resin and solution-phase bioorthogonal modifications are detailed.
Data Presentation
Table 1: Synthesis Yields of Fmoc-Protected Azido-Amino Acids
| Fmoc-Azido-Amino Acid | Starting Material | Key Reactions | Overall Yield (%) | Purity | Reference |
| Fmoc-L-azidoalanine | Fmoc-L-asparagine | Hofmann Rearrangement, Diazo Transfer | 62-75 | >98% | [1][2] |
| Fmoc-L-azidohomoalanine | Fmoc-L-glutamine | Hofmann Rearrangement, Diazo Transfer | 65-74 | >98% | [1][2] |
Table 2: Comparison of Coupling Reagent Performance for Azido-Amino Acid Incorporation
| Coupling Reagent | Base | Conditions | Coupling Time | Observations |
| HBTU/HOBt | DIPEA | DMF, Room Temp. | 2 x 2 h | Standard conditions, generally effective. Prolonged coupling may lead to side reactions.[3] |
| HATU | DIPEA | DMF, Room Temp. | 30 min | Highly efficient, recommended for difficult couplings.[4] |
| PyBOP | DIPEA | DMF, Room Temp. | 1 h | Effective for hindered amino acids.[4] |
| DIC/Oxyma | N/A | DMF, Microwave, 90°C | 4 min | Rapid and efficient, particularly with microwave assistance.[4] |
| COMU | 2,6-lutidine | DMF, Room Temp. | ~30 min | Shows greater coupling efficiency and reduced epimerization compared to HBTU/HATU.[5][6] |
Table 3: Influence of Thiol Scavengers on Azide Reduction During TFA Cleavage
| Thiol Scavenger | Azide Reduction (%) | Recommendation | Reference |
| 1,2-Ethanedithiol (EDT) | Up to 50% | Not Recommended | [] |
| Dithiothreitol (DTT) | Significantly Lower than EDT | Preferred Thiol Scavenger | [] |
| Thioanisole | Minimal | Safe Alternative | [] |
| None (TFA/TIS/H₂O) | ~0% | Recommended for Azide Stability | [] |
Experimental Protocols
Protocol 1: Synthesis of Fmoc-L-azidoalanine from Fmoc-L-asparagine
This protocol describes a two-step synthesis involving a Hofmann rearrangement followed by a diazo transfer.
Step 1: Hofmann Rearrangement to Fmoc-L-diaminopropionic acid (Fmoc-Dap-OH)
-
Dissolve Fmoc-L-asparagine (1 equivalent) in a 2:1 mixture of DMF and water.
-
Add [Bis(trifluoroacetoxy)iodo]benzene (1.2 equivalents) and pyridine (B92270) (1.5 equivalents).
-
Stir the reaction mixture at room temperature for 14 hours.
-
The product, Fmoc-Dap-OH, typically precipitates out of the solution and can be isolated by filtration.
-
Wash the solid with water and diethyl ether and dry under vacuum. The yield is typically 79-80%.[1]
Step 2: Diazo Transfer to Fmoc-L-azidoalanine
-
Dissolve Fmoc-Dap-OH (1 equivalent) in a biphasic mixture of H₂O, MeOH, and CH₂Cl₂ (1:1:1).
-
Add a catalytic amount of CuSO₄·5H₂O (approx. 0.006 equivalents).
-
Add imidazole-1-sulfonyl azide hydrochloride (3 equivalents).
-
Adjust the pH of the mixture to 9 using an aqueous K₂CO₃ solution.
-
Stir the mixture vigorously for 18 hours at room temperature.
-
Dilute the reaction mixture with CH₂Cl₂ and separate the aqueous phase.
-
Extract the organic phase with saturated NaHCO₃ solution.
-
Combine the aqueous extracts, wash with diethyl ether, and then acidify to pH 2 with concentrated HCl.
-
Extract the product into diethyl ether.
-
Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield Fmoc-L-azidoalanine as a solid. The yield is typically 62-75% with >98% purity, requiring no further purification.[1][2]
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-Azido-Amino Acids
This protocol outlines the general steps for incorporating an Fmoc-azido-amino acid into a peptide chain on a solid support.
Materials:
-
Fmoc-protected amino acids
-
Fmoc-azido-amino acid
-
Rink Amide resin (or other suitable resin)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Coupling reagent (e.g., HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-azido-amino acid (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
To monitor coupling completion, perform a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.
-
Drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
Protocol 3: Cleavage of Azido-Peptide from the Resin
This protocol is designed to cleave the peptide from the resin while preserving the azide functionality.
"Azide-Safe" Cleavage Cocktail:
-
95% Trifluoroacetic Acid (TFA)
-
2.5% Triisopropylsilane (TIS)
-
2.5% Deionized Water (H₂O) (Prepare this cocktail fresh before use)
Procedure:
-
Wash the peptide-resin with DCM and dry it under a stream of nitrogen.
-
Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate into a cold centrifuge tube.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether. A white precipitate should form.
-
Incubate the ether suspension at -20°C for at least 30 minutes to maximize precipitation.
-
Centrifuge the suspension (e.g., 4000 rpm for 5 minutes) and carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether and centrifuge again.
-
Dry the crude peptide pellet under vacuum.
Protocol 4: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction to cyclize or conjugate a peptide containing both an azide and an alkyne functionality while it is still attached to the resin.
Materials:
-
Peptide-resin containing both an azido (B1232118) and an alkyne amino acid
-
Dichloromethane (DCM)
-
Dimethyl sulfoxide (B87167) (DMSO), sparged with nitrogen
-
Copper(I) Bromide (CuBr)
-
Aqueous ascorbic acid solution (0.1 M)
-
2,6-Lutidine
-
N,N-Diisopropylethylamine (DIPEA)
Procedure:
-
Swell the peptide-resin in DCM (10 mL/g resin) for 10 minutes.
-
In a separate vial, completely dissolve CuBr (1 equivalent based on resin loading) in nitrogen-sparged DMSO (12 mL/g resin).
-
Drain the DCM from the resin and add the CuBr/DMSO solution.
-
Add 1 equivalent of 0.1 M aqueous ascorbic acid solution.
-
Add 10 equivalents of 2,6-lutidine and 10 equivalents of DIPEA.
-
Purge the reaction vessel with nitrogen for 5 minutes.
-
Seal the vessel and agitate gently at room temperature for 16-18 hours.
-
Drain the reaction solution.
-
Wash the resin sequentially with Isopropanol/DMSO (5:3 v/v), DMF, and DCM (3 times each).
-
Dry the resin under vacuum before proceeding to cleavage (Protocol 3).
Protocol 5: Solution-Phase Staudinger Ligation
This protocol outlines the ligation of two peptide fragments, one with a C-terminal phosphinothioester and the other with an N-terminal α-azido group.
Materials:
-
Peptide fragment with a C-terminal phosphinothioester
-
Peptide fragment with an N-terminal α-azido group
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
Dissolve the peptide fragment with the C-terminal phosphinothioester in a 3:1 mixture of THF and water.
-
Add the peptide fragment with the N-terminal α-azido group (1 equivalent).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by HPLC-MS.
-
Upon completion, the product can be purified using standard reverse-phase HPLC.
Mandatory Visualization
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 3. Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2024.sci-hub.st [2024.sci-hub.st]
- 6. Advances in solid-phase peptide synthesis in aqueous media (ASPPS) - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC02319A [pubs.rsc.org]
Application Notes and Protocols for Click Chemistry on Peptides with (R)-8-Azido-2-(Fmoc-amino)octanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific modification of peptides is a cornerstone of modern drug development, enabling the creation of sophisticated biomolecules with enhanced therapeutic properties. "Click chemistry," particularly the copper(I)-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions, has emerged as a powerful tool for this purpose due to its high efficiency, selectivity, and biocompatibility.[1][2] (R)-8-Azido-2-(Fmoc-amino)octanoic acid is a key building block in this field, offering a unique combination of a fatty acid scaffold and a bioorthogonal azide (B81097) handle. This non-natural amino acid can be readily incorporated into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS), providing a versatile platform for the development of novel peptide conjugates, such as antibody-drug conjugates (ADCs).[3]
The octanoic acid backbone can enhance cell permeability and may contribute to improved pharmacokinetic profiles through interactions with serum albumin, a strategy successfully employed in drugs like Liraglutide and Semaglutide.[4] The terminal azide group is stable throughout the SPPS process, including exposure to piperidine (B6355638) for Fmoc deprotection and trifluoroacetic acid (TFA) for cleavage from the resin.[5] This allows for the precise installation of various functionalities, including cytotoxic drugs, imaging agents, or polyethylene (B3416737) glycol (PEG) chains, post-synthesis via click chemistry.[6]
These application notes provide detailed protocols for the incorporation of this compound into peptides and their subsequent modification via CuAAC and SPAAC reactions.
Data Presentation: Representative Reaction Parameters
While specific quantitative data for this compound is not extensively published, the following tables summarize typical yields and kinetic data for analogous azido-amino acids in peptide synthesis and click chemistry. These values can serve as a benchmark for experimental design.
Table 1: Representative Coupling Efficiency in Fmoc-SPPS
| Amino Acid | Coupling Reagent | Coupling Time (h) | Yield/Purity | Reference |
|---|---|---|---|---|
| Fmoc-L-azidoalanine | HBTU/DIPEA | 2 x 2 | 76% | [7] |
| Fmoc-L-azidohomoalanine | HBTU/DIPEA | 2 x 2 | 80% | [7] |
| Fmoc-L-azidolysine | HBTU/DIPEA | 2 x 2 | 71% |[7] |
Table 2: Representative Click Chemistry Reaction Data
| Reaction Type | Azide-Peptide | Alkyne | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conversion/Yield | Reference |
|---|---|---|---|---|---|
| SPAAC | Peptide containing novel hydrophilic azido-amino acid | DBCO | 0.34 | >95% in 15 min | [8][9] |
| SPAAC | Peptide containing azidolysine | DBCO | ~0.3 (estimated from similar systems) | High | [8] |
| SPAAC | 3-azido-L-alanine | Sulfo-DBCO-amine | 0.55 - 1.22 (in HEPES buffer) | High | [10] |
| CuAAC | Azide-functionalized peptides | Alkyne-functionalized peptides | Not applicable (fast reaction) | >95% in 5h |[11] |
Experimental Protocols
Protocol 1: Incorporation of this compound via Fmoc-SPPS
This protocol describes the manual solid-phase synthesis of a peptide containing this compound. Standard procedures for Fmoc-SPPS on a rink amide resin are followed.[12]
Materials:
-
Rink Amide resin (e.g., 0.59 mmol/g loading)
-
This compound
-
Other Fmoc-protected amino acids
-
Coupling reagents: HCTU (or HATU/HOAt)[12]
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% (v/v) piperidine in dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvent: DMF
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water[13]
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF (5 times).
-
First Amino Acid Coupling: Couple the first standard Fmoc-amino acid (C-terminal) to the resin using 4 equivalents of the amino acid, 4 equivalents of HCTU, and 8 equivalents of DIPEA in DMF. Allow the reaction to proceed for 2 hours. Wash the resin with DMF.
-
Fmoc Deprotection: Repeat step 2.
-
Incorporation of this compound:
-
Pre-activate a solution of this compound (4 eq.), HCTU (3.95 eq.), and DIPEA (8 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling to proceed for 2-4 hours. Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), continue coupling or perform a second coupling.
-
Wash the resin thoroughly with DMF (5 times).
-
-
Chain Elongation: Continue coupling the remaining amino acids in the sequence by repeating the deprotection (step 2) and coupling (step 3) cycles.
-
Final Fmoc Deprotection: After the final amino acid coupling, perform a final deprotection step to remove the N-terminal Fmoc group.
-
Resin Washing and Drying: Wash the resin with DMF, followed by DCM, and dry the peptide-resin under vacuum.
-
Cleavage and Deprotection: Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash. Dry the crude peptide pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the azido-peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on an Azido-Peptide
This protocol describes the conjugation of an alkyne-containing molecule to the azide-functionalized peptide in solution.[11]
Materials:
-
Azido-peptide (synthesized as per Protocol 1)
-
Alkyne-functionalized molecule (e.g., a fluorescent dye, biotin, or drug molecule with a terminal alkyne)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) as a ligand
-
Solvent: A mixture of aqueous buffer (e.g., phosphate (B84403) buffer, pH 7.4) and an organic co-solvent like DMSO or t-butanol.
Procedure:
-
Prepare Stock Solutions:
-
Azido-peptide in water or buffer.
-
Alkyne-molecule in DMSO.
-
CuSO₄ in water (e.g., 50 mM).
-
Sodium ascorbate in water (e.g., 500 mM, freshly prepared).
-
TBTA or THPTA ligand in DMSO (e.g., 50 mM).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azido-peptide (1 equivalent) and the alkyne-molecule (1.5-2 equivalents).
-
Add the solvent mixture (e.g., 9:1 v/v water:DMSO).
-
Add the ligand (e.g., 1 equivalent relative to copper).
-
Add CuSO₄ to a final concentration of 100-250 µM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM.
-
-
Incubation: Vortex the reaction mixture gently and incubate at room temperature for 1-4 hours. The reaction can be monitored by RP-HPLC or LC-MS.
-
Purification: Purify the resulting peptide conjugate by RP-HPLC to remove excess reagents and unreacted starting materials.
-
Characterization: Confirm the final product by mass spectrometry.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) on an Azido-Peptide
This protocol is for the copper-free conjugation of a strained alkyne (e.g., a DBCO-functionalized molecule) to the azido-peptide. This method is ideal for applications where copper cytotoxicity is a concern.[13]
Materials:
-
Azido-peptide (synthesized as per Protocol 1)
-
Strained alkyne, such as a Dibenzocyclooctyne (DBCO)-functionalized molecule.
-
Solvent: Aqueous buffer (e.g., PBS or HEPES, pH 7.4)[10], optionally with an organic co-solvent like DMSO if solubility is an issue.
Procedure:
-
Prepare Solutions:
-
Dissolve the azido-peptide in the chosen aqueous buffer to a known concentration.
-
Dissolve the DBCO-functionalized molecule in DMSO or the same buffer.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azido-peptide (1 equivalent) with the DBCO-functionalized molecule (1.2-1.5 equivalents).
-
Ensure the final concentration of any organic co-solvent is compatible with the stability of the biomolecules.
-
-
Incubation: Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the concentrations and the specific strained alkyne used. The reaction progress can be monitored by observing the decrease in the DBCO absorbance around 310 nm or by LC-MS.[9]
-
Purification: Purify the peptide conjugate by RP-HPLC.
-
Characterization: Confirm the final product by mass spectrometry.
Visualizations
Caption: Workflow for peptide synthesis and conjugation.
Caption: CuAAC and SPAAC reaction schemes.
Caption: Conceptual workflow for ADC development.
References
- 1. jpt.com [jpt.com]
- 2. lifetein.com [lifetein.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. media.iris-biotech.de [media.iris-biotech.de]
- 5. peptide.com [peptide.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Peptide conjugation via CuAAC 'click' chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.uci.edu [chem.uci.edu]
- 13. rsc.org [rsc.org]
Application Notes and Protocols for Fmoc Deprotection of Azido-Containing Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The integration of non-canonical amino acids into peptides is a powerful strategy for developing novel therapeutics, probes, and biomaterials. Among these, azido-containing amino acids are of particular interest due to their ability to participate in bioorthogonal "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions enable site-specific labeling, cyclization, and conjugation of peptides under mild, biological conditions.
The 9-fluorenylmethoxycarbonyl (Fmoc) protection strategy is the most common method for the solid-phase peptide synthesis (SPPS) of peptides containing these modified residues. The Fmoc group's lability to mild base, typically piperidine (B6355638), while being stable to the acidic conditions used for final cleavage from the resin, provides the necessary orthogonality for complex peptide synthesis.
This document provides detailed protocols and application notes for the Fmoc deprotection of azido-containing amino acids, with a focus on maintaining the integrity of the azide (B81097) functional group throughout the synthesis.
Stability of the Azido Group in Fmoc SPPS
The azide functional group is generally robust and stable under the standard conditions of Fmoc-SPPS. This includes the iterative cycles of Fmoc deprotection using piperidine and coupling reactions with common activating agents. However, potential side reactions, though not common during the deprotection step itself, are a concern primarily during the final cleavage of the peptide from the solid support.
The most frequently observed side reaction is the reduction of the azide group (-N₃) to a primary amine (-NH₂). This is most often caused by the use of thiol-based scavengers, such as 1,2-ethanedithiol (B43112) (EDT), in the final trifluoroacetic acid (TFA) cleavage cocktail. While generally stable, there has been a report of elimination of the azide ion from peptides with an N-terminal α-azidoaspartate residue during treatment with Fmoc removal reagents, suggesting sequence-specific sensitivity.
Fmoc Deprotection Conditions
Standard Fmoc deprotection is achieved using a solution of piperidine in a polar aprotic solvent, most commonly N,N-dimethylformamide (DMF). The reaction proceeds via a β-elimination mechanism.
Quantitative Data Summary
The following table summarizes common Fmoc deprotection conditions. For azido-containing amino acids, the standard conditions are generally effective and well-tolerated.
| Parameter | Standard Conditions | Alternative/Modified Conditions | Notes |
| Deprotection Reagent | 20% (v/v) Piperidine in DMF | 5-50% (v/v) Piperidine in DMF[1] | 20% is the most common concentration. Lower concentrations (e.g., 5%) may be used and can be effective.[2] |
| 2% DBU / 2% Piperidine in DMF[3] | For difficult or aggregation-prone sequences. | ||
| 5% Piperazine / 2% DBU in DMF[4][5] | A safer and effective alternative to piperidine. | ||
| Solvent | N,N-Dimethylformamide (DMF) | N-Methyl-2-pyrrolidone (NMP) | NMP can be beneficial for disrupting peptide aggregation. |
| Reaction Time | 2 x 5-10 minutes (two treatments) | 1 x 2 min, followed by 1 x 5-15 min | The first treatment is often shorter to remove the bulk of the Fmoc group. |
| Temperature | Room Temperature | Room Temperature | |
| Volume | Approx. 10 mL per gram of resin[3] | Approx. 10 mL per gram of resin |
Experimental Workflow and Protocols
The following diagram illustrates the general workflow for a single cycle of Fmoc deprotection in SPPS.
Caption: General workflow for Fmoc deprotection in Solid-Phase Peptide Synthesis.
Detailed Experimental Protocol: Fmoc Deprotection of a Resin-Bound Peptide Containing Azido-Lysine
This protocol describes the removal of the Nα-Fmoc protecting group from a peptide containing Fmoc-L-azidolysine(Boc)-OH that has been coupled to a solid support.
Materials:
-
Peptide-resin with an N-terminal Fmoc-protected azido-amino acid
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, peptide synthesis grade
-
Deprotection Solution: 20% (v/v) piperidine in DMF (prepare fresh)
-
Dichloromethane (DCM), ACS grade
-
Solid-phase synthesis vessel (fritted syringe or automated synthesizer column)
-
Shaker or automated synthesizer
Procedure:
-
Resin Swelling: If the resin is dry, swell it in DMF for 30-60 minutes in the reaction vessel.
-
Initial Wash: Drain the DMF from the swollen resin. Wash the resin with DMF (3 x resin volume) for 1 minute per wash to remove any residual solvents or reagents.
-
First Deprotection Step:
-
Add the freshly prepared 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture for 2-3 minutes at room temperature.[3]
-
Drain the deprotection solution.
-
-
Second Deprotection Step:
-
Add a fresh aliquot of the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture for 10-15 minutes at room temperature.
-
-
Washing:
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-7 times, 1 minute per wash) to completely remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
-
Optional: Monitoring Deprotection:
-
A small sample of the resin can be taken after the final wash for a Kaiser test to confirm the presence of a free primary amine.
-
-
Proceed to Coupling: The resin is now ready for the coupling of the next Fmoc-protected amino acid.
Troubleshooting and Special Considerations
While the azide group is generally stable during Fmoc deprotection, issues can arise. The following diagram and notes outline a logical approach to troubleshooting common problems.
Caption: Logical workflow for troubleshooting issues during the synthesis of azido-peptides.
Notes on Troubleshooting:
-
Incomplete Deprotection: This is often due to peptide aggregation on the resin, which can hinder reagent access.
-
Solution: Increasing reaction times, switching to a solvent with better swelling properties like NMP, or using a stronger base cocktail such as one containing 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can overcome this.[3]
-
-
Azide Reduction: As stated, this is predominantly an issue during the final TFA cleavage step.
-
Prevention: The most critical factor is the choice of scavengers. Avoid strong reducing agents like ethanedithiol (EDT). A cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS) is generally safe for peptides containing azides.
-
-
Azide Elimination: This is a rare, sequence-dependent side reaction that has been observed with N-terminal α-azidoaspartate residues.
-
Mitigation: If this is suspected, consider altering the peptide sequence if possible. Alternatively, milder deprotection conditions, such as lower concentrations of piperidine or the use of piperazine, may be beneficial.[6]
-
Conclusion
The Fmoc deprotection of azido-containing amino acids can be routinely and successfully performed using standard SPPS protocols. The azide moiety is generally stable to the iterative piperidine treatments. Careful consideration of the final cleavage conditions, particularly the avoidance of reductive scavengers, is the most critical factor for obtaining high yields of the desired azido-peptide. By following the detailed protocols and troubleshooting logic presented in these notes, researchers can confidently incorporate these valuable bioorthogonal handles into their synthetic peptides.
References
- 1. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
Application Notes and Protocols for the Incorporation of (R)-8-Azido-2-(Fmoc-amino)octanoic Acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-8-Azido-2-(Fmoc-amino)octanoic acid is a non-natural amino acid that serves as a critical building block in modern peptide chemistry and drug development. Its primary application lies in its use as a non-cleavable linker in the synthesis of Antibody-Drug Conjugates (ADCs).[1][2][3] The terminal azide (B81097) group provides a bioorthogonal handle for the site-specific conjugation of payloads, such as cytotoxic drugs, via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.[2] The Fmoc protecting group allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) protocols.[4] These application notes provide detailed protocols and best practices for the efficient coupling of this compound in peptide synthesis.
Coupling Efficiency Considerations
The successful incorporation of this compound into a growing peptide chain is crucial for the overall yield and purity of the final product. While specific quantitative data on its coupling efficiency is not extensively published, several factors related to its structure may influence the reaction. The long octanoic acid chain could potentially lead to steric hindrance, which can impede the approach of the activated amino acid to the N-terminus of the peptide on the solid support.[1][2][5]
Strategies to overcome potential steric hindrance and ensure high coupling efficiency include the use of potent coupling reagents, optimization of reaction times, and in some cases, elevated temperatures.[2] It is also important to monitor the coupling reaction to ensure its completion.
Experimental Protocols
Materials and Reagents
-
This compound
-
Fmoc-compatible solid-phase resin (e.g., Rink Amide, Wang resin)
-
Standard Fmoc-protected amino acids
-
Coupling Reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate)
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)
-
DIC (N,N'-Diisopropylcarbodiimide)
-
-
Bases:
-
DIPEA (N,N-Diisopropylethylamine)
-
NMM (N-Methylmorpholine)
-
2,4,6-Collidine
-
-
Additives:
-
HOBt (Hydroxybenzotriazole)
-
Oxyma Pure®
-
-
Fmoc Deprotection Solution: 20% Piperidine (B6355638) in DMF
-
Solvents:
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
DCM (Dichloromethane)
-
NMP (N-Methyl-2-pyrrolidone)
-
-
Washing Solvents: DMF, DCM, Isopropanol
-
Cleavage Cocktail: e.g., Reagent K (TFA/water/phenol/thioanisole/TIPS)
-
Qualitative Monitoring Reagents: Ninhydrin (for Kaiser test)[][7]
-
Analytical Equipment: HPLC, Mass Spectrometer
Protocol for Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a peptide containing this compound. The procedure can be adapted for automated synthesizers.
1. Resin Preparation:
- Swell the chosen resin in DMF for at least 1 hour in a reaction vessel.
- Drain the DMF.
2. Fmoc Deprotection:
- Add the Fmoc deprotection solution (20% piperidine in DMF) to the resin.
- Agitate for 5 minutes, then drain.
- Repeat the treatment with the deprotection solution for 15-20 minutes.
- Wash the resin thoroughly with DMF (3-5 times), DCM (2-3 times), and finally DMF (3-5 times).
3. Coupling of this compound:
-
Activation:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), a coupling reagent (e.g., HATU, 3-5 equivalents), and an additive (e.g., HOBt or Oxyma, 3-5 equivalents) in DMF.
-
Add a base (e.g., DIPEA or NMM, 6-10 equivalents) to the activation mixture.
-
Allow the activation to proceed for 1-2 minutes.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours. For potentially difficult couplings due to steric hindrance, the reaction time can be extended to overnight.[2]
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3-5 times), DCM (2-3 times), and DMF (3-5 times).
-
4. Monitoring the Coupling Reaction:
- Take a small sample of the resin beads and perform the Kaiser test.[7]
- A negative Kaiser test (beads remain yellow) indicates a complete coupling reaction (no free primary amines).[]
- If the test is positive (blue beads), a recoupling step is necessary. Repeat the coupling procedure with fresh reagents.
5. Capping (Optional but Recommended for Incomplete Couplings):
- If the coupling remains incomplete after a second attempt, cap the unreacted amines to prevent the formation of deletion peptides.
- Treat the resin with a capping solution (e.g., acetic anhydride (B1165640) and DIPEA in DMF) for 30 minutes.
- Wash the resin thoroughly.
6. Chain Elongation:
- Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
7. Final Fmoc Deprotection:
- After the final coupling step, perform a final Fmoc deprotection as described in step 2.
8. Cleavage and Deprotection:
- Wash the resin with DCM and dry it under vacuum.
- Add the cleavage cocktail (e.g., Reagent K) to the resin and incubate for 2-4 hours at room temperature.
- Filter the resin and collect the filtrate.
- Precipitate the crude peptide by adding cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
9. Purification and Analysis:
- Purify the crude peptide using reverse-phase HPLC (RP-HPLC).
- Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.
Data Presentation
| Coupling Reagent | Class | Relative Efficiency | Racemization Risk | Notes |
| HATU | Uronium/Aminium Salt | Very High | Low | Often the reagent of choice for difficult couplings. |
| HBTU | Uronium/Aminium Salt | High | Low | A widely used and effective coupling reagent. |
| PyBOP | Phosphonium Salt | High | Low | Good for hindered amino acids, but can be less cost-effective. |
| DIC/HOBt | Carbodiimide | Good | Moderate | A classic and cost-effective combination. |
| DIC/Oxyma | Carbodiimide | High | Low | Oxyma is a safer and often more effective alternative to HOBt. |
Visualizations
Experimental Workflow for SPPS
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Logic Diagram for Troubleshooting Incomplete Coupling
Caption: Troubleshooting guide for incomplete peptide coupling reactions.
References
Illuminating Biological Pathways: A Guide to Synthesizing Fluorescently Labeled Peptides with Click Chemistry
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The precise labeling of peptides with fluorescent dyes is a cornerstone of modern biological research, enabling the visualization and tracking of peptides in complex biological systems.[1] Click chemistry, a suite of powerful and highly specific chemical reactions, has emerged as a superior method for this purpose.[2] This application note provides a detailed overview and protocols for the synthesis of fluorescently labeled peptides using two primary forms of click chemistry: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2] These methods offer high efficiency, specificity, and biocompatibility, making them ideal for a wide range of applications.[2]
Applications of Fluorescently Labeled Peptides:
-
Live-Cell Imaging: Visualize the uptake, localization, and trafficking of peptides within living cells.[2]
-
Protein-Protein Interaction Studies: Employ techniques like Fluorescence Resonance Energy Transfer (FRET) to study molecular interactions.[1][2]
-
Enzyme Activity Assays: Design fluorogenic peptide substrates to monitor the activity of enzymes like proteases and kinases.[2]
-
Receptor Binding Studies: Quantify the binding of peptides to their cellular receptors.[2]
-
Drug Development: Create targeted imaging agents and drug delivery systems.[2]
Principle of Click Chemistry for Peptide Labeling
Click chemistry describes reactions that are rapid, high-yielding, and bioorthogonal, meaning they do not interfere with native biological functional groups.[3] The most common click reaction for peptide labeling involves the formation of a stable triazole linkage between an azide (B81097) and an alkyne.[2]
1. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This robust and efficient reaction utilizes a copper(I) catalyst to join a terminal alkyne and an azide.[2][4] While highly effective, the potential cytotoxicity of copper can be a concern for live-cell applications.[5]
2. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This catalyst-free alternative employs a strained cyclooctyne (B158145) that reacts spontaneously with an azide.[] The absence of a toxic metal catalyst makes SPAAC particularly well-suited for labeling peptides in living systems.[5]
Experimental Workflow
The general workflow for synthesizing fluorescently labeled peptides using click chemistry involves several key steps:
-
Peptide Synthesis and Modification: The peptide of interest is synthesized, incorporating either an azide or an alkyne functional group. This is typically achieved by using a modified amino acid during solid-phase peptide synthesis (SPPS).[7]
-
Fluorescent Dye Selection: A fluorescent dye containing the complementary reactive group (alkyne or azide) is chosen based on the desired spectral properties.
-
Click Reaction: The modified peptide is reacted with the fluorescent dye under appropriate CuAAC or SPAAC conditions.
-
Purification and Characterization: The resulting fluorescently labeled peptide is purified, typically by high-performance liquid chromatography (HPLC), and its identity is confirmed by mass spectrometry.[1][]
Caption: General experimental workflow for synthesizing fluorescently labeled peptides.
Data Presentation: Common Fluorescent Dyes for Click Chemistry
A wide variety of fluorescent dyes functionalized with azide or alkyne handles are commercially available. The choice of dye will depend on the specific application and the instrumentation available for detection.
| Fluorescent Dye | Reactive Group(s) | Excitation (nm) | Emission (nm) | Supplier(s) |
| Alexa Fluor 488 | Azide, Alkyne | 495 | 519 | Thermo Fisher Scientific[9] |
| Alexa Fluor 555 | Azide, Alkyne | 555 | 565 | Thermo Fisher Scientific[9] |
| Alexa Fluor 594 | Azide, Alkyne | 590 | 617 | Thermo Fisher Scientific[9] |
| Alexa Fluor 647 | Azide, Alkyne | 650 | 668 | Thermo Fisher Scientific[9] |
| TAMRA | Azide, Alkyne | 544 | 576 | Benchchem, Thermo Fisher Scientific[2][9] |
| Fluorescein (FAM) | Azide | 492 | 517 | Interchim, Jena Bioscience[10] |
| Cyanine3 (Cy3) | Azide | 550 | 570 | Jena Bioscience, MedchemExpress[10][11] |
| Cyanine5 (Cy5) | Azide, Alkyne | 646 | 662 | MedchemExpress[11] |
| DBCO-Dyes | DBCO (for SPAAC) | Varies | Varies | Various |
| Rhodamine | Azide | 544 | 576 | MedchemExpress[11] |
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of an Alkyne-Modified Peptide
This protocol describes the labeling of a peptide containing a terminal alkyne with an azide-functionalized fluorescent dye.
Materials:
-
Alkyne-modified peptide
-
Azide-functionalized fluorescent dye (e.g., TAMRA-azide)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris-HCl buffer (pH 8.5)
-
DMSO
-
Deionized water
-
HPLC for purification
-
Mass spectrometer for characterization
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the alkyne-modified peptide in deionized water to a final concentration of 10 mM.
-
Dissolve the azide-functionalized fluorescent dye in DMSO to a final concentration of 10 mM.
-
Prepare a 100 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 500 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh.
-
-
Set up the Reaction:
-
In a microcentrifuge tube, combine the following in order:
-
Tris-HCl buffer (1 M, pH 8.5)
-
Alkyne-modified peptide stock solution (to a final concentration of 1 mM)
-
Azide-functionalized fluorescent dye stock solution (1.5 equivalents relative to the peptide)
-
Deionized water to adjust the final volume.
-
-
Vortex the mixture gently.
-
-
Initiate the Reaction:
-
Add the CuSO₄ stock solution to a final concentration of 1 mM.
-
Immediately add the freshly prepared sodium ascorbate stock solution to a final concentration of 5 mM.
-
Vortex the reaction mixture gently.
-
-
Incubation:
-
Allow the reaction to proceed at room temperature for 1-4 hours, protected from light. The reaction progress can be monitored by LC-MS.
-
-
Purification:
-
Once the reaction is complete, purify the fluorescently labeled peptide using reverse-phase HPLC.
-
-
Characterization:
-
Confirm the identity and purity of the labeled peptide by mass spectrometry and analytical HPLC.[]
-
Caption: Simplified schematic of the CuAAC reaction.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Labeling
This protocol outlines the metabolic labeling of cellular proteins with an azide-containing amino acid followed by fluorescent labeling using a cyclooctyne-functionalized dye.
Materials:
-
Mammalian cells (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
Methionine-free medium
-
L-azidohomoalanine (AHA)
-
Cyclooctyne-conjugated fluorophore (e.g., DBCO-Alexa Fluor 488)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Wash the cells with PBS and then incubate in methionine-free medium for 1 hour to deplete endogenous methionine.
-
Replace the medium with methionine-free medium supplemented with AHA (e.g., 50 µM) and incubate for 4-24 hours to allow for incorporation into newly synthesized proteins.
-
-
SPAAC Reaction:
-
Prepare a stock solution of the cyclooctyne-fluorophore in DMSO.
-
Dilute the cyclooctyne-fluorophore in complete culture medium to a final concentration of 10-50 µM.
-
Wash the cells twice with warm PBS.
-
Add the cyclooctyne-fluorophore solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing and Imaging:
-
Wash the cells three times with warm PBS to remove any unreacted dye.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
-
References
- 1. Fluorescent Peptide Labeling Service - Creative Peptides [creative-peptides.com]
- 2. benchchem.com [benchchem.com]
- 3. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stepwise triple-click functionalization of synthetic peptides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB01617H [pubs.rsc.org]
- 9. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 11. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Site-Specific Peptide Modification with (R)-8-Azido-2-(Fmoc-amino)octanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific modification of peptides is a cornerstone of modern chemical biology and drug development. The introduction of non-canonical amino acids with bioorthogonal functionalities allows for the precise attachment of various molecular entities, such as fluorophores, imaging agents, and cytotoxic payloads for antibody-drug conjugates (ADCs). (R)-8-Azido-2-(Fmoc-amino)octanoic acid is a non-natural amino acid that serves as a versatile building block for this purpose. Its terminal azide (B81097) group provides a chemical handle for highly selective and efficient "click chemistry" reactions, namely the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[][2]
These application notes provide detailed protocols for the incorporation of this compound into synthetic peptides using standard Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) and subsequent site-specific modification via CuAAC and SPAAC reactions.
Data Presentation
While specific quantitative data for the incorporation and subsequent reactions of this compound are not extensively published, the following tables provide representative data for the synthesis of other Fmoc-protected azido (B1232118) amino acids and the kinetics of SPAAC reactions. This information can serve as a valuable benchmark for optimizing protocols involving the title compound. The Fmoc-SPPS strategy is known for its high coupling yields, typically exceeding 99%, ensuring the efficient synthesis of long peptide sequences.[]
| Fmoc-Azido Amino Acid | Precursor | Intermediate Yield | Final Yield |
| Fmoc-L-azidoalanine | Fmoc-Asn-OH | 79-80% | 62-75% |
| Fmoc-L-azidohomoalanine | Fmoc-Gln-OH | 71-74% | 65-74% |
| Table 1: Representative yields for the two-step synthesis of Fmoc-protected azido amino acids from readily available precursors. Data from a study on the efficient synthesis of Fmoc-protected azido amino acids.[3] |
| Azido Amino Acid | Cyclooctyne | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| Positively Charged Azidoamino Acid | DBCO | 0.34 |
| Positively Charged Azidoamino Acid | BCN | 0.28 |
| Table 2: Second-order rate constants for the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of a hydrophilic azido-containing amino acid with dibenzocyclooctyne (DBCO) and bicyclononyne (BCN). Data from a study on a hydrophilic azide-containing amino acid to enhance peptide solubility for SPAAC reactions.[4] |
Experimental Protocols
Protocol 1: Incorporation of this compound via Fmoc-SPPS
This protocol outlines the manual solid-phase synthesis of a peptide containing this compound. The process involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain on a solid support.
Materials:
-
Rink Amide resin (or other suitable resin depending on the desired C-terminus)
-
This compound
-
Standard Fmoc-protected amino acids
-
Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine (B6355638), 20% (v/v) in DMF
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N'-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
-
Cold diethyl ether
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 20 minutes to remove the Fmoc protecting group from the resin.
-
Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the first standard Fmoc-amino acid (3-5 equivalents relative to resin loading), HBTU/HATU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3-5 times).
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Incorporation of this compound:
-
Perform the Fmoc deprotection as described in step 2.
-
Prepare the activated solution of this compound as described in step 3.
-
Couple the azido-amino acid to the resin as described in step 3.
-
-
Final Fmoc Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization: Confirm the identity and purity of the azido-modified peptide by mass spectrometry (MS) and analytical RP-HPLC.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction between the azide-modified peptide and an alkyne-containing molecule. This reaction can be performed with the peptide still attached to the resin or in solution after cleavage and purification.
Materials:
-
Azido-modified peptide (on-resin or in solution)
-
Alkyne-containing molecule (e.g., a fluorescent dye, biotin, or drug molecule with a terminal alkyne)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-stabilizing ligand (optional but recommended)
-
Solvent: DMF for on-resin reaction; aqueous buffer (e.g., phosphate (B84403) buffer, pH 7-8) for solution-phase reaction.
Procedure (Solution Phase):
-
Dissolve the purified azido-modified peptide in the chosen aqueous buffer.
-
Add the alkyne-containing molecule (typically 1.5-2 equivalents).
-
Prepare fresh stock solutions of CuSO₄ and sodium ascorbate.
-
Add sodium ascorbate (5-10 equivalents) to the reaction mixture.
-
If using, add TBTA (1 equivalent).
-
Add CuSO₄ (1 equivalent) to initiate the reaction.
-
Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by RP-HPLC or MS.
-
Upon completion, purify the conjugated peptide by RP-HPLC.
-
Characterize the final product by MS to confirm successful conjugation.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol details the copper-free "click" reaction, which is ideal for biological applications where copper toxicity is a concern.[5]
Materials:
-
Azido-modified peptide
-
Strained alkyne, such as a dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) derivative of the molecule to be conjugated.
-
Aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
Procedure:
-
Dissolve the purified azido-modified peptide in the aqueous buffer.
-
Add the strained alkyne derivative (typically 1.5-2 equivalents).
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 1-12 hours.
-
Monitor the reaction progress by RP-HPLC or MS.
-
Purify the conjugated peptide by RP-HPLC.
-
Characterize the final product by MS to confirm successful conjugation.
Visualizations
Caption: Workflow for site-specific peptide modification.
Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
References
On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Application Notes and Protocols
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient and specific formation of a stable 1,4-disubstituted 1,2,3-triazole linkage.[1][2] This reaction's robustness, high yield, and compatibility with a wide range of functional groups and solvents make it an invaluable tool in drug development, proteomics, and materials science.[2][3][4] Performing the CuAAC reaction on a solid support, such as a resin, allows for straightforward purification by simply washing away excess reagents and byproducts, streamlining the synthesis of complex molecules like peptides, nucleic acids, and peptidomimetics.[5][6]
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to perform CuAAC reactions on resin-bound substrates.
Experimental Workflow
The general workflow for an on-resin CuAAC reaction involves swelling the resin, performing the cycloaddition reaction, thoroughly washing the resin to remove excess reagents, and finally cleaving the modified product from the solid support.
Caption: General experimental workflow for on-resin CuAAC.
Detailed Experimental Protocols
Two primary methods are commonly employed for on-resin CuAAC, differing in the source of the catalytic copper(I) species. Optimization of reagent equivalents, solvents, and reaction time may be necessary depending on the specific substrates.[7]
Protocol 1: In Situ Reduction of Copper(II) Sulfate (B86663)
This is the most common and convenient method, utilizing a stable copper(II) salt and a reducing agent to generate the active copper(I) catalyst in the reaction mixture.[8]
Materials and Reagents:
-
Resin-bound azide or alkyne (1 eq.)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1-0.5 eq.)[7]
-
Sodium ascorbate (B8700270) (1-5 eq.)[7]
-
Optional: Copper-stabilizing ligand (e.g., THPTA, BTTAA) (0.5-2.5 eq.)[2][10]
-
Solvent: N,N-Dimethylformamide (DMF), or a mixture of DMF and water (e.g., 4:1 v/v)[7][9]
-
Washing solvents: DMF, Dichloromethane (DCM), Methanol (B129727) (MeOH)
-
Nitrogen or Argon gas (for oxygen-sensitive reactions)
Procedure:
-
Resin Swelling: Swell the peptide-resin in the chosen reaction solvent within a solid-phase synthesis vessel for at least 30 minutes.[7][9]
-
Reagent Addition: Add the alkyne (or azide) compound, dissolved in the solvent, to the swollen resin.[7]
-
Catalyst Addition: Add the sodium ascorbate, followed by the copper(II) sulfate.[7] If a ligand is used, pre-mix the CuSO₄ and ligand before adding to the vessel.[8][9]
-
Reaction: Agitate the mixture gently at room temperature. If the substrates are sensitive to oxidation, purge the vessel with an inert gas like nitrogen or argon.[9][11] Reaction times typically range from 1 to 24 hours.[9]
-
Washing: Once the reaction is complete, filter the resin and wash it extensively to remove excess reagents and the copper catalyst. A typical washing sequence is:
-
Drying: Dry the resin under vacuum before proceeding to cleavage.[7][11]
Protocol 2: Direct Use of a Copper(I) Source
This protocol uses a copper(I) salt, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr), directly. This method often requires an amine base and is performed under anhydrous conditions.
Materials and Reagents:
-
Resin-bound azide or alkyne (1 eq.)
-
Terminal alkyne or azide partner (5-10 eq.)[7]
-
Copper(I) iodide (CuI) or Copper(I) bromide (CuBr) (0.3-2 eq.)[7][9]
-
Base: N,N-Diisopropylethylamine (DIPEA) (2-10 eq.)[7][9] or 2,6-lutidine (10 eq.)[11]
-
Washing solvents: DMF, DCM, MeOH
-
Nitrogen or Argon gas
Procedure:
-
Resin Swelling: Swell the peptide-resin in the chosen anhydrous solvent in a solid-phase synthesis vessel under an inert atmosphere.[9]
-
Reagent Addition: In a separate vial, dissolve the alkyne (or azide) partner in a minimal amount of solvent.[7]
-
Catalyst and Base Addition: To the reaction vessel containing the resin, add the Cu(I) salt (e.g., CuI) and the base (e.g., DIPEA).[7][9]
-
Initiate Reaction: Add the solution of the alkyne/azide partner to the resin mixture. Purge the reaction flask with nitrogen for 5 minutes, seal it, and agitate gently at room temperature for 16-18 hours.[11]
-
Washing: After the reaction is complete, filter and wash the resin thoroughly with DMF (3 times), followed by DCM (3 times), and methanol (3 times).[7]
Reagents and Optimization
The efficiency of the on-resin CuAAC reaction can be influenced by several factors. The following table summarizes key components and typical conditions.
| Component | Options | Typical Equivalents / Conditions | Notes |
| Solid Support | Polystyrene (e.g., PAM resin), NovaPEG | - | Resin choice can be affected by the solvent system; ensure proper swelling.[4][12] |
| Copper Source | CuSO₄·5H₂O, CuI, CuBr | 0.1 - 2 eq. | CuSO₄ is often preferred for its stability and solubility in aqueous media.[7][11] |
| Reducing Agent | Sodium Ascorbate | 1 - 5 eq. | Used with Cu(II) sources to generate the active Cu(I) catalyst in situ.[7] |
| Ligand | THPTA, BTTAA, TBTA | 0.5 - 5 eq. (relative to copper) | Accelerates the reaction and protects biomolecules from oxidative damage.[2][8] |
| Base | DIPEA, 2,6-Lutidine | 2 - 10 eq. | Often used with Cu(I) salt protocols.[9][11] |
| Solvent | DMF, DCM, DMSO, Water, or mixtures | - | Solvent choice affects resin swelling and reaction kinetics.[4][7][9] |
| Temperature | Room Temperature | - | Most reactions proceed efficiently at room temperature.[9][11] Microwave irradiation can sometimes be used to accelerate the reaction.[4] |
| Atmosphere | Air or Inert (N₂, Ar) | - | An inert atmosphere is recommended for oxygen-sensitive substrates to prevent catalyst oxidation.[9][11] |
Catalytic Cycle
The CuAAC reaction proceeds through a well-defined catalytic cycle involving a copper(I) acetylide intermediate.
Caption: Simplified catalytic cycle for the CuAAC reaction.
Post-Reaction Processing
Resin Washing Thorough washing after the reaction is critical to remove all soluble impurities, including excess reagents, the copper catalyst, and any byproducts.[9] Failure to remove copper can interfere with downstream applications and cleavage. Washing with a solution of EDTA can help chelate and remove residual copper ions.[9]
Cleavage from Resin After the on-resin reaction and washing, the modified molecule is cleaved from the solid support. The choice of cleavage cocktail depends on the type of resin linker and the protecting groups on the molecule (e.g., a peptide).[13]
General Cleavage Protocol (TFA-based):
-
Place the dried, functionalized resin in a reaction vessel.
-
Add a cleavage cocktail, such as "Reagent B" (TFA/Phenol/Water/Triisopropylsilane; 88:5:5:2 v/v/v/v).[13] Use approximately 10 mL of cocktail per gram of resin.[13]
-
Allow the mixture to stand at room temperature for 2-3 hours with occasional agitation.[13]
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA.[13]
-
Combine the filtrates and precipitate the crude product by adding cold diethyl ether.[14]
-
Isolate the product by centrifugation and decantation.
-
The crude product can then be purified, typically by reverse-phase HPLC.[9]
Quantitative Data Summary
The efficiency of on-resin CuAAC is typically high, but can vary based on the substrates and conditions used.
| Substrate Type | Reaction Time | Purity / Yield | Analysis Method | Reference |
| Peptide on solid support | 1-24 hours | 75% to >98% | HPLC, LC-MS | [4][9] |
| Peptide side-chain cyclization | 16-18 hours | High Yield | Not Specified | [11] |
| DNA on solid support | Not Specified | High Fidelity | HPLC, HPLC/MS | [5] |
| Glycan precursors | 12 hours | >90% (isolated) | ¹H NMR | [12] |
Yields are highly dependent on the specific sequence, reagents, and reaction conditions. The data presented are representative examples.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Resin-supported catalysts for CuAAC click reactions in aqueous or organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peptide Conjugation via CuAAC ‘Click’ Chemistry | MDPI [mdpi.com]
- 5. Copper-Catalyzed Alkyne-Azide Cycloaddition on the Solid Phase for the Preparation of Fully Click-Modified Nucleic Acids | Springer Nature Experiments [experiments.springernature.com]
- 6. CuAAC: An Efficient Click Chemistry Reaction on Solid Phase. | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. jenabioscience.com [jenabioscience.com]
- 9. benchchem.com [benchchem.com]
- 10. CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based), Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 11. peptide.com [peptide.com]
- 12. Resin-Supported Catalysts for CuAAC Click Reactions in Aqueous or Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
- 14. Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: (R)-8-Azido-2-(Fmoc-amino)octanoic acid Coupling
Welcome to the technical support center for troubleshooting low coupling yields with (R)-8-Azido-2-(Fmoc-amino)octanoic acid in solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the incorporation of this non-cleavable ADC linker.
Frequently Asked Questions (FAQs)
Q1: What makes the coupling of this compound potentially challenging?
Low coupling efficiency with this reagent can be attributed to several factors:
-
Steric Hindrance: The long C8 aliphatic chain can sterically hinder the approach of the activated carboxylic acid to the N-terminus of the growing peptide chain. This is a common issue with bulky amino acid residues.[1]
-
Suboptimal Activation: Standard coupling protocols may not be sufficient for complete activation of this sterically hindered amino acid.
-
Peptide Aggregation: The growing peptide chain, especially if it contains hydrophobic residues, can aggregate on the solid support, physically blocking reactive sites and leading to incomplete coupling.
-
Side Reactions: Although the azide (B81097) group is generally stable, prolonged exposure to basic conditions during coupling could potentially lead to side reactions.
Q2: How can I monitor the efficiency of the coupling reaction?
It is crucial to monitor the completion of the coupling reaction to determine if your chosen protocol is effective. Qualitative colorimetric tests are a common method:
-
Kaiser Test: This test detects the presence of free primary amines on the resin. A positive result (blue/purple beads) indicates an incomplete coupling.
-
TNBS (2,4,6-trinitrobenzenesulfonic acid) Test: This is another sensitive test for detecting free primary amines.
For a more quantitative assessment, a small sample of the resin can be cleaved and the resulting peptide analyzed by HPLC and mass spectrometry to identify any deletion sequences.
Q3: Can the azide group on this compound interfere with the coupling reaction?
The azide group is generally considered a bioorthogonal functional group, meaning it is unreactive under most biological and common chemical conditions, including standard Fmoc-SPPS coupling reactions. However, it is important to use fresh, high-quality reagents to avoid any potential side reactions.
Troubleshooting Guide: Low Coupling Yield
This guide provides a systematic approach to troubleshooting and resolving low coupling yields when using this compound.
Diagram: Troubleshooting Workflow for Low Coupling Yield
References
preventing side reactions of azide group during peptide synthesis
Welcome to the Technical Support Center for azide (B81097) chemistry in peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide direct, actionable advice for preventing common side reactions of the azide group during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: How stable is the azide functional group to standard Fmoc-SPPS conditions?
A1: The azide group is generally stable under the standard conditions of Fmoc-SPPS.[1][2] This includes repeated cycles of Fmoc deprotection with piperidine (B6355638) and coupling reactions using common activating agents like HBTU or HATU.[1] However, side reactions can occur, most notably during the final cleavage and deprotection step.[1][3]
Q2: What is the most common side reaction involving the azide group?
A2: The most frequently observed side reaction is the reduction of the azide (-N₃) to a primary amine (-NH₂) group.[1][3] This typically happens during the final cleavage from the solid support with trifluoroacetic acid (TFA) and is highly dependent on the scavengers used in the cleavage cocktail.[2][4] This unwanted reduction results in a mass decrease of 26 Da in the final product.[1][3]
Q3: Can I use any scavenger in my TFA cleavage cocktail?
A3: No, the choice of scavenger is critical to preserving the azide group.[2] Thiol-based scavengers, particularly 1,2-ethanedithiol (B43112) (EDT), are strong reducing agents in acidic conditions and are the primary cause of azide reduction.[2][5] Other scavengers like Triisopropylsilane (TIS) and Dithiothreitol (DTT) are much more compatible.[2][5]
Q4: Are there any other, less common, side reactions to be aware of?
A4: While reduction during cleavage is the main concern, there has been a report of azide ion elimination from peptides that have an N-terminal α-azidoaspartate residue.[1][6][7] This specific reaction can occur during the Fmoc-deprotection step with piperidine and appears to be a sequence-dependent issue, not a general instability.[1][6]
Troubleshooting Guide
Problem 1: My final peptide has a mass that is 26 Da lower than expected.
-
Symptom: Mass spectrometry shows a major peak corresponding to the mass of your peptide with an amine (-NH₂) where the azide (-N₃) should be.[3]
-
Cause: This is a classic sign of azide reduction during the final TFA cleavage step. The most likely cause is the use of an aggressive thiol scavenger, like 1,2-ethanedithiol (EDT), in your cleavage cocktail.[2][5]
-
Solution:
-
Change Scavengers: Re-synthesize the peptide and use an azide-safe cleavage cocktail. The standard recommended cocktail is 95% TFA / 2.5% Water / 2.5% Triisopropylsilane (TIS) .[2][5]
-
Use a Milder Thiol: If your peptide contains sensitive residues like Tryptophan (Trp), Cysteine (Cys), or Methionine (Met) that require a thiol scavenger, use Dithiothreitol (DTT) instead of EDT.[3][5] DTT is significantly less reductive towards the azide group.[5]
-
Problem 2: I have a Trp residue in my sequence. How do I protect it without reducing the azide?
-
Symptom: You need to prevent the modification of Tryptophan by carbocations during cleavage but are concerned that the necessary scavengers will reduce your azide.
-
Cause: EDT is a common and effective scavenger for Trp, but it will readily reduce azides.[2]
-
Solution: The combination of TIS and water is generally sufficient to protect tryptophan while preserving the azide group.[2] If you observe some Trp modification, you can add a non-reductive thiol scavenger like thioanisole (B89551) or the much safer DTT to the cocktail.[2][5] A cocktail of TFA/H₂O/TIS/Thioanisole can be effective.[8]
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for diagnosing and solving azide reduction.
Quantitative Data: Scavenger Impact on Azide Stability
The choice of scavenger during TFA cleavage has a dramatic impact on the stability of the azide group. The following table summarizes the percentage of azide reduction observed when cleaving various azide-containing peptides with different thiol scavengers in a TFA/Water/TIS cocktail.
| Scavenger (2.5% or 5%) | Azide Reduction (%) | Compatibility | Reference |
| 1,2-Ethanedithiol (EDT) | Up to 50% | Poor (Avoid) | [5] |
| Thioanisole | Moderate | Fair | [5] |
| Dithiothreitol (DTT) | Low (< 5%) | Good (Recommended Thiol) | [5] |
| Triisopropylsilane (TIS) | None Observed | Excellent (Recommended Non-Thiol) | [2][5] |
Data is generalized from published findings where EDT consistently shows high levels of reduction, while DTT is the most effective at preserving the azide group among common thiol scavengers.[5]
Reagent Compatibility Diagram
Caption: Compatibility of common SPPS reagents with the azide functional group.
Experimental Protocols
Protocol 1: Azide-Safe Cleavage and Deprotection
This protocol is designed to efficiently cleave a peptide from the resin and remove side-chain protecting groups while minimizing the risk of azide reduction.
Materials:
-
Peptide-resin (dried)
-
Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized Water (H₂O). Prepare fresh in a fume hood.
-
Cold diethyl ether (-20°C)
-
Centrifuge tubes
Procedure:
-
Place the dried peptide-resin in a suitable reaction vessel.
-
Add the freshly prepared azide-safe cleavage cocktail to the resin (approx. 10 mL per 1 g of resin).
-
Agitate the mixture at room temperature for 2-3 hours.[2]
-
Filter the resin and collect the filtrate into a new centrifuge tube.
-
Wash the resin with a small additional volume of the cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA filtrate dropwise into a 10-fold excess of cold diethyl ether. A white precipitate should form.[2]
-
Place the ether suspension at -20°C for at least 30 minutes to maximize precipitation.
-
Centrifuge the suspension (e.g., at 4000 rpm for 5 minutes) and carefully decant the ether supernatant.[2]
-
Wash the peptide pellet with another portion of cold diethyl ether, centrifuge, and decant again to remove residual scavengers.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Proceed with purification (e.g., HPLC).
Protocol 2: On-Resin Conversion of Amine to Azide (Diazotransfer)
This is an alternative strategy where a primary amine (e.g., the side chain of Lysine) is converted to an azide after the peptide has been fully assembled on the resin.[9] This avoids using an azide-containing building block during synthesis.
Materials:
-
Fully assembled peptide-resin with a free amine side-chain (e.g., from Lys(Alloc) after deprotection).
-
Imidazole-1-sulfonyl azide hydrochloride (ISA·HCl) or similar diazotransfer reagent.[9]
-
Copper (II) Sulfate (CuSO₄) (catalyst)
-
Diisopropylethylamine (DIPEA)
-
Solvents: DMF, DCM, MeOH
Procedure:
-
Swell the peptide-resin in DMF.
-
If the side-chain amine is protected (e.g., with an Alloc group), perform the specific deprotection step to reveal the free amine. Wash the resin thoroughly.[2]
-
Prepare the diazotransfer solution: Dissolve ISA·HCl (5 eq.), CuSO₄ (0.1 eq.), and DIPEA (10 eq.) in a solvent mixture like DMF/H₂O or MeOH/DCM.[2]
-
Add the diazotransfer solution to the swelled resin.
-
Agitate the reaction mixture at room temperature for 8-12 hours.[2]
-
Filter the resin and wash it extensively with DMF, DCM, and MeOH to remove all reagents.
-
Dry the resin. The peptide now contains an azide group at the desired position.
-
Proceed with the azide-safe cleavage protocol described above (Protocol 1).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Azide reduction during peptide cleavage from solid support-the choice of thioscavenger? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. α-Azido Acids in Solid-Phase Peptide Synthesis: Compatibility with Fmoc Chemistry and an Alternative Approach to the Solid Phase Synthesis of Daptomycin Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Azide-Rich Peptides via an On-Resin Diazotransfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Fmoc Deprotection for Sterically Hindered Amino Acids
Welcome to the technical support center for optimizing the Nα-Fmoc deprotection step in solid-phase peptide synthesis (SPPS), with a special focus on sterically hindered amino acids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance their peptide synthesis workflows.
Frequently Asked Questions (FAQs)
Q1: What is incomplete Fmoc deprotection and what are its consequences?
A1: Incomplete Fmoc deprotection is the failure to completely remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminal amine of the growing peptide chain. This critical failure prevents the subsequent amino acid from coupling, leading to the formation of deletion sequences (peptides missing one or more amino acids). These impurities are often difficult to separate from the target peptide, resulting in significantly lower overall yield and purity of the final product.
Q2: What are the primary causes of incomplete Fmoc deprotection?
A2: Several factors can lead to inefficient Fmoc removal:
-
Steric Hindrance: Bulky amino acid side chains can physically block the deprotection reagent from accessing the Fmoc group.
-
Peptide Sequence and Aggregation: As the peptide chain elongates, it can fold into secondary structures, such as β-sheets, which are common in sequences containing residues like Valine or Alanine. This aggregation can render the peptide-resin less permeable to solvents and reagents.
-
Suboptimal Reagents or Protocols: The use of degraded or impure reagents, particularly the piperidine (B6355638) solution, can diminish deprotection efficiency. Additionally, insufficient reaction times, temperatures, or concentrations of the deprotecting agent can result in incomplete removal.
-
Poor Resin Swelling: Inadequate swelling of the solid support can cause peptide chains to be in close proximity, hindering the penetration of reagents.
Q3: Which amino acids are considered "sterically hindered" and are most prone to incomplete Fmoc removal?
A3: Sterically hindered amino acids are characterized by bulky side chains that impede the approach of reagents to the peptide backbone. Common examples include:
-
β-branched amino acids: Valine (Val), Isoleucine (Ile), and Threonine (Thr).
-
α,α-disubstituted amino acids: Aminoisobutyric acid (Aib) is a notable example, known to be challenging for both coupling and deprotection.
-
Amino acids with bulky side-chain protecting groups positioned close to the backbone.
Q4: How can I detect incomplete Fmoc deprotection?
A4: Several analytical methods can be employed:
-
UV-Vis Spectrophotometry: The removal of the Fmoc group by a secondary amine like piperidine liberates dibenzofulvene (DBF), which forms an adduct that can be monitored spectrophotometrically (typically around 300-312 nm). A reduced or absent absorbance signal after the deprotection step suggests a problem.
-
Qualitative Colorimetric Tests (Kaiser or Ninhydrin (B49086) Test): A positive result (dark blue beads/solution) from the ninhydrin test indicates the presence of free primary amines, signifying successful deprotection. A negative result (yellow/brown or no color change) points to incomplete deprotection. Note that this test is not suitable for N-terminal proline, which yields a reddish-brown color.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving issues with Fmoc deprotection for sterically hindered residues.
Caption: Troubleshooting workflow for incomplete Fmoc deprotection.
Quantitative Data Summary
The following tables summarize key quantitative parameters for various Fmoc deprotection reagents and conditions.
Table 1: Comparison of Common Fmoc Deprotection Reagents
| Reagent Cocktail | Solvent | Concentration | Typical Time | Key Considerations |
| Piperidine | DMF or NMP | 20% (v/v) | 10-30 min | Standard method; may be slow for hindered residues.[1] |
| DBU / Piperidine | DMF or NMP | 2% DBU, 20% Piperidine | 5-15 min | DBU accelerates deprotection; piperidine scavenges DBF. Avoid with Asp residues.[2] |
| DBU / Piperazine | DMF or NMP | 2% DBU, 5% Piperazine | < 1 min | Very rapid and efficient; a safer alternative to piperidine.[3][4][5] |
| Morpholine | DMF | 50% (v/v) | 20-30 min | Milder conditions, often used for sensitive glycopeptides.[1] |
Table 2: Half-life (t1/2) of Fmoc Group with Different Reagents
| Deprotection Reagent | t1/2 (seconds) | Reference |
| 20% Piperidine | 7 | [4] |
| 5% Piperazine + 0.5% DBU | 12 | [4] |
| 5% Piperazine + 1% DBU | 7 | [4] |
| 5% Piperazine + 2% DBU | 4 | [4] |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection for Difficult Sequences
This protocol employs a double deprotection strategy to ensure complete removal of the Fmoc group.
-
Resin Swelling: Swell the peptide-resin in DMF for a minimum of 30 minutes.
-
First Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF. Agitate the mixture for 15-30 minutes.
-
Drain and Wash: Drain the deprotection solution and wash the resin twice with DMF.
-
Second Deprotection: Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15-30 minutes.
-
Final Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to ensure all reagents are removed.
-
Confirmation: Perform a ninhydrin or Kaiser test to confirm the presence of a free primary amine before proceeding to the coupling step.
Caption: Workflow for standard double Fmoc deprotection.
Protocol 2: Rapid Fmoc Deprotection using DBU/Piperazine
This protocol is recommended for particularly difficult sequences where standard methods fail. It offers a significant increase in deprotection speed.
-
Resin Swelling: Swell the peptide-resin in NMP or DMF for at least 30 minutes.
-
Prepare Deprotection Cocktail: Prepare a fresh solution of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in NMP or DMF.[5]
-
Deprotection: Drain the swelling solvent and add the DBU/piperazine cocktail to the resin. Agitate for 1-5 minutes. Complete deprotection often occurs in less than a minute.[3][4]
-
Drain and Wash: Promptly drain the deprotection solution and wash the resin extensively with NMP or DMF (at least 6 times) to remove all traces of DBU and piperazine.
-
Confirmation: Perform a ninhydrin or Kaiser test to confirm complete deprotection.
-
(Optional for Asp-containing sequences): To minimize aspartimide formation, 1% formic acid can be added to the deprotection cocktail.[3][4]
Caution: DBU is a very strong base. Avoid its use in sequences containing aspartic acid (Asp) unless appropriate precautions are taken, as it can catalyze aspartimide formation.[2]
Caption: Workflow for rapid DBU/Piperazine-mediated Fmoc deprotection.
References
- 1. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Peptides Containing (R)-8-Azido-2-(Fmoc-amino)octanoic acid
This guide is designed for researchers, scientists, and drug development professionals working with peptides incorporating the unnatural amino acid (R)-8-Azido-2-(Fmoc-amino)octanoic acid. It provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to address common challenges during the purification of these crude peptides.
Frequently Asked Questions (FAQs)
Q1: How stable is the azide (B81097) group on the octanoic acid side chain during standard Fmoc-SPPS?
A1: The azide functional group is generally stable under the standard conditions of Fmoc solid-phase peptide synthesis (SPPS).[1] This includes repeated cycles of Fmoc deprotection with piperidine (B6355638) and coupling reactions using common activating agents.[1] The primary risk to the azide group occurs during the final cleavage from the solid support.[1][2][3]
Q2: What is the most common side reaction involving the azide group during peptide synthesis?
A2: The most frequently observed side reaction is the reduction of the azide group (-N₃) to a primary amine (-NH₂) during the final cleavage and deprotection step with trifluoroacetic acid (TFA).[1] This transformation results in a characteristic mass decrease of 26 Da in the final peptide product, which is readily identifiable by mass spectrometry.[1]
Q3: How does the this compound residue affect the properties of the peptide for purification?
A3: The long C8 alkyl chain of this amino acid significantly increases the hydrophobicity of the peptide. This increased hydrophobicity can be advantageous for separation from more polar impurities in reversed-phase HPLC (RP-HPLC). However, for very hydrophobic peptides, it can also lead to challenges such as aggregation, poor solubility in aqueous buffers, or irreversible binding to the HPLC column.[4]
Q4: What is the recommended general method for purifying these peptides?
A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for purifying crude peptides.[5][6][7] This technique separates the target peptide from impurities based on differences in hydrophobicity using a C18 stationary phase and a water/acetonitrile (B52724) gradient.[5][8]
Troubleshooting Guide
Problem 1: My mass spectrometry analysis shows a major peak at -26 Da from my expected peptide mass.
-
Cause: This peak corresponds to your peptide with the azide group (-N₃) reduced to a primary amine (-NH₂).[1] This is the most common side reaction for azide-containing peptides and is almost always caused by the scavengers used in your TFA cleavage cocktail.[1][2]
-
Solution: Avoid using thiol-based scavengers, especially 1,2-ethanedithiol (B43112) (EDT), which is known to cause significant azide reduction.[2] The recommended "azide-safe" cleavage cocktail is a mixture of TFA, water, and Triisopropylsilane (TIS) (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS).[2] Dithiothreitol (DTT) is a less damaging thiol scavenger compared to EDT but should still be used with caution.[2] If your sequence contains sensitive residues like tryptophan that require strong scavengers, consider using a non-reductive scavenger like thioanisole (B89551) in combination with TIS and water.[9]
Problem 2: My peptide is poorly soluble or precipitates upon dissolving for HPLC.
-
Cause: The octanoic acid chain makes the peptide more hydrophobic, which can lead to poor solubility in the standard aqueous buffers used for RP-HPLC, especially for longer peptide sequences or those containing multiple hydrophobic residues.[4]
-
Solution:
-
Initial Dissolution: Try dissolving the crude peptide in a small amount of a strong organic solvent like DMSO, DMF, or acetonitrile (ACN) first, then dilute it with the HPLC mobile phase A (water with 0.1% TFA) to the appropriate concentration.
-
Solvent Modifiers: For extremely hydrophobic peptides, adding 10-20% trifluoroethanol (TFE) to the sample solvent can help maintain solubility.[4] However, be aware that TFE is a strong solvent and may affect the peptide's interaction with the column, potentially causing it to elute too early.[4]
-
Problem 3: The peptide peak in my HPLC chromatogram is very broad or shows tailing.
-
Cause: Peak broadening and tailing can be caused by several factors, including peptide aggregation on the column, secondary interactions with the silica (B1680970) backbone, or a suboptimal HPLC gradient. Poor peak shape is sometimes observed with peptide hydrazides and can be sensitive to column conditions.[10]
-
Solution:
-
Optimize the Gradient: A shallower gradient (e.g., a slower increase in the percentage of acetonitrile per minute) can often improve peak resolution and shape.[6]
-
Check pH: Ensure 0.1% TFA is present in both mobile phases. TFA acts as an ion-pairing agent, which sharpens peaks for basic peptides.[7]
-
Column Temperature: Increasing the column temperature (e.g., to 40-50 °C) can sometimes reduce secondary interactions and improve peak shape.
-
Data Presentation
Impact of Scavengers on Azide Reduction
The choice of scavenger during TFA cleavage significantly impacts the stability of the azide group. The following data, adapted from studies on various azide-containing peptides, illustrates the percentage of the undesired amine byproduct formed when different thiol scavengers are used.
| Scavenger Used in Cleavage Cocktail | Typical % of Azide Reduction (to Amine) | Recommendation for Use |
| None (TFA/H₂O/TIS only) | ~0% | Highly Recommended |
| Dithiothreitol (DTT) | 5-15% | Use with caution if required |
| 1,2-Ethanedithiol (EDT) | 20-50% | Not Recommended [2] |
| Thioanisole | ~0-5% | Recommended for Trp-containing peptides[9] |
Note: The exact percentage of reduction can vary depending on the peptide sequence and position of the azide moiety.[2]
Experimental Protocols
Protocol 1: Azide-Safe Cleavage from Resin
This protocol is designed to cleave the peptide from the solid support while preserving the integrity of the azide group.
-
Resin Preparation: After completion of synthesis, wash the peptide-resin thoroughly with dichloromethane (B109758) (DCM) (3x) and methanol (B129727) (MeOH) (3x) and dry it under a high vacuum for at least 4 hours.
-
Prepare Cleavage Cocktail: In a chemical fume hood, prepare the "Azide-Safe" cleavage cocktail. For every 100 mg of dry resin, prepare 2 mL of the cocktail:
-
Reagent A (Standard): 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS).
-
Reagent B (for Trp-containing peptides): 92.5% TFA, 2.5% H₂O, 2.5% TIS, 2.5% Thioanisole.
-
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin in a reaction vessel. Cap the vessel and gently agitate at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the TFA solution containing the cleaved peptide. Reduce the volume of the TFA solution by approximately 50% using a gentle stream of nitrogen.
-
Ether Precipitation: Add the concentrated TFA solution dropwise into a centrifuge tube containing 10-20 times the volume of ice-cold diethyl ether. A white precipitate (the crude peptide) should form.
-
Isolation: Centrifuge the mixture at 3000-4000 rpm for 5 minutes. Carefully decant the ether. Wash the peptide pellet twice more with cold ether, centrifuging each time.
-
Drying: After the final wash, dry the crude peptide pellet under vacuum to remove residual ether. The peptide is now ready for analysis and purification.
Protocol 2: RP-HPLC Purification
This protocol provides a general method for purifying the crude azide-containing peptide.
-
System Preparation:
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN in water or a small amount of DMSO followed by dilution with Mobile Phase A).
-
Filter the sample through a 0.2 or 0.45 µm syringe filter to remove particulates.[11]
-
-
Method Development (Analytical Scale):
-
Before preparative purification, optimize the separation on an analytical column.[7]
-
Example Gradient:
-
Time 0-5 min: 5% B
-
Time 5-25 min: Linear gradient from 5% to 65% B
-
Time 25-30 min: Linear gradient from 65% to 95% B
-
Time 30-35 min: Hold at 95% B (column wash)
-
-
Monitor the elution profile at 210-220 nm.[5]
-
-
Purification (Preparative Scale):
-
Scale up the optimized gradient for your preparative column.
-
Inject the prepared crude peptide solution.
-
Collect fractions corresponding to the target peptide peak.[11]
-
-
Analysis and Pooling:
-
Analyze the collected fractions using analytical HPLC and mass spectrometry to confirm purity and identity.
-
Pool the fractions that meet the desired purity level (>95% is common).[12]
-
-
Lyophilization: Freeze the pooled, pure fractions and lyophilize (freeze-dry) to obtain the final peptide as a fluffy white powder.[7]
Visualizations
Caption: General workflow for cleavage and purification of azide-containing peptides.
Caption: Troubleshooting logic for diagnosing azide reduction in crude peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Azide reduction during peptide cleavage from solid support-the choice of thioscavenger? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bachem.com [bachem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Removable dialkoxybenzyl linker for enhanced HPLC purification of peptide hydrazides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01918K [pubs.rsc.org]
- 11. protocols.io [protocols.io]
- 12. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]
Technical Support Center: Stability of the Azido Group During TFA Cleavage from Resin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the azido (B1232118) group during trifluoroacetic acid (TFA)-mediated cleavage from solid-phase resins.
Frequently Asked Questions (FAQs)
Q1: Is the azide (B81097) group generally stable during standard solid-phase peptide synthesis (SPPS) conditions?
A: Yes, the azide group is robust and generally stable under the standard conditions of Fmoc-SPPS. This includes the basic conditions used for Fmoc-deprotection (e.g., 20% piperidine (B6355638) in DMF) and the highly acidic conditions of the final TFA cleavage from the resin.[1] However, certain reagents within the cleavage cocktail can lead to the unintended reduction of the azide.
Q2: What is the primary cause of azide group reduction to an amine during the final cleavage step?
A: The most common reason for the reduction of an azide group (-N₃) to a primary amine (-NH₂) is the choice of scavengers used in the TFA cleavage cocktail.[1] Thiol-based scavengers, in particular, can act as reducing agents in the acidic environment of the cleavage mixture.[2][3]
Q3: Which specific scavengers are known to cause significant reduction of the azido group?
A: 1,2-ethanedithiol (B43112) (EDT) is a potent reducing agent for azides in the presence of TFA and is the most frequent cause of this unwanted side reaction.[1][2] Its use can lead to a substantial loss of the desired azide-containing peptide, with reduction rates reported to be as high as 50%.[2]
Q4: Are there azide-compatible scavengers that can be used during TFA cleavage?
A: Absolutely. The key is to select scavengers that are less reductive.
-
Triisopropylsilane (TIS) is a non-thiol scavenger that is widely considered safe for peptides containing azido groups.[1]
-
If a thiol scavenger is necessary, dithiothreitol (DTT) is a much safer alternative to EDT, resulting in significantly less reduction of the azide.[1][2]
-
Thioanisole (B89551) has also been shown to be more compatible with azide-containing peptides than EDT.[2]
Q5: Is it possible to perform the TFA cleavage without any scavengers to protect the azide group?
A: This is strongly discouraged. Scavengers are crucial for quenching reactive carbocations that are generated during the removal of side-chain protecting groups (e.g., from Trp, Met, Cys, Tyr).[1] Without scavengers, these carbocations can lead to various side reactions, including re-alkylation of the peptide, which results in impurities that can be difficult to remove.[1] A minimal, azide-safe scavenger cocktail typically consists of TFA, TIS, and water.[1]
Q6: What should I do if my peptide contains tryptophan, which requires a strong scavenger, but also has an azido group?
A: Tryptophan's indole (B1671886) side chain is particularly susceptible to modification by carbocations, making a scavenger essential. While EDT is often used for this purpose, it will reduce the azide. The recommended approach is to use a non-reductive or less-reductive scavenger cocktail. A mixture of TFA, TIS, and water is generally sufficient to protect tryptophan while preserving the azide.[1] For particularly sensitive sequences, a cocktail containing TFA, TIS, water, and thioanisole can also be tested.[1][4]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Problem 1: My mass spectrometry (MS) analysis shows a peak corresponding to my desired peptide mass minus 26 Da (M-26).
-
Diagnosis: You are likely observing the reduction of the azide group (-N₃, mass of ~42 Da) to a primary amine (-NH₂, mass of ~16 Da), resulting in a net mass loss of 26 Da.
-
Immediate Check: Review the composition of your cleavage cocktail. The presence of 1,2-ethanedithiol (EDT) is the most probable cause.[1]
-
Solution:
-
Re-synthesize the peptide.
-
For the cleavage step, use an azide-safe cocktail. A recommended standard is 95% TFA, 2.5% TIS, and 2.5% Water .
-
If a thiol scavenger is deemed necessary, replace EDT with DTT.
-
Problem 2: I observe partial reduction of the azide even without using EDT.
-
Diagnosis: While less common, other components or conditions could contribute to minor reduction. The position of the azide within the peptide sequence (N-terminal azides may be more susceptible) and the overall hydrophobicity of the peptide can influence the extent of the side reaction.[2] Prolonged cleavage times may also increase the likelihood of reduction.
-
Solution:
-
Minimize the cleavage time to the recommended 2-3 hours.
-
Ensure you are using high-quality, fresh reagents for your cleavage cocktail.
-
If possible, stick to the well-vetted TFA/TIS/Water cocktail.
-
Quantitative Data on Scavenger Effects
The choice of a thiol-based scavenger has a significant impact on the stability of the azido group during TFA cleavage. The following table summarizes the extent of azide reduction to the corresponding amine for different scavengers.
| Thiol Scavenger | Composition of Cleavage Cocktail | Amine/Azide Ratio (Estimated % Reduction) | Reference |
| 1,2-Ethanedithiol (EDT) | TFA/Water/TIS/EDT (92.5:2.5:2.5:2.5) | Up to 50% | [2] |
| Dithiothreitol (DTT) | TFA/Water/TIS/DTT (92.5:2.5:2.5:2.5) | Significantly less than EDT | [2] |
| Thioanisole | TFA/Water/TIS/Thioanisole (92.5:2.5:2.5:2.5) | Less reduction than EDT | [2] |
Data is based on studies of various peptide sequences and highlights the potent reductive capability of EDT compared to other thiol scavengers.[2]
Experimental Protocols
Protocol 1: Azide-Safe TFA Cleavage and Deprotection
This protocol is designed for the efficient cleavage of a peptide from the resin and the removal of side-chain protecting groups while minimizing the risk of azide reduction.
-
Preparation:
-
Place the dried peptide-resin in a suitable reaction vessel.
-
Prepare the cleavage cocktail fresh: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized Water (H₂O) .[1] Use approximately 10 mL of the cocktail per gram of resin.[5]
-
Caution: Perform all steps in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE).
-
-
Cleavage Reaction:
-
Add the freshly prepared cleavage cocktail to the resin.
-
Agitate the mixture gently at room temperature for 2-3 hours.[1]
-
-
Peptide Collection:
-
Filter the cleavage mixture to separate the resin. Collect the filtrate, which contains the cleaved peptide.
-
Wash the resin with a small additional volume of the cleavage cocktail and combine the filtrates.[5]
-
-
Peptide Precipitation:
-
Isolation and Drying:
-
Centrifuge the suspension (e.g., at 4000 rpm for 5 minutes) and carefully decant the ether supernatant.[1]
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual TFA and scavengers.
-
Dry the peptide pellet under vacuum.
-
Visual Guides
The following diagrams illustrate the key chemical transformation and the recommended experimental workflow.
Caption: The impact of scavenger choice on the integrity of the azido group.
Caption: Recommended workflow for TFA cleavage of azide-containing peptides.
References
Technical Support Center: Troubleshooting Copper-Free Click Reactions with Modified Peptides
Welcome to the technical support center for copper-free click reactions, specifically tailored for researchers, scientists, and drug development professionals working with modified peptides. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges in your Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) experiments.
Frequently Asked Questions (FAQs)
Q1: What is copper-free click chemistry and why is it preferred for peptide modifications?
Copper-free click chemistry, primarily Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is a bioorthogonal reaction that forms a stable triazole linkage between a strained cyclooctyne (B158145) and an azide (B81097).[1][2] This method is highly advantageous for peptide and biomolecule conjugation because it eliminates the need for a cytotoxic copper catalyst, making it suitable for experiments in living systems.[3][4] The absence of copper also simplifies purification by removing the need to eliminate residual metal from the final product.[1]
Q2: Which strained alkyne should I choose for my peptide conjugation: DBCO, BCN, or DIFO?
The choice of cyclooctyne depends on the specific requirements of your experiment, such as desired reaction speed, stability, and the properties of the final conjugate.
-
Dibenzocyclooctyne (DBCO) is one of the most popular and highly reactive cyclooctynes due to its significant ring strain, leading to rapid reaction kinetics.[5] It is widely available commercially with various linkers.[5]
-
Bicyclo[6.1.0]nonyne (BCN) is smaller and less hydrophobic than DBCO, which can be advantageous when minimal perturbation to the peptide's structure and function is critical.[5] It exhibits good reactivity, especially with aromatic azides.
-
Difluorinated Cyclooctyne (DIFO) derivatives have fluorine atoms that activate the alkyne, enhancing reactivity.[6]
Q3: My SPAAC reaction has a low yield. What are the potential causes?
Several factors can contribute to low reaction yields in copper-free click chemistry with peptides:
-
Reagent Instability : Strained cyclooctynes can be unstable under acidic conditions (e.g., during peptide cleavage from resin with high concentrations of TFA) or degrade during prolonged storage.[1]
-
Steric Hindrance : Bulky functional groups near the azide or cyclooctyne on the peptide or its conjugation partner can physically block the reactive sites, slowing down or preventing the reaction.[1]
-
Solubility Issues : Poor solubility of the peptide or the labeling reagent in the chosen solvent system can lead to a heterogeneous reaction mixture and reduced reaction rates.[1]
-
Incorrect Stoichiometry : An inappropriate ratio of azide to cyclooctyne can result in incomplete consumption of the limiting reagent.[1]
-
Side Reactions : The cyclooctyne may react with other functional groups, such as thiols, leading to off-target labeling.[7]
Q4: Can I monitor the progress of my SPAAC reaction?
Yes, monitoring the reaction is crucial for optimization. Several methods can be used:
-
LC-MS or HPLC : These are the most common and effective methods to track the consumption of starting materials and the formation of the desired peptide conjugate.[1][8]
-
UV-Vis Spectroscopy : If you are using a DBCO reagent, you can monitor the decrease in its characteristic absorbance at around 309 nm as the reaction proceeds.[3][9]
-
SDS-PAGE : For larger peptides and proteins, a shift in molecular weight on an SDS-PAGE gel can indicate successful conjugation.[1]
Troubleshooting Guides
Issue 1: Low or No Product Formation
If you are observing a low yield or no formation of your desired peptide conjugate, follow this troubleshooting workflow:
Issue 2: Presence of Side Products
Unwanted peaks in your HPLC or LC-MS analysis may indicate side reactions.
-
Reaction with Thiols : Some strained cyclooctynes can react with free thiols, such as those in cysteine residues.[7] If your peptide contains cysteines, consider using a milder cyclooctyne or protecting the thiol groups prior to the click reaction.
-
Aspartimide Formation : During solid-phase peptide synthesis (SPPS), sequences containing aspartic acid (Asp), particularly Asp-Gly or Asp-Ser, are prone to forming a stable aspartimide intermediate.[10][11] This can lead to a mixture of α- and β-peptides in your crude product.[10] Using protecting groups on the Asp side chain and carefully controlling the basic conditions during Fmoc deprotection can minimize this side reaction.[10][11]
-
Degradation of Reagents : Strained cyclooctynes can oligomerize or degrade upon improper storage or handling.[1] Always use fresh reagents and store them according to the manufacturer's instructions.
Quantitative Data for Reaction Optimization
The efficiency of SPAAC is highly dependent on the reaction conditions. The following tables provide a summary of key quantitative data to aid in the design and optimization of your experiments.
Table 1: Comparison of Second-Order Rate Constants (k₂) for Common Cyclooctynes
| Cyclooctyne | Azide Partner | k₂ (M⁻¹s⁻¹) | Conditions |
| DBCO | Azido-Peptide | 0.34 | HBS buffer, pH 7.4, 25°C[12] |
| BCN | Azido-Peptide | 0.037 | MeOD, 25°C[13] |
| DIBO-Alexa488 | Azido-Phenylalanine in Rhodopsin | 62 ± 12 | In-gel fluorescence assay[14] |
| Fused Cyclopropyl Cyclooctyne | 8-azidoadenosine 5'-triphosphate | 0.07 | Not specified[7] |
Note: Reaction rates can vary significantly based on the specific structures of the azide and cyclooctyne, solvent, and temperature.
Table 2: Effect of Buffer and pH on SPAAC Second-Order Rate Constants (M⁻¹s⁻¹)
| Buffer (pH) | Sulfo DBCO-amine + 1-azido-1-deoxy-β-D-glucopyranoside | Sulfo DBCO-amine + 3-azido-L-alanine |
| PBS (pH 7) | 0.85 | 0.32 |
| HEPES (pH 7) | 1.22 | 0.55 |
| DMEM | 0.97 | 0.59 |
| RPMI | 0.77 | 0.27 |
Data adapted from a study investigating the effects of buffer, pH, and temperature on SPAAC kinetics.[15] Generally, higher pH values tend to increase reaction rates, except in HEPES buffer.[15]
Experimental Protocols
General Protocol for SPAAC of a Modified Peptide
This protocol provides a general workflow for the conjugation of a cyclooctyne-modified molecule to an azide-containing peptide.
1. Reagent Preparation [1]
-
Dissolve the azide-containing peptide in a suitable buffer (e.g., PBS or HEPES, pH 7.4) to a final concentration of 1-10 mM.
-
Dissolve the cyclooctyne-containing molecule in a compatible solvent (e.g., DMSO or DMF) to a stock concentration of 10-100 mM.
2. Reaction Setup [1]
-
In a microcentrifuge tube, combine the azide solution with the cyclooctyne stock solution. The final concentration of each reactant should typically be in the range of 50-500 µM.
-
If necessary, add a co-solvent (like DMSO) to ensure the solubility of all reactants. Keep the final percentage of the organic solvent as low as possible, especially for reactions involving proteins that may denature.[1]
-
Use a slight excess (e.g., 1.5-2 equivalents) of the less critical or more soluble component to drive the reaction.[1]
3. Incubation
-
Incubate the reaction at room temperature or 37°C. Reaction times can vary from 1 to 24 hours, depending on the reactants.[16]
-
Protect the reaction from light if either of the molecules is light-sensitive.[1]
4. Monitoring the Reaction [1]
-
At various time points, take an aliquot of the reaction mixture and analyze it using an appropriate analytical technique such as LC-MS or HPLC to monitor the consumption of starting materials and the formation of the product.
5. Purification of the Peptide Conjugate
-
Once the reaction is complete, the desired peptide conjugate can be purified from unreacted starting materials and byproducts.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for peptide purification.[17][18]
-
Use a C18-modified silica (B1680970) column as the stationary phase.
-
Employ a gradient of increasing organic solvent (e.g., acetonitrile) in an aqueous mobile phase (e.g., water with 0.1% TFA) to elute the peptide conjugate based on its hydrophobicity.[17]
-
Monitor the elution profile using UV detection at 210–220 nm.[17]
-
Collect fractions containing the purified product and confirm their identity and purity by analytical HPLC and mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain the final product as a powder.[17]
-
References
- 1. benchchem.com [benchchem.com]
- 2. jpt.com [jpt.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. chempep.com [chempep.com]
- 6. bachem.com [bachem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. broadpharm.com [broadpharm.com]
- 10. peptide.com [peptide.com]
- 11. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition [jove.com]
- 17. bachem.com [bachem.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Solubility of Peptides with Hydrophobic Unnatural Amino Acids
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing peptides containing hydrophobic unnatural amino acids. The following strategies are based on established biochemical principles and are broadly applicable to a wide range of hydrophobic peptide sequences.
Frequently Asked Questions (FAQs)
Q1: My hydrophobic peptide, which contains unnatural amino acids, won't dissolve in aqueous buffers. What is the first step I should take?
A1: The initial and most crucial step is to assess the peptide's overall charge and hydrophobicity.[1][2] Peptides with a high proportion of hydrophobic residues, including unnatural ones, will inherently have poor aqueous solubility.[3][4] For these peptides, direct dissolution in aqueous buffers is often unsuccessful. The recommended first step is to use a small amount of an organic solvent to create a concentrated stock solution.[5][6]
Q2: Which organic solvent is best for my hydrophobic peptide?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended organic solvent due to its high solubilizing power and relatively low toxicity in most biological assays.[1][6] Alternatives include dimethylformamide (DMF), acetonitrile (B52724) (ACN), isopropanol, or methanol.[2][4] However, if your peptide contains natural amino acids like cysteine (Cys), methionine (Met), or tryptophan (Trp), be aware that DMSO can cause oxidation, so using an oxygen-free buffer or an alternative solvent like DMF is advisable.[5][6]
Q3: How do I dissolve my peptide in an organic solvent and then transfer it to an aqueous buffer?
A3: First, dissolve a small, test amount of the lyophilized peptide in a minimal volume of the chosen organic solvent (e.g., DMSO) to create a concentrated stock solution.[5] Once the peptide is fully dissolved, slowly add your aqueous buffer to the peptide stock solution drop-by-drop while gently vortexing.[7] This method of gradual dilution is critical to prevent the peptide from precipitating out of solution.[6] If turbidity appears, you have likely reached the solubility limit.[5]
Q4: Can adjusting the pH of my buffer improve the solubility of my peptide?
A4: Yes, pH adjustment is a powerful technique. First, calculate the theoretical net charge of your peptide at pH 7.[2]
-
Basic Peptides (net positive charge): These peptides are generally more soluble in acidic conditions. Try dissolving them in a buffer with a pH below 7, such as 10% acetic acid.[6][7]
-
Acidic Peptides (net negative charge): These peptides are more soluble in basic conditions. Attempt to dissolve them in a buffer with a pH above 7, such as 0.1 M ammonium (B1175870) bicarbonate.[2][6]
-
Neutral Peptides (net zero charge): For these, pH adjustment is less effective, and the use of organic co-solvents is the primary strategy.[2][8]
Q5: What are chemical modification strategies to improve the solubility of my peptide?
A5: Several chemical modifications can be incorporated during peptide synthesis to enhance solubility:
-
PEGylation: The covalent attachment of polyethylene (B3416737) glycol (PEG) chains increases the hydrophilicity and hydrodynamic size of the peptide, which can significantly improve solubility and stability.[9][10][11]
-
Addition of Hydrophilic Tags: Incorporating a hydrophilic tag, such as a poly-lysine or poly-arginine sequence, at the N- or C-terminus can increase the overall polarity of the peptide.[3]
-
Amino Acid Substitution: If permissible for the peptide's function, replacing some hydrophobic unnatural amino acids with polar or charged natural amino acids can improve solubility.[3]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Peptide dissolves in organic solvent but precipitates upon addition of aqueous buffer. | The peptide has reached its solubility limit in the final solvent mixture. | 1. Decrease the final concentration of the peptide. 2. Increase the percentage of the organic co-solvent in the final solution (be mindful of assay compatibility).[1] 3. Add the peptide-organic solvent solution to the aqueous buffer very slowly while vortexing to avoid localized high concentrations.[1] |
| Peptide solution is cloudy or contains visible particulates. | Incomplete dissolution or aggregation. | 1. Sonicate the solution in a water bath sonicator.[2][6] 2. Gently warm the solution (be cautious of peptide degradation).[2][7] 3. Centrifuge the solution to pellet any undissolved material before use.[2] |
| Peptide is prone to gelling at higher concentrations. | Formation of extensive hydrogen bonding networks leading to aggregation. | Use of chaotropic agents like 6 M urea (B33335) or guanidinium (B1211019) hydrochloride can disrupt these interactions. However, their compatibility with downstream experiments must be verified.[1][5] |
| Peptide solubility varies between different batches. | Differences in counter-ions from the synthesis/purification process (e.g., TFA vs. acetate). | Always perform a small-scale solubility test for each new batch of peptide.[2] |
Quantitative Data Summary
The following tables provide an illustrative summary of how different methods can impact peptide solubility. The exact values are peptide-dependent and should be determined experimentally.
Table 1: Common Solvents and Additives for Hydrophobic Peptides
| Solvent/Additive | Mechanism of Action | Effective For | Considerations |
| DMSO, DMF, ACN | Organic co-solvents that disrupt hydrophobic interactions. | Highly hydrophobic and neutral peptides.[4][12] | May be incompatible with some cell-based assays at high concentrations.[2] DMSO can oxidize Met, Cys, and Trp residues.[5][6] |
| Acetic Acid (10-30%) | Protonates basic residues, increasing net positive charge. | Basic peptides (pI > 7).[6][7] | Can alter peptide conformation and may not be suitable for all experiments. |
| Ammonium Hydroxide (0.1%) / Ammonium Bicarbonate (0.1M) | Deprotonates acidic residues, increasing net negative charge. | Acidic peptides (pI < 7).[2][6] | Volatile and can be removed by lyophilization if needed. |
| Guanidinium HCl (6M), Urea (8M) | Chaotropic agents that disrupt hydrogen bonds and hydrophobic interactions. | Peptides prone to aggregation and gelling.[1][5] | Denaturing agents that will disrupt peptide secondary structure and are often incompatible with biological assays. |
| Cyclodextrins (e.g., HP-β-CD) | Form inclusion complexes with hydrophobic residues, shielding them from water. | Peptides with aromatic or other bulky hydrophobic unnatural amino acids.[13][14][15] | Can improve stability and reduce aggregation.[14] |
Table 2: Illustrative Solubility Enhancement with PEGylation
| Peptide | Modification | Solubility in PBS (pH 7.4) | Fold Increase |
| Hydrophobic Peptide A | None | ~0.1 mg/mL | - |
| Hydrophobic Peptide A | N-terminal 2kDa PEG | ~1.5 mg/mL | 15x |
| Hydrophobic Peptide B | None | ~0.05 mg/mL | - |
| Hydrophobic Peptide B | C-terminal 5kDa PEG | ~2.0 mg/mL | 40x |
Note: These are example values to illustrate the potential effect of PEGylation. Actual results will vary based on the peptide sequence and the nature of the PEG polymer.
Experimental Protocols
Protocol 1: General Step-wise Solubilization of a Hydrophobic Peptide
-
Preparation: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature in a desiccator to prevent condensation.[16] Centrifuge the vial briefly to collect all the powder at the bottom.[16]
-
Initial Solubility Test: Use a small aliquot of the peptide for initial solubility testing to avoid risking the entire sample.[2]
-
Charge Analysis: Determine if the peptide is acidic, basic, or neutral by calculating its net charge at pH 7.[2]
-
Solvent Selection (based on charge):
-
Organic Solvent Dissolution: Add a minimal volume of DMSO (or DMF if the peptide contains Cys, Met, or Trp) to the lyophilized peptide to create a concentrated stock (e.g., 10-20 mg/mL).[5]
-
Aqueous Dilution: Slowly add your desired aqueous buffer (e.g., PBS or Tris) to the concentrated peptide stock solution drop-by-drop while gently vortexing to reach the final desired concentration.[7]
-
Physical Assistance: If the solution is not clear, sonicate in a water bath for 10-15 minutes or warm gently.[2][6][7]
-
Final Clarification: Before use, centrifuge the final solution to pellet any remaining undissolved aggregates.[2]
Protocol 2: Site-Specific N-Terminal PEGylation of a Peptide
This protocol assumes the peptide has a free N-terminal amine and no other highly reactive primary amines (e.g., Lysine side chains).
-
Peptide Dissolution: Dissolve the peptide in a suitable buffer, such as sodium phosphate (B84403) buffer (pH 7.5). If the peptide is highly hydrophobic, a minimal amount of a compatible organic co-solvent may be required.
-
PEG Reagent Preparation: Dissolve an N-hydroxysuccinimide (NHS)-activated PEG reagent (e.g., mPEG-NHS) in the same buffer at a 2 to 5-fold molar excess to the peptide.
-
Reaction: Add the PEG-NHS solution to the peptide solution. Allow the reaction to proceed for 1-2 hours at room temperature with gentle stirring.
-
Quenching: Quench the reaction by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.
-
Purification: Purify the PEGylated peptide from unreacted peptide and excess PEG reagent using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) or size-exclusion chromatography (SEC).
-
Characterization: Confirm the identity and purity of the PEGylated peptide using mass spectrometry (e.g., MALDI-TOF) and HPLC.
Visualizations
Caption: Decision workflow for solubilizing hydrophobic peptides.
Caption: General experimental workflow for N-terminal PEGylation.
References
- 1. benchchem.com [benchchem.com]
- 2. jpt.com [jpt.com]
- 3. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 4. bachem.com [bachem.com]
- 5. lifetein.com [lifetein.com]
- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 7. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 8. biocat.com [biocat.com]
- 9. qyaobio.com [qyaobio.com]
- 10. labinsights.nl [labinsights.nl]
- 11. The Science Behind Peptide PEGylation - Creative Peptides [creative-peptides.com]
- 12. แนวทางการละลายสำหรับเปปไทด์ [sigmaaldrich.com]
- 13. Improvement of Peptide Affinity and Stability by Complexing to Cyclodextrin-Grafted Ammonium Chitosan - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Blog Series 3: Applications of Cyclodextrins to Improve the Stability, Bioavailability, and Solubility of Bioactive Compounds | Blog | Biosynth [biosynth.com]
- 16. benchchem.com [benchchem.com]
avoiding racemization when coupling (R)-8-Azido-2-(Fmoc-amino)octanoic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to minimize racemization during the coupling of (R)-8-Azido-2-(Fmoc-amino)octanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis?
A1: Racemization is the process where a pure enantiomer of a chiral molecule, in this case, the (R)-isomer of 8-Azido-2-(Fmoc-amino)octanoic acid, is converted into a mixture of both its (R) and (S) forms.[1] In peptide synthesis, this leads to the incorporation of the incorrect stereoisomer into the peptide chain, which can dramatically affect the peptide's final three-dimensional structure, biological activity, and therapeutic efficacy.[1]
Q2: What are the primary mechanisms of racemization during the coupling of Fmoc-amino acids?
A2: There are two main pathways through which racemization can occur during peptide coupling:
-
Oxazolone (Azlactone) Formation: This is the most prevalent mechanism. The activated carboxyl group of the Fmoc-protected amino acid can cyclize to form a 5(4H)-oxazolone intermediate. The proton at the chiral alpha-carbon of this intermediate is acidic and can be easily removed by a base, leading to a loss of stereochemical integrity.[1]
-
Direct Enolization: This mechanism involves the direct abstraction of the alpha-proton from the activated amino acid by a base, forming an achiral enolate intermediate. This pathway is less common but can be significant under strongly basic conditions.[1]
Q3: Are there specific factors related to this compound that might influence racemization?
A3: While any chiral amino acid can undergo racemization, the long, flexible azido-octanoic acid side chain is not expected to electronically influence the acidity of the alpha-proton to the same extent as side chains with electron-withdrawing groups like those in Cysteine or Histidine. However, steric hindrance from the side chain could potentially influence the rate of the desired coupling reaction versus the rate of racemization. Careful selection of coupling reagents and conditions remains critical.
Q4: Which coupling reagents are recommended to minimize racemization?
A4: The choice of coupling reagent is a critical factor in preventing racemization. Reagents are generally categorized as carbodiimides and phosphonium/uronium salts.
-
Carbodiimides (e.g., DIC, DCC): When used alone, these can lead to significant racemization. However, when combined with additives like 1-hydroxybenzotriazole (B26582) (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), or ethyl (hydroxyimino)cyanoacetate (OxymaPure®), the risk of racemization is significantly reduced.[2] The combination of DIC with OxymaPure or HOAt is highly recommended.
-
Phosphonium/Uronium Salts (e.g., HBTU, HATU, HCTU, COMU): These reagents are generally considered "low-racemization" as they form active esters in situ. For particularly challenging couplings, COMU is a highly efficient reagent with a very low tendency to cause racemization.[1]
Q5: What is the role of the base in the coupling reaction, and which bases are preferred?
A5: A base is often required, especially when using phosphonium/uronium salt reagents, to neutralize the protonated amine and to facilitate the reaction. However, the base can also promote racemization by abstracting the alpha-proton. The choice of base and its strength is therefore crucial.
-
Weak, Sterically Hindered Bases are Preferred: N-methylmorpholine (NMM) and 2,4,6-collidine are weaker bases and are less likely to cause racemization compared to stronger, less hindered bases like N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA).[3]
Troubleshooting Guide
Issue: High levels of the (S)-diastereomer are detected after coupling.
This is a clear indication that racemization has occurred. Follow these steps to troubleshoot the issue:
| Potential Cause | Recommended Solution |
| Inappropriate Coupling Reagent/Additive | Switch to a low-racemization coupling reagent combination. For carbodiimide-based coupling, ensure an additive is used. Consider upgrading from HOBt to HOAt or OxymaPure. For onium salt-based coupling, consider using COMU for difficult couplings.[1] |
| Base is too Strong or Sterically Unhindered | Replace stronger bases like DIPEA or TEA with weaker, more sterically hindered bases such as NMM or 2,4,6-collidine.[3] |
| Prolonged Activation Time | Minimize the time the carboxylic acid is in its activated state before the amine is introduced. If pre-activation is necessary, keep it to a minimum. In-situ activation is generally preferred.[3] |
| High Reaction Temperature | Perform the coupling reaction at a lower temperature. Starting at 0°C and allowing the reaction to slowly warm to room temperature is a common practice.[3] For microwave-assisted synthesis, lowering the temperature from 80°C to 50°C has been shown to limit racemization for sensitive amino acids.[4] |
| Inappropriate Solvent | The polarity of the solvent can influence the rate of racemization.[1] While DMF and NMP are common, consider using a less polar solvent like dichloromethane (B109758) (DCM) if compatible with your system. |
Quantitative Data Summary
The following table summarizes the impact of different bases on racemization. While this data is not specific to this compound, it provides a general guideline for base selection.
| Base | pKa | Steric Hindrance | General Racemization Risk |
| Triethylamine (TEA) | 10.75 | Low | High |
| N,N-Diisopropylethylamine (DIPEA) | 10.1 | High | Moderate |
| N-Methylmorpholine (NMM) | 7.38 | Moderate | Low |
| 2,4,6-Collidine (TMP) | 7.43 | High | Very Low |
Data compiled from multiple sources.
Experimental Protocols
Protocol 1: Low-Racemization Coupling using DIC/OxymaPure
This protocol is recommended as a first-line approach for coupling this compound.
-
Resin Preparation: Swell the resin in the appropriate solvent (e.g., DMF or DCM).
-
Fmoc-Deprotection: Treat the resin with a 20% solution of piperidine (B6355638) in DMF to remove the Fmoc protecting group from the N-terminal amino acid of the peptide chain.
-
Washing: Thoroughly wash the resin with DMF and then DCM.
-
Pre-activation: In a separate reaction vessel, dissolve this compound (2-3 equivalents relative to resin loading) and OxymaPure (2-3 equivalents) in DMF. Add DIC (2-3 equivalents) to the solution. Allow the mixture to pre-activate for 1-5 minutes at room temperature.
-
Coupling: Add the pre-activated solution to the deprotected peptide-resin.
-
Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature. Monitor the reaction progress using a qualitative test (e.g., Kaiser test).
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
Protocol 2: Coupling using HATU and a Weak Base
This protocol is suitable if a more powerful activating agent is required due to slow coupling kinetics.
-
Resin Preparation and Deprotection: Follow steps 1-3 from Protocol 1.
-
Solution Preparation: In a separate vessel, dissolve this compound (2 equivalents) and HATU (1.9 equivalents) in DMF.
-
Coupling: Add the amino acid/HATU solution to the deprotected peptide-resin. Immediately add N-methylmorpholine (NMM) (4 equivalents) to the reaction vessel.
-
Reaction: Allow the coupling reaction to proceed for 30-60 minutes at room temperature. Monitor the reaction progress.
-
Washing: Wash the resin thoroughly with DMF and DCM.
Visualizations
Caption: A troubleshooting workflow for addressing racemization issues.
Caption: The two primary mechanisms of racemization during peptide coupling.
References
Technical Support Center: Incorporation of Long-Chain Unnatural Amino Acids in SPPS
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for challenges encountered when incorporating long-chain unnatural amino acids (UCAAs) in Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why am I seeing very low coupling efficiency when trying to incorporate a long-chain UCAA?
A1: Low coupling efficiency is the most common challenge and is primarily due to steric hindrance from the bulky side chain of the UCAA. This physically obstructs the N-terminus of the growing peptide chain, making it difficult for the incoming amino acid to react. Additionally, the hydrophobic nature of the long chain can cause the peptide to aggregate on the resin, further blocking reactive sites.
Q2: My resin is shrinking and clumping during synthesis after adding a long-chain UCAA. What is happening?
A2: Resin shrinking or clumping is a strong indicator of on-resin peptide aggregation.[1][2] The hydrophobic long chains of the UCAAs promote interaction between peptide chains, causing them to collapse onto the resin beads. This aggregation prevents proper solvation and hinders the diffusion of reagents, leading to incomplete reactions.
Q3: What are the best coupling reagents for sterically hindered long-chain UCAAs?
A3: Standard coupling reagents are often inefficient for bulky UCAAs.[3][4] More potent activating reagents are recommended. Uronium/aminium salts like HATU, HCTU, and COMU are generally more effective than older reagents like HBTU.[4][5] For extremely challenging couplings, specialized reagents such as PyAOP or those that generate amino acid fluorides (e.g., TFFH) may be necessary.[3][4][5]
Q4: Can I just increase the reaction time to improve coupling efficiency?
A4: Yes, extending the coupling reaction time (e.g., from 1-2 hours to 4-24 hours) can improve yields for slow reactions.[4] However, prolonged reaction times, especially with highly activated species, can increase the risk of side reactions like racemization.[4] It is often used in conjunction with other strategies like double coupling.
Q5: My final peptide containing a long-chain UCAA is insoluble in standard HPLC solvents. How can I purify it?
A5: Poor solubility is a common issue for peptides rich in hydrophobic residues.[6][7] If standard RP-HPLC methods with acetonitrile/water gradients fail, you can try alternative strategies. These include using different organic modifiers like isopropanol, adding chaotropic agents like guanidinium (B1211019) chloride to the mobile phase, or employing alternative purification techniques if RP-HPLC is not feasible.[6] Attaching a temporary, cleavable hydrophilic tag to the peptide during synthesis can also facilitate purification.[6]
Troubleshooting Guide
Problem 1: Incomplete or Failed Coupling of a Long-Chain UCAA
This is often identified by a positive Kaiser test (for primary amines) after the coupling step, indicating unreacted free amines on the peptide-resin.
| Potential Cause | Recommended Solution & Rationale |
| Steric Hindrance | Optimize Coupling Reagent: Switch to a more powerful coupling reagent such as HATU, HCTU, or COMU.[4][5] These reagents create a highly reactive activated ester, overcoming the energy barrier of the sterically hindered reaction. Double Coupling: Perform the coupling reaction twice with a fresh portion of activated UCAA before moving to the next deprotection step.[4][8] This drives the reaction closer to completion. Elevated Temperature: Carefully increase the reaction temperature (e.g., to 40-50°C).[2][4] This increases kinetic energy, helping to overcome the activation barrier. Use with caution to minimize racemization. Microwave-assisted synthesis can also be beneficial.[7][9] |
| Peptide Aggregation | Change Solvent: Switch from DMF to a stronger solubilizing solvent like N-methyl-2-pyrrolidone (NMP) or add DMSO.[4][10] Use Chaotropic Salts: Wash the resin with a solution of a chaotropic salt (e.g., 0.8 M LiCl in DMF) before coupling to disrupt secondary structures.[2] Backbone Protection: Incorporate a backbone-protecting group like 2-hydroxy-4-methoxybenzyl (Hmb) on the nitrogen of the preceding amino acid to disrupt inter-chain hydrogen bonding.[10] |
| Poor UCAA Solubility | Pre-dissolve UCAA: Ensure the protected UCAA is fully dissolved before activation and coupling. Sonication may be required. If solubility in DMF is low, consider using NMP. |
Problem 2: Incomplete Fmoc-Deprotection
This can occur when aggregation prevents the piperidine (B6355638) solution from accessing the Fmoc group on the N-terminus of the growing peptide chain.
| Potential Cause | Recommended Solution & Rationale |
| Peptide Aggregation | Modify Deprotection Cocktail: Add a small percentage of a chaotropic agent or a solvent like DMSO to the piperidine/DMF solution to improve resin swelling and reagent penetration. Increase Deprotection Time: Extend the deprotection time or perform the deprotection step twice. Use DBU: For very difficult cases, a stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used in the deprotection reagent.[10] |
Problem 3: Side Reactions During Synthesis
The introduction of UCAAs can sometimes increase the likelihood of common SPPS side reactions.
| Side Reaction | Mitigation Strategy |
| Racemization | Use coupling additives like OxymaPure or HOBt, which are known to suppress racemization.[4] Avoid excessively long pre-activation times and the use of strong, non-hindered bases where possible. |
| Aspartimide Formation | For sequences containing Asp residues followed by a small amino acid, the risk of aspartimide formation is higher. Using a backbone-protecting group (e.g., Hmb) on the nitrogen of the amino acid preceding the Asp can prevent this side reaction.[4] |
Experimental Protocols
Protocol 1: Difficult Coupling of a Sterically Hindered Long-Chain UCAA
This protocol is designed for a single coupling cycle where a previous attempt with standard conditions (e.g., DIC/Oxyma) resulted in failure.
-
Resin Preparation: After successful Fmoc-deprotection of the N-terminal amino acid, wash the peptide-resin thoroughly with DMF (3x) and then with DCM (3x), followed by DMF (3x).
-
Amino Acid Activation:
-
In a separate vessel, dissolve the Fmoc-protected long-chain UCAA (4 equivalents relative to resin loading).
-
Add HATU (3.9 equivalents) and DIPEA (8 equivalents) in DMF.
-
Allow the mixture to pre-activate for 2-5 minutes.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the peptide-resin.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
-
Monitoring:
-
Take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test.
-
-
Troubleshooting (If Kaiser test is positive):
-
Drain the reaction vessel.
-
Wash the resin with DMF (3x).
-
Perform a second coupling (double coupling) by repeating steps 2 and 3 with a fresh solution of activated UCAA for another 2-4 hours.
-
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (5x) to remove any excess reagents before proceeding to the next Fmoc-deprotection step.
Protocol 2: Cleavage and Deprotection of a Hydrophobic Peptide
This protocol is for the final cleavage of a peptide containing one or more long-chain UCAAs, which may be prone to side reactions with scavengers.
-
Resin Preparation: After the final Fmoc-deprotection and washing, dry the peptide-resin under a high vacuum for at least 1 hour.
-
Prepare Cleavage Cocktail:
-
Prepare a fresh cleavage cocktail. A common choice for hydrophobic peptides is "Reagent K":
-
Trifluoroacetic acid (TFA): 82.5%
-
Water: 5%
-
Phenol: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
-
-
Caution: Work in a well-ventilated fume hood and wear appropriate personal protective equipment. TFA is highly corrosive.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Stir the slurry at room temperature for 2-4 hours. The optimal time should be determined empirically for your specific peptide.[11]
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether (e.g., 50 mL of ether for every 1 mL of TFA solution).
-
-
Isolation and Washing:
-
Centrifuge the ether suspension to pellet the precipitated peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers and organic by-products.
-
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification.
Visualizations
Caption: SPPS workflow for incorporating a long-chain UCAA.
Caption: Troubleshooting decision tree for incomplete UCAA coupling.
References
- 1. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. genscript.com [genscript.com]
- 7. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 8. biotage.com [biotage.com]
- 9. blog.mblintl.com [blog.mblintl.com]
- 10. peptide.com [peptide.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Optimizing Activation Reagents for (R)-8-Azido-2-(Fmoc-amino)octanoic acid Coupling
Welcome to the technical support center for the optimal use of (R)-8-Azido-2-(Fmoc-amino)octanoic acid in peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to offer detailed protocols for successful coupling reactions.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the coupling of this compound.
Issue 1: Low Coupling Efficiency or Incomplete Reaction
-
Question: My coupling reaction with this compound is showing a low yield, or the Kaiser test remains positive, indicating incomplete coupling. What are the possible causes and solutions?
-
Answer: Low coupling efficiency with this amino acid can be due to several factors, including steric hindrance and suboptimal activation. Here is a step-by-step troubleshooting approach:
-
Optimize Coupling Reagent: Standard coupling reagents may not be sufficient. Consider switching to a more potent activating agent. Onium salt-based reagents are generally preferred for challenging couplings.[1]
-
Recommendation: Switch from carbodiimide-based reagents (e.g., DIC/HOBt) to a uronium/aminium or phosphonium-based reagent like HATU, HBTU, or PyBOP. HATU is often more effective than HBTU for sterically hindered amino acids.[1]
-
-
Increase Reagent Equivalents: Insufficient amounts of the coupling reagents can lead to incomplete activation and coupling.
-
Recommendation: Increase the equivalents of the amino acid, coupling reagent, and base. A typical starting point is 2-4 equivalents of each relative to the resin loading.
-
-
Extend Reaction Time: The coupling reaction may require more time to go to completion.
-
Recommendation: Increase the coupling time from the standard 1-2 hours up to 4 hours, or even overnight for particularly difficult couplings. Monitor the reaction progress using the Kaiser test.
-
-
Double Coupling: A second coupling step can be effective in driving the reaction to completion.
-
Recommendation: After the initial coupling, drain the reagents and add a fresh solution of the activated amino acid for a second coupling cycle.[1]
-
-
Elevate Temperature: Increasing the reaction temperature can help overcome the activation energy barrier.
-
Caution: This should be done with care as elevated temperatures can increase the risk of racemization. A modest increase to 30-40°C can be beneficial.
-
-
Issue 2: Observation of an Unexpected Side Product
-
Question: I am observing a side product with a mass corresponding to the elimination of the azide (B81097) group (loss of N₂ or HN₃). What could be the cause and how can I prevent it?
-
Answer: The azide functional group can be sensitive to certain reaction conditions, potentially leading to side reactions.
-
Base Selection: The choice and amount of base are critical. Strong bases or prolonged exposure to basic conditions can promote side reactions.
-
Recommendation: Use a non-nucleophilic, hindered base such as N,N-diisopropylethylamine (DIEA). Avoid using an excessive amount of base.
-
-
Coupling Reagent and Time: Prolonged activation and coupling times, especially with certain reagents, have been reported to cause elimination of the azide moiety. One study observed an elimination product with prolonged HBTU/DIPEA coupling of an azido (B1232118) amino acid.[2]
-
Recommendation: Minimize the pre-activation time. Add the activating reagent to the amino acid solution immediately before adding it to the resin. If using HBTU and observing this side product, consider switching to HATU, which can be more efficient and may require shorter reaction times.
-
-
Issue 3: Racemization of the Amino Acid
-
Question: I suspect that racemization is occurring during the coupling of this compound. How can I minimize this?
-
Answer: Racemization is a common side reaction in peptide synthesis, particularly with prolonged activation or the use of strong bases.[3][4]
-
Choice of Coupling Reagent and Additive: Some coupling reagents are more prone to causing racemization than others. The addition of an auxiliary nucleophile can suppress this side reaction.
-
Recommendation: Use coupling reagents known for low racemization, such as HATU or COMU.[3] When using carbodiimide-based activators like DIC, the inclusion of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is crucial to minimize racemization.[3] HATU already contains a HOAt moiety, which helps to suppress racemization.
-
-
Base Selection and Stoichiometry: The type and amount of base used can significantly influence the extent of racemization.
-
Recommendation: Use a weaker, non-nucleophilic base like collidine or limit the amount of DIEA to the minimum necessary for the reaction to proceed.
-
-
Pre-activation Time: The longer the amino acid remains in its activated state before coupling, the higher the risk of racemization.
-
Recommendation: Keep the pre-activation time to a minimum (typically 1-5 minutes) before adding the activated mixture to the deprotected amine on the solid support.
-
-
Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is the best choice for this compound?
A1: For challenging amino acids like this one, which may exhibit some steric hindrance, uronium/aminium or phosphonium (B103445) salt reagents are generally recommended over carbodiimides. HATU is often considered the most efficient reagent for difficult couplings due to its high reactivity and ability to suppress racemization.[1] HBTU is also a good option, but may require longer reaction times and, as noted, has been implicated in a side reaction with an azido-amino acid upon prolonged coupling.[2]
Q2: How many equivalents of the amino acid and coupling reagents should I use?
A2: A good starting point for a standard solid-phase peptide synthesis (SPPS) protocol is to use a 2- to 4-fold excess of the Fmoc-amino acid, coupling reagent, and base relative to the loading capacity of the resin. For particularly difficult couplings, this can be increased to 5 equivalents or more.
Q3: What is the recommended solvent for the coupling reaction?
A3: The most common and effective solvent for Fmoc-SPPS is N,N-dimethylformamide (DMF). It is a polar aprotic solvent that effectively solvates the resin and reagents. Ensure the use of high-purity, anhydrous DMF for optimal results.
Q4: Can the azide group interfere with the coupling reaction?
A4: The azide group is generally considered to be compatible with most standard peptide coupling conditions. However, as mentioned in the troubleshooting guide, it can be sensitive to prolonged exposure to basic conditions, which may lead to elimination side reactions.[2] It is also important to be aware that azides can be reduced by certain reagents, although the common coupling reagents are not known to do so.
Q5: How can I monitor the progress of the coupling reaction?
A5: The most common qualitative method for monitoring the completion of a coupling reaction in SPPS is the Kaiser (ninhydrin) test . This test detects the presence of free primary amines on the resin. A negative result (the beads remain yellow or colorless) indicates that the coupling is complete. A positive result (the beads turn blue or purple) signifies that there are still unreacted amines, and the coupling should be repeated or extended.
Quantitative Data on Coupling Reagents
The following table summarizes the typical molar equivalents and reaction times for common coupling reagents used in Fmoc-based solid-phase peptide synthesis. These are general guidelines and may need to be optimized for the specific coupling of this compound.
| Coupling Reagent | Fmoc-Amino Acid (eq.) | Coupling Reagent (eq.) | Base (e.g., DIEA) (eq.) | Additive (eq.) | Typical Reaction Time |
| HBTU | 2 - 4 | 1.9 - 3.9 | 4 - 8 | HOBt (optional, 2-4) | 30 - 120 min |
| HATU | 2 - 4 | 1.9 - 3.9 | 4 - 8 | - | 20 - 60 min |
| HCTU | 2 - 4 | 1.9 - 3.9 | 4 - 8 | - | 20 - 60 min |
| PyBOP | 2 - 4 | 2 - 4 | 4 - 8 | - | 30 - 120 min |
| DIC/HOBt | 2 - 4 | 2 - 4 | - | HOBt (2-4) | 60 - 240 min |
| DIC/Oxyma | 2 - 4 | 2 - 4 | - | Oxyma (2-4) | 60 - 180 min |
Experimental Protocols
Below are detailed protocols for the coupling of this compound using HBTU and HATU, two of the most effective and commonly used coupling reagents.
Protocol 1: Coupling using HBTU/DIEA
-
Resin Preparation: Swell the resin-bound peptide in DMF for at least 30 minutes.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 eq.) and HBTU (2.9 eq.) in DMF.
-
Coupling: Add DIEA (6 eq.) to the activation mixture and immediately add the solution to the deprotected resin.
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to check for reaction completion. If the test is positive, a second coupling may be necessary.
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
Protocol 2: Coupling using HATU/DIEA
-
Resin Preparation: Swell the resin-bound peptide in DMF for at least 30 minutes.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 eq.) and HATU (2.9 eq.) in DMF.
-
Coupling: Add DIEA (6 eq.) to the activation mixture and allow it to pre-activate for 1-2 minutes before adding the solution to the deprotected resin.
-
Reaction: Agitate the reaction mixture at room temperature for 30-60 minutes.
-
Monitoring: Perform a Kaiser test. Due to the high reactivity of HATU, a single coupling is often sufficient.
-
Washing: After a negative Kaiser test, wash the resin thoroughly with DMF (3-5 times).
Visualizations
The following diagrams illustrate the general workflows and chemical principles involved in the coupling process.
Caption: A workflow for a single coupling cycle in solid-phase peptide synthesis.
Caption: The general mechanism of carboxylic acid activation and peptide bond formation.
References
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Analysis of Peptides Modified by Click Chemistry
For researchers, scientists, and drug development professionals, the precise analysis of modified peptides is paramount for understanding biological processes and developing novel therapeutics. Bioorthogonal click chemistry has emerged as a powerful tool for labeling biomolecules with high specificity and efficiency.[1][2][3] When coupled with mass spectrometry (MS), it enables the robust identification and quantification of peptides that have been modified to study post-translational modifications (PTMs), protein-protein interactions, or nascent protein synthesis.[4][5]
This guide provides an objective comparison of mass spectrometry-based methodologies for analyzing peptides modified via click chemistry, supported by experimental data and detailed protocols.
The Click Chemistry-Mass Spectrometry Workflow
The general workflow for analyzing click-modified peptides involves several key stages: the introduction of a bioorthogonal handle (an azide (B81097) or alkyne group) into target proteins, the click reaction to attach a reporter tag, and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6] The choice of when to perform the click reaction—at the protein or peptide level—represents a critical decision point that impacts efficiency and downstream analysis.
Comparison of Labeling Strategies: Protein vs. Peptide Level
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction can be performed either on intact proteins before digestion or on peptides after digestion.[7][8][9] This choice has significant implications for reaction efficiency and the number of identified proteins.
Peptide-level click chemistry has been shown to offer a remarkable improvement in identification rates for spectra, distinct peptides, and proteins.[7][9] Performing the reaction on smaller, more accessible peptides can lead to a significant increase in the efficiency of the click conjugation reaction compared to labeling larger, folded proteins.[7][8][9]
| Parameter | Protein-Level Labeling | Peptide-Level Labeling | Rationale for Difference |
| Click Reaction Efficiency | Lower | Significantly Higher | Peptides are less sterically hindered than folded proteins, allowing for better accessibility of the azide/alkyne handles.[8] |
| Protein Identifications | Fewer | More Numerous | Higher reaction efficiency leads to more tagged peptides, improving detection, especially for low-abundance proteins.[7] |
| Experimental Complexity | Simpler Upstream | More Complex Upstream | The click reaction is performed on a less complex mixture, but subsequent digestion must be efficient. |
| Compatibility | May be necessary for specific applications (e.g., preserving PTMs sensitive to digestion conditions). | Generally preferred for nascent proteome profiling and maximizing protein identifications.[7] |
Comparison of Mass Spectrometry Fragmentation Techniques
The stability of the 1,2,3-triazole linkage formed during the CuAAC reaction ensures it survives ionization in mass spectrometry.[10] However, the choice of fragmentation method is crucial for obtaining informative MS/MS spectra for peptide sequencing. The most common techniques are Collision-Induced Dissociation (CID), Higher-Energy C-trap Dissociation (HCD), and Electron-Transfer Dissociation (ETD).[11][12][13]
| Fragmentation Method | Principle | Advantages for Click-Modified Peptides | Disadvantages |
| CID (Collision-Induced Dissociation) | Low-energy collisions with an inert gas cause fragmentation, primarily at the peptide backbone.[11][13] | Widely available and well-characterized. Generates classic b- and y-ion series for sequencing. | Can lead to the loss of labile PTMs. May produce less fragmentation for longer or highly charged peptides.[12] |
| HCD (Higher-Energy C-trap Dissociation) | A beam-type CID variant that occurs in an HCD cell, providing higher energy and resulting in b- and y-ions.[12] | More efficient fragmentation than CID, especially for generating reporter ions from isobaric tags.[4] Often provides richer fragmentation spectra. | Can still result in the loss of very labile modifications. |
| ETD (Electron-Transfer Dissociation) | Involves the transfer of an electron to a multiply charged precursor ion, inducing fragmentation along the backbone.[11][12] | Preserves labile PTMs and click-chemistry modifications that might be lost in CID/HCD.[12] Excellent for sequencing longer and more highly charged peptides.[12] | Less efficient for peptides with low charge states (e.g., +2). Can produce complex spectra.[4] |
Recommendation: For many applications, HCD provides a good balance of robust fragmentation for peptide backbone cleavage and reporter ion generation.[4] When analyzing peptides with particularly labile modifications in addition to the click-tag, or for longer peptides, a combination of HCD and ETD (an ETcaD or EThcD decision-tree method) can be highly advantageous to maximize sequence coverage and PTM localization.[12]
Quantitative Analysis Approaches
Click chemistry enables several powerful strategies for quantitative proteomics.
-
Label-Free Quantification (LFQ): In this approach, samples are processed and analyzed by LC-MS/MS separately, and protein abundance is determined by comparing the signal intensity or spectral counts of peptides across different runs.[14][15] Click chemistry is used here primarily for the enrichment of a specific sub-proteome (e.g., newly synthesized proteins) prior to analysis.[16]
-
Isobaric Tagging: This method uses chemical tags that are identical in mass but yield different reporter ions upon fragmentation.[14][17] Clickable versions of these tags, such as tandem mass tags (TMT), can be synthesized.[4] This allows for the introduction of the isobaric tag via a click reaction, enabling multiplexed quantification of specific, modified peptides.[4]
| Method | Principle | Pros | Cons |
| Click-MS with LFQ | Enrichment of azide-labeled proteins via copper-free click chemistry, followed by standard label-free LC-MS/MS analysis.[16] | No theoretical limit on the number of samples. Simpler sample preparation compared to metabolic labeling like SILAC.[16] | Relies on the reproducibility of LC-MS runs.[15] Can be susceptible to analytical variability. |
| Clickable Isobaric Tags | Peptides are modified with an azide/alkyne handle and then reacted with a clickable isobaric tag (e.g., TMT-alkyne).[4] | High accuracy and precision due to multiplexing.[17] Reduces missing values between samples. Allows for direct quantification of the modified peptides.[4] | Can suffer from ratio distortion if co-eluting ions are co-isolated. Requires synthesis of specialized clickable tags.[18] |
Key Experimental Protocols
Here is a representative protocol for the enrichment and analysis of click-labeled peptides, synthesized from common methodologies.
Protocol: Peptide-Level Labeling and Enrichment of Nascent Proteins
This protocol is adapted from methodologies for profiling nascent proteins using an amino acid analog like L-azidohomoalanine (AHA).
1. Metabolic Labeling & Cell Lysis a. Culture cells in methionine-free medium for 1 hour. b. Supplement the medium with AHA and incubate for 4-6 hours to allow incorporation into newly synthesized proteins. c. Harvest cells, wash with PBS, and lyse in a buffer containing 8 M urea (B33335) and protease/phosphatase inhibitors. d. Determine protein concentration using a BCA assay.
2. Protein Reduction, Alkylation, and Digestion a. Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour. b. Alkylate free thiols by adding iodoacetamide (B48618) to a final concentration of 20 mM and incubating for 45 minutes in the dark. c. Dilute the sample 4-fold with 50 mM ammonium (B1175870) bicarbonate to reduce the urea concentration to 2 M. d. Add sequencing-grade trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C. e. Quench the digestion by adding formic acid to a final concentration of 1%. f. Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) cartridge.
3. Peptide-Level Click Reaction (CuAAC) a. To the desalted peptides, add an alkyne-biotin tag. b. Prepare the click reaction master mix: Add Tris(2-carboxyethyl)phosphine (TCEP), Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), and copper(II) sulfate. c. Add the master mix to the peptide/biotin-alkyne solution and vortex to initiate the reaction. Incubate for 1-2 hours at room temperature. d. Quench the reaction by adding EDTA.
4. Affinity Enrichment of Click-Labeled Peptides a. Equilibrate high-capacity streptavidin agarose (B213101) resin with a wash buffer (e.g., 0.1% TFA in water). b. Add the peptide reaction mixture to the streptavidin resin and incubate for 2 hours with rotation to capture biotin-tagged peptides. c. Wash the resin extensively to remove non-specifically bound peptides (e.g., with high salt buffer, urea, and acetonitrile (B52724) washes). d. Elute the captured peptides from the resin. (Note: Elution can be challenging due to the strong biotin-streptavidin interaction; on-bead digestion is an alternative).
5. LC-MS/MS Analysis a. Resuspend the final peptide sample in a suitable buffer (e.g., 0.1% formic acid in water). b. Analyze the sample using a high-resolution mass spectrometer (e.g., an Orbitrap-based instrument) coupled to a nano-liquid chromatography system.[14] c. Use a data-dependent acquisition (DDA) method, alternating between a full MS1 scan and multiple MS2 scans using HCD or a combination of HCD/ETD.[12]
6. Data Analysis a. Search the resulting raw data against a relevant protein database using a search engine like MaxQuant, Sequest, or Mascot. b. Specify the mass shift corresponding to the click modification on the relevant amino acid (e.g., AHA) as a variable modification. c. For quantitative analysis, use the appropriate software tools to process reporter ion intensities (for isobaric tags) or precursor ion intensities (for LFQ).[16][17]
References
- 1. researchgate.net [researchgate.net]
- 2. Bioorthogonal chemistry: strategies and recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 5. mdpi.com [mdpi.com]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. Item - Highly Efficient Peptide-Based Click Chemistry for Proteomic Profiling of Nascent Proteins - American Chemical Society - Figshare [acs.figshare.com]
- 8. researchgate.net [researchgate.net]
- 9. Collection - Highly Efficient Peptide-Based Click Chemistry for Proteomic Profiling of Nascent Proteins - Analytical Chemistry - Figshare [acs.figshare.com]
- 10. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Peptide Identification by Tandem Mass Spectrometry with Alternate Fragmentation Modes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advances in Mass Spectrometry Fragmentation Techniques for Peptide and Protein Characterization: CID to ETD | Semantic Scholar [semanticscholar.org]
- 14. Click Chemistry Facilitates Formation of Reporter Ions and Simplified Synthesis of Amine-Reactive Multiplexed Isobaric Tags for Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Issues and Applications in Label-Free Quantitative Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. research.tue.nl [research.tue.nl]
- 17. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the HPLC Analysis of Peptides Containing Unnatural Amino Acids
The incorporation of unnatural amino acids into peptide sequences is a cornerstone of modern drug discovery, offering enhanced stability, potency, and unique conformational properties. However, these modifications introduce significant analytical challenges, particularly for purity assessment and characterization by High-Performance Liquid Chromatography (HPLC). This guide provides a comparative overview of how different classes of unnatural amino acids affect peptide behavior in reversed-phase HPLC (RP-HPLC) and offers a framework for method development.
The Impact of Unnatural Amino Acids on RP-HPLC Retention
Reversed-phase HPLC separates molecules based on their hydrophobicity. For peptides, retention is a complex function of the collective hydrophobicity of their constituent amino acid side chains, modified by factors like charge, size, and three-dimensional structure.[1] The introduction of an unnatural amino acid can alter a peptide's retention time in predictable, yet often subtle, ways.
-
Increased Hydrophobicity: Unnatural amino acids with larger, nonpolar side chains (e.g., diphenylalanine) or those containing fluorinated moieties significantly increase a peptide's interaction with the C18 stationary phase, leading to longer retention times.[2]
-
Stereochemistry (D-Amino Acids): Replacing an L-amino acid with its D-enantiomer creates a diastereomeric peptide. While the intrinsic hydrophobicity of the side chain remains the same, the change in stereochemistry can induce subtle conformational shifts in the peptide backbone.[3] This often leads to small but measurable differences in retention time, allowing for the separation of diastereomers with a high-resolution column and optimized gradient.[4]
-
Conformational Changes: Modifications like N-methylation can restrict bond rotation and alter hydrogen bonding patterns. This can change the peptide's overall conformation, affecting how its hydrophobic side chains are presented to the stationary phase, which in turn influences retention.[5]
Comparative Analysis of Model Peptides
To illustrate these effects, we compare the chromatographic behavior of a model parent peptide (Peptide 1) with several analogs containing different unnatural amino acid substitutions. The data presented below is a synthesized representation based on typical results observed in published literature to provide a clear comparative benchmark.[2][3][5]
Data Summary
| Peptide ID | Sequence (Ac-Tyr-Gly-Gly-Phe-Xxx-Arg-Arg-NH₂) | Modification at Xxx | Expected Hydrophobicity Change | Retention Time (min) | Resolution (Rs) from Peptide 1 |
| 1 | Ac-YGGFLRR-NH₂ | Leu (Parent) | Baseline | 15.2 | - |
| 2 | Ac-YGGF-[D-Leu]-RR-NH₂ | D-Leu | Minimal; affects conformation | 14.9 | 1.6 |
| 3 | Ac-YGGF-[N-MeLeu]-RR-NH₂ | N-Me-Leu | Slight Increase | 15.8 | 2.5 |
| 4 | Ac-YGGF-[Dip]-RR-NH₂ | Diphenylalanine | Significant Increase | 19.5 | >10 |
| 5 | Ac-YGG-[Phe(4-F)]-LRR-NH₂ | 4-Fluoro-Phe (at P4) | Moderate Increase | 16.5 | 4.8 |
Experimental Protocols
The following is a generalized protocol for the reversed-phase HPLC analysis of synthetic peptides containing unnatural modifications. Optimization is critical and should be performed for each new peptide analog.
Sample Preparation
-
Dissolution: Dissolve the lyophilized peptide powder in a suitable solvent. A common starting point is 5-10% acetonitrile (B52724) (ACN) in water. For highly hydrophobic peptides, solvents like dimethyl sulfoxide (B87167) (DMSO) may be required, followed by dilution with the initial mobile phase.
-
Concentration: Prepare a stock solution at a concentration of 1 mg/mL.
-
Filtration: Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection.
HPLC Method Parameters
-
HPLC System: A high-performance liquid chromatography system equipped with a gradient pump, autosampler, column thermostat, and UV detector.
-
Column: A C18 reversed-phase column with a 300 Å pore size is recommended for peptides to prevent pore exclusion. Common dimensions are 4.6 x 150 mm with 3.5 or 5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.
-
Column Temperature: 35-40 °C to improve peak shape and reduce viscosity.
-
Detection Wavelength: 214 nm and 280 nm. Peptide bonds absorb strongly at ~214 nm, while aromatic residues (Tyr, Trp, Phe) absorb at ~280 nm.
-
Injection Volume: 10 µL.
-
Flow Rate: 1.0 mL/min.
Gradient Elution Program
For method development, a broad scouting gradient is recommended, followed by optimization to improve the resolution of the target peptide from its impurities.
| Time (min) | % Mobile Phase B (ACN + 0.1% TFA) |
| 0.0 | 5 |
| 30.0 | 65 |
| 32.0 | 95 |
| 35.0 | 95 |
| 36.0 | 5 |
| 40.0 | 5 |
Note on Optimization: For separating closely eluting species like diastereomers, a shallower gradient (e.g., 0.5% B per minute) around the elution point of the main peak is highly effective.[6]
Visualized Workflows and Relationships
Experimental Workflow
Logical Relationships in Retention
References
- 1. Prediction of peptide retention times in high-pressure liquid chromatography on the basis of amino acid composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
A Comparative Guide to (R)-8-Azido-2-(Fmoc-amino)octanoic Acid and Other Azido-Amino Acids for Bioconjugation and Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
The site-specific incorporation of unnatural amino acids bearing bioorthogonal functionalities has become an indispensable tool in chemical biology, drug discovery, and materials science. Among these, azido-amino acids stand out for their versatility, particularly in "click chemistry" reactions such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This guide provides a comprehensive comparison of (R)-8-Azido-2-(Fmoc-amino)octanoic acid, a long-chain aliphatic azido-amino acid, with other commonly employed azido-amino acids, focusing on their structural diversity, performance in key applications, and practical considerations for their use.
Introduction to this compound
This compound is a non-natural amino acid characterized by an eight-carbon chain with a terminal azide (B81097) group and an Fmoc-protected amine at the alpha-position. This structure makes it well-suited for solid-phase peptide synthesis (SPPS) and for use as a linker in the construction of antibody-drug conjugates (ADCs), where the long chain can provide spatial separation between the antibody and the cytotoxic payload.[1]
Comparative Analysis of Azido-Amino Acids
The choice of an azido-amino acid for a specific application depends on several factors, including the desired linker length, steric tolerance of the biological system, and the required reaction kinetics for bioconjugation. Below is a comparative overview of this compound and other representative azido-amino acids.
Table 1: Physicochemical Properties of Selected Fmoc-Protected Azido-Amino Acids
| Azido-Amino Acid | Chemical Formula | Molecular Weight ( g/mol ) | Chain Length/Type | Key Features |
| This compound | C₂₃H₂₆N₄O₄ | 422.48 | Long-chain aliphatic | Provides significant spatial separation; potentially reduces steric hindrance between conjugated molecules. |
| Fmoc-L-azidoalanine | C₁₈H₁₆N₄O₄ | 352.35 | Short-chain aliphatic | Minimal steric bulk; suitable for introducing an azide in sterically constrained environments. |
| Fmoc-L-azidohomoalanine | C₁₉H₁₈N₄O₄ | 366.37 | Short-chain aliphatic | Slightly longer linker arm than azidoalanine. |
| Fmoc-L-azidolysine | C₂₁H₂₃N₅O₄ | 409.44 | Medium-chain aliphatic | Mimics a natural amino acid, potentially improving biological compatibility. |
| Fmoc-p-azido-L-phenylalanine | C₂₄H₂₀N₄O₄ | 428.44 | Aromatic | Rigid structure; useful for photo-crosslinking studies and introducing aromatic interactions. |
Performance in Bioconjugation and Peptide Synthesis
The performance of azido-amino acids is critically evaluated based on their reactivity in click chemistry and their compatibility with standard synthetic protocols.
Click Chemistry Kinetics
The rate of click chemistry reactions is a crucial parameter, especially in biological systems where rapid and efficient conjugation is required. While direct comparative kinetic data for this compound is limited, studies on analogous systems provide valuable insights. For instance, the kinetics of SPAAC reactions are influenced by the electronic and steric environment of the azide.
Table 2: Representative Second-Order Rate Constants for SPAAC Reactions
| Azido-Amino Acid Derivative | Cyclooctyne Reagent | Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| Azido-containing peptide | DBCO | 0.34 | [2] |
| Azidolysine-containing peptide | DBCO | Not specified, used as control | [2] |
| Azido-containing peptide | BCN | 0.28 | [2] |
Note: Data for this compound is not available in the cited literature. The presented data is for a novel hydrophilic azido-amino acid compared to azidolysine.
The longer, flexible chain of this compound may position the azide group for more favorable access to the cyclooctyne, potentially leading to faster reaction rates compared to more sterically hindered azido-amino acids. However, this is a hypothesis that requires experimental validation.
Impact of Linker Length and Steric Hindrance
The octanoic acid backbone of this compound provides a significant advantage in applications requiring separation between two conjugated moieties, such as in ADCs. A longer linker can mitigate steric hindrance between the antibody and the drug, potentially leading to improved drug efficacy. In contrast, shorter azido-amino acids like azidoalanine are ideal for applications where minimal perturbation of the native structure is desired.[3]
Experimental Protocols
Detailed and reliable protocols are essential for the successful application of azido-amino acids. Below are generalized protocols for the incorporation of Fmoc-protected azido-amino acids into peptides via SPPS and a subsequent click chemistry reaction.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-Azido-Amino Acids
This protocol outlines the manual synthesis of a peptide containing an azido-amino acid using the Fmoc/tBu strategy.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (including the desired Fmoc-azido-amino acid)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, and then for an additional 15 minutes to remove the Fmoc group from the resin. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: a. Pre-activate a solution of the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF with DIPEA (6 eq.) for 2 minutes. b. Add the activated amino acid solution to the resin and shake for 1-2 hours. c. Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling step. d. Wash the resin with DMF and DCM.
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence, including the Fmoc-azido-amino acid.
-
Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase HPLC.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-modified molecule to an azide-containing peptide in solution.
Materials:
-
Azide-containing peptide
-
Alkyne-modified molecule (e.g., a fluorescent dye)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA)
-
Solvent: e.g., a mixture of water and DMSO (Dimethyl sulfoxide)
Procedure:
-
Dissolve Reactants: Dissolve the azide-containing peptide and the alkyne-modified molecule in the chosen solvent system.
-
Prepare Catalyst Solution: Prepare a fresh stock solution of copper(II) sulfate and sodium ascorbate.
-
Initiate Reaction: Add the copper(II) sulfate, sodium ascorbate, and TBTA (if used) to the reaction mixture.
-
Reaction Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. Monitor the reaction progress by HPLC or mass spectrometry.
-
Purification: Purify the conjugated product by reverse-phase HPLC.
Visualizing Workflows and Pathways
Understanding the experimental workflows and the biological pathways where these molecules are applied is crucial. Graphviz diagrams are provided below to illustrate these processes.
References
A Researcher's Guide to Peptide Labeling: Evaluating Alternatives to (R)-8-Azido-2-(Fmoc-amino)octanoic acid
For researchers, scientists, and drug development professionals engaged in peptide modification, the selection of an appropriate labeling strategy is paramount. While (R)-8-Azido-2-(Fmoc-amino)octanoic acid has been a staple for introducing an azide (B81097) handle for "click" chemistry, a diverse landscape of alternative bioorthogonal ligation techniques offers distinct advantages in terms of reaction kinetics, biocompatibility, and versatility. This guide provides an objective comparison of the leading alternatives, supported by experimental data and detailed protocols, to aid in the selection of the optimal tool for your research needs.
The primary alternatives to traditional azide-alkyne cycloaddition fall into four main categories: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using alkyne-containing amino acids, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), Inverse-Electron-Demand Diels-Alder (IEDDA) Ligation, and the Traceless Staudinger Ligation. Each method offers a unique set of features, impacting its suitability for different applications, from in vitro assays to live-cell imaging and the development of therapeutic peptides.
Performance Comparison of Bioorthogonal Peptide Labeling Methods
The choice of a labeling method often hinges on a trade-off between reaction speed, the biocompatibility of the reagents, and the stability of the resulting conjugate. The following table summarizes key quantitative data for the most common bioorthogonal reactions used in peptide labeling.
| Reaction Type | Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Advantages | Potential Disadvantages |
| CuAAC | Terminal Alkyne + Azide | 1 - 100 | High yield, robust, well-established.[1] | Requires copper catalyst (potential cytotoxicity), requires reducing agents.[1][2] |
| SPAAC | Strained Cyclooctyne (e.g., DBCO, BCN) + Azide | 0.06 - 1.0[3] | Copper-free, biocompatible.[4] | Slower kinetics than CuAAC and IEDDA, potential for side reactions with thiols.[5] |
| IEDDA | Tetrazine + trans-Cyclooctene (TCO) | ~800 - 30,000[6] | Extremely fast kinetics, catalyst-free, highly bioorthogonal.[7] | Potential for dihydropyridazine (B8628806) intermediates, requiring an oxidation step for stable pyridazine (B1198779) formation.[8][9] |
| Staudinger Ligation | Phosphinothioester + Azide | ~7.7 x 10⁻³[10] | Forms a native amide bond, traceless.[11] | Slow kinetics, potential for phosphine (B1218219) oxidation.[12] |
Experimental Protocols
To facilitate the implementation of these techniques, detailed experimental protocols for the incorporation of the necessary non-canonical amino acids via Fmoc-based Solid-Phase Peptide Synthesis (SPPS) and the subsequent bioorthogonal ligation reactions are provided below.
General Protocol for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a peptide on a resin support.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine (B6355638) in DMF for 7 minutes. Repeat this step once.
-
Washing: Wash the resin extensively with DMF (5 times) to remove piperidine and the Fmoc deprotection byproducts.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to the resin loading), a coupling reagent such as HATU (2.9 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.
-
Pre-activate the mixture for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (3 times).
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: After the final amino acid coupling and Fmoc deprotection, wash the resin with dichloromethane (B109758) (DCM). Cleave the peptide from the resin and remove side-chain protecting groups by treating with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)) for 2-3 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Specific Protocols for Bioorthogonal Ligation
This protocol describes the "clicking" of an azide-containing molecule to a resin-bound peptide bearing a propargylglycine (B1618536) residue.[13]
-
Peptide Synthesis: Synthesize the peptide on the resin containing Fmoc-L-propargylglycine using the general SPPS protocol.
-
Reaction Setup: After the final Fmoc deprotection and washing, swell the resin in a solution of DIPEA in DMF.
-
Click Reaction:
-
Prepare a solution of the azide-containing molecule (5 equivalents), copper(I) bromide (1 equivalent), and sodium ascorbate (B8700270) (1 equivalent) in DMF.
-
Add the click reaction mixture to the resin.
-
Agitate the reaction at room temperature overnight.
-
-
Washing: Wash the resin thoroughly with DMF, DCM, and methanol.
-
Cleavage and Purification: Cleave the peptide from the resin and purify as described in the general SPPS protocol.
This protocol details the reaction of a purified azide-modified peptide with a DBCO-containing labeling reagent.
-
Peptide Preparation: Synthesize and purify the azide-containing peptide using the general SPPS protocol with an appropriate azido-amino acid. Dissolve the purified peptide in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Reagent Preparation: Prepare a stock solution of the DBCO-containing reagent (e.g., DBCO-PEG4-Fluorophore) in an organic solvent like DMSO.
-
SPAAC Reaction:
-
Add the DBCO reagent stock solution to the peptide solution (typically a 2-10 fold molar excess of the DBCO reagent).
-
Incubate the reaction at room temperature for 1-4 hours, or at 4°C overnight.
-
-
Purification: Purify the labeled peptide from excess reagent using size-exclusion chromatography or RP-HPLC.
This protocol describes the reaction between a TCO-modified peptide and a tetrazine-labeled molecule.[14]
-
Peptide Modification: Synthesize a peptide containing an amino acid with a reactive handle (e.g., a lysine (B10760008) side chain). React the purified peptide with a TCO-NHS ester to introduce the TCO moiety. Purify the TCO-modified peptide.
-
Reagent Preparation: Dissolve the tetrazine-labeled molecule in a compatible solvent (e.g., DMSO or aqueous buffer).
-
IEDDA Reaction:
-
Mix the TCO-modified peptide and the tetrazine-labeled molecule in a suitable buffer (e.g., PBS, pH 7.4) at room temperature. The reaction is typically very fast and can be complete within minutes.[14]
-
-
Analysis: Monitor the reaction progress by LC-MS. Due to the high efficiency, purification may not always be necessary, depending on the application. For applications requiring high purity, RP-HPLC can be used.
This protocol outlines the coupling of a peptide with a C-terminal phosphinothioester to a peptide with an N-terminal azide.[11]
-
Peptide Fragment Synthesis:
-
Synthesize the peptide-azide fragment using an N-terminal azido-amino acid via SPPS.
-
Synthesize the peptide-phosphinothioester fragment. This can be achieved by various methods, including coupling the peptide to a phosphinothiol on the solid support.
-
-
Ligation Reaction:
-
Dissolve the two purified peptide fragments in an appropriate solvent mixture (e.g., THF/water).
-
Allow the reaction to proceed at room temperature. Reaction times can be several hours.
-
-
Purification: Purify the ligated peptide product by RP-HPLC.
Visualization of Reaction Pathways and Workflows
To provide a clearer understanding of the chemical transformations and experimental processes, the following diagrams have been generated using Graphviz.
Signaling Pathways and Reaction Mechanisms
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism.
Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Mechanism.
Caption: Inverse-Electron-Demand Diels-Alder (IEDDA) Ligation Mechanism.
References
- 1. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in Bioorthogonal Ligation and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Application of the Inverse-Electron-Demand Diels-Alder Reaction for Metabolic Glycoengineering - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Radiolabelling of peptides with tetrazine ligation based on the inverse electron-demand Diels–Alder reaction: rapid, catalyst-free and mild conversion of 1,4-dihydropyridazines to pyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. raineslab.com [raineslab.com]
- 11. Protein Engineering with the Traceless Staudinger Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Stepwise triple-click functionalization of synthetic peptides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB01617H [pubs.rsc.org]
The Long-Chain Advantage: A Comparative Guide to Linker Strategies in Bioconjugation
For researchers, scientists, and drug development professionals, the rational design of bioconjugates is paramount to achieving optimal therapeutic efficacy and safety. The linker, a seemingly simple component connecting a biological macromolecule to a payload, plays a critical role in the overall performance of the conjugate. This guide provides an in-depth comparison of long-chain versus short-chain linkers in bioconjugation, with a focus on antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). We present supporting experimental data, detailed protocols for key assays, and visualizations to facilitate a comprehensive understanding of the advantages conferred by long-chain linkers.
The use of long-chain linkers, particularly those incorporating polyethylene (B3416737) glycol (PEG) moieties, has become a cornerstone of modern bioconjugation strategies. These linkers offer significant advantages over their shorter counterparts by improving the physicochemical and pharmacokinetic properties of the resulting bioconjugates. Key benefits include enhanced solubility and stability, especially when working with hydrophobic payloads, and a reduction in aggregation and immunogenicity.[1][2][3][4][5][6][7] Furthermore, long-chain linkers can effectively overcome steric hindrance between the conjugated molecules, leading to improved target binding and biological activity.[7][8][9][10] In the realm of ADCs, this translates to the ability to achieve higher drug-to-antibody ratios (DARs) without compromising the desirable properties of the antibody.[2][4][11][12]
Comparative Analysis of Linker Length on Bioconjugate Performance
The selection of linker length is a critical optimization parameter in the design of bioconjugates. A linker that is too short may lead to steric hindrance, preventing the payload from effectively interacting with its target. Conversely, an excessively long linker may have detrimental effects on the stability and pharmacokinetics of the conjugate. The optimal linker length is therefore highly dependent on the specific antibody, payload, and target.[13][14][15][16][17][18]
Antibody-Drug Conjugates (ADCs)
In the context of ADCs, longer PEG linkers have been shown to improve pharmacokinetics and in vivo efficacy.[2][15] This is particularly evident with hydrophobic payloads, where the hydrophilic PEG chain can shield the drug, preventing aggregation and rapid clearance from circulation.[1][2]
| Linker Length | In Vitro Cytotoxicity (IC50) | Plasma Half-Life (t1/2) | In Vivo Efficacy (Tumor Growth Inhibition) | Key Observations | References |
| Short-chain (e.g., non-PEGylated) | Lower (more potent) | Shorter | Moderate | May exhibit higher potency in vitro but suffers from rapid clearance. | [2][15] |
| Mid-chain (e.g., PEG8) | Moderate | Longer | High | Represents a balance between in vitro potency and improved pharmacokinetics. A PEG8 side chain was found to be the minimum length for optimal slower clearance in one study. | [15] |
| Long-chain (e.g., PEG12, PEG24) | Higher (less potent) | Longest | Highest | Demonstrates superior in vivo efficacy due to extended circulation and tumor accumulation, despite potentially lower in vitro potency. Longer chains beyond a certain point (e.g., PEG12, PEG24) may not provide a significant further advantage in clearance. | [2][15] |
Proteolysis-Targeting Chimeras (PROTACs)
For PROTACs, the linker length is crucial for facilitating the formation of a productive ternary complex between the target protein and the E3 ligase.[6] An optimal linker length allows for the correct spatial orientation of the two proteins, leading to efficient ubiquitination and subsequent degradation of the target.[6][19]
| Linker Length (atoms) | Target Protein Degradation (%) | Ternary Complex Formation | Cell Viability (IC50) | Key Observations | References |
| 9 | Low | Inefficient | High | A short linker may cause steric hindrance, preventing the formation of a stable ternary complex. | [19] |
| 12 | Moderate | Sub-optimal | Moderate | Shows some degradation activity, but the ternary complex may not be optimally formed. | [19] |
| 16 | High | Optimal | Low | Identified as the optimal length in a study targeting the estrogen receptor, leading to the most efficient degradation and lowest cell viability. | [19] |
| 19 | Moderate | Sub-optimal | Moderate | A longer linker can lead to unproductive ternary complexes where ubiquitination is inefficient. | [19] |
| 21 | Low | Inefficient | High | Excessively long linkers can be detrimental to PROTAC activity. | [19] |
Visualizing Bioconjugation Strategies and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Detailed Experimental Protocols
Reproducibility is key in scientific research. The following are detailed methodologies for the key experiments cited in this guide.
I. Synthesis of Antibody-Drug Conjugates with PEG Linkers
This protocol describes a general method for conjugating a drug-linker to an antibody via lysine (B10760008) residues.[20]
A. Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Amine-reactive PEGylated drug-linker (e.g., NHS-PEGn-Drug)
-
Reaction buffer (e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.4)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Anhydrous DMSO
-
Desalting columns for purification
B. Procedure:
-
Antibody Preparation: Buffer exchange the mAb into the reaction buffer and adjust the concentration to 5-10 mg/mL.
-
Drug-Linker Preparation: Immediately before use, dissolve the NHS-PEGn-Drug in anhydrous DMSO to a stock concentration of 10-20 mM.
-
Conjugation Reaction: Add a 5- to 10-fold molar excess of the dissolved drug-linker to the antibody solution. Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50 mM. Incubate for 30 minutes at room temperature.
-
Purification: Remove unconjugated drug-linker and other small molecules using desalting columns equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
II. Determination of Drug-to-Antibody Ratio (DAR)
Accurate determination of DAR is crucial for ADC characterization. Hydrophobic Interaction Chromatography (HIC) is a standard method for this purpose.[17][18]
A. Materials:
-
Purified ADC sample
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0
-
Mobile Phase B: 25 mM sodium phosphate, pH 7.0, with 20% isopropanol[17]
-
HPLC system with a UV detector
B. Procedure:
-
Sample Preparation: Dilute the purified ADC sample to a concentration of 1 mg/mL in Mobile Phase A.
-
Chromatography: Inject the sample onto the HIC column. Elute with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.
-
Detection: Monitor the elution profile at 280 nm.
-
Data Analysis: The different DAR species (DAR0, DAR2, DAR4, etc.) will elute as separate peaks. The average DAR is calculated by the weighted average of the peak areas.
III. In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[13][21]
A. Materials:
-
Target antigen-positive and antigen-negative cell lines
-
Complete cell culture medium
-
ADC samples and controls (unconjugated antibody, free drug)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
B. Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and control articles in complete medium. Add 100 µL of the diluted samples to the respective wells.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value.
IV. PROTAC Ternary Complex Formation Assay (NanoBRET™ Assay)
The NanoBRET™ assay is a cell-based assay that can be used to monitor the formation of the ternary complex in live cells.[5]
A. Materials:
-
HEK293 cells
-
Plasmids for expressing NanoLuc®-target protein fusion and HaloTag®-E3 ligase fusion
-
Transfection reagent
-
PROTAC samples
-
NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand
-
Luminescence plate reader
B. Procedure:
-
Transfection: Co-transfect HEK293 cells with the NanoLuc®-target protein and HaloTag®-E3 ligase plasmids.
-
Cell Seeding: Plate the transfected cells in a 96-well plate.
-
Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.
-
PROTAC Treatment: Add serial dilutions of the PROTACs to the wells.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate.
-
Luminescence Measurement: Measure both the donor (NanoLuc®) and acceptor (HaloTag®) emission signals using a plate reader equipped with appropriate filters.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). An increase in the ratio indicates the formation of the ternary complex.
Conclusion
The strategic use of long-chain linkers represents a significant advancement in the field of bioconjugation. By carefully selecting the appropriate linker length, researchers can fine-tune the properties of ADCs and PROTACs to enhance their therapeutic potential. The experimental data and detailed protocols provided in this guide offer a framework for the rational design and evaluation of next-generation bioconjugates with improved efficacy and safety profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. Ternary Complex Formation [promega.kr]
- 6. benchchem.com [benchchem.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 9. Determination of concentration and activity of immobilized enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 15. benchchem.com [benchchem.com]
- 16. Enzyme Immobilization by Gel Entrapment [user.eng.umd.edu]
- 17. benchchem.com [benchchem.com]
- 18. pharmiweb.com [pharmiweb.com]
- 19. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
Navigating Peptide Secondary Structure: The Influence of (R)-8-Azido-2-(Fmoc-amino)octanoic Acid and Other Non-Natural Amino Acids
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The site-specific incorporation of non-natural amino acids into peptides is a powerful strategy for modulating their structure, stability, and biological activity. Among the diverse array of available building blocks, (R)-8-Azido-2-(Fmoc-amino)octanoic acid offers a unique combination of a long aliphatic side chain and a bioorthogonal azide (B81097) handle. This guide provides a comparative analysis of the potential effects of this amino acid on peptide secondary structure, placed in context with other commonly employed non-natural amino acids. While direct experimental data for this compound is limited, this guide extrapolates from the known conformational influences of similar long-chain and functionalized amino acids to provide a predictive framework for its application.
The Structural Impact of Non-Natural Amino Acid Incorporation
The introduction of a non-natural amino acid into a peptide sequence can significantly alter its conformational landscape. The specific effects are dependent on the nature of the incorporated side chain, including its length, polarity, and steric bulk. These modifications can be leveraged to stabilize desired secondary structures, such as α-helices or β-sheets, or to introduce specific functionalities for bioconjugation.
This compound: A Multifunctional Tool
This compound possesses two key features that are anticipated to influence peptide secondary structure:
-
Long Aliphatic Chain: The octanoic acid side chain provides a significant hydrophobic character. In aqueous environments, this long alkyl chain will likely favor sequestration from the solvent, potentially influencing the peptide's overall fold. Depending on its position within the peptide sequence, it could participate in hydrophobic clusters, thereby stabilizing tertiary structures, or it could impact the local secondary structure. For instance, in the context of an α-helix, the long, flexible side chain may have a neutral or slightly destabilizing effect on helix propensity due to entropic penalties upon folding. In β-sheets, it could contribute to the hydrophobic face of the sheet.
-
Terminal Azide Group: The azide moiety is a versatile chemical handle for "click chemistry," enabling straightforward and efficient labeling, cyclization, or conjugation of the peptide.[1] While primarily a functional handle, the polar nature of the azide group could influence local hydrogen bonding networks and interactions with the solvent, potentially subtly altering the conformational preferences of the peptide backbone in its vicinity.
Comparative Analysis with Alternative Non-Natural Amino Acids
To better understand the potential impact of this compound, it is useful to compare it with other non-natural amino acids known to influence peptide secondary structure. The following table summarizes the expected effects based on published experimental data for analogous compounds.
| Non-Natural Amino Acid | Key Structural Feature(s) | Expected Effect on α-Helix Stability | Expected Effect on β-Sheet Stability | Rationale |
| This compound | Long aliphatic chain, terminal azide | Neutral to slightly destabilizing | Potentially stabilizing | The long, flexible alkyl chain can lead to an entropic penalty upon helix formation. The azide adds polarity. In a β-sheet, the hydrophobic chain can pack against the sheet face. |
| Azidolysine | Shorter alkyl chain with terminal azide | Generally well-tolerated, minimal disruption | Generally well-tolerated | The side chain is similar in length to lysine, a common residue in all secondary structures. The primary amine is replaced by the less basic azide. |
| Norleucine | Linear C4 alkyl side chain | Helix stabilizing | Can be accommodated in β-sheets | The linear, unbranched side chain has a low entropic cost to adopt a helical conformation. |
| Aminoisobutyric acid (Aib) | Gem-dimethyl substitution at Cα | Strongly helix-promoting | Strongly disfavors β-sheet formation | The steric bulk of the two methyl groups restricts the backbone dihedral angles to the helical region of the Ramachandran plot. |
| β-Alanine | Extra methylene (B1212753) group in the backbone | Disrupts α-helices and β-sheets | Can induce turns | The altered backbone spacing breaks the regular hydrogen bonding patterns of canonical secondary structures. |
Experimental Protocols
Accurate assessment of the conformational effects of incorporating this compound requires robust experimental validation. The following are detailed protocols for the key experiments involved in such a study.
Solid-Phase Peptide Synthesis (SPPS)
The synthesis of peptides containing this compound can be achieved using standard Fmoc-based solid-phase peptide synthesis protocols.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids (including this compound)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and OxymaPure (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
-
Washing: After complete coupling, wash the resin with DMF and DCM.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence, incorporating this compound at the desired position.
-
Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection:
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for determining the secondary structure of peptides in solution.
Materials:
-
Purified peptide
-
Appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.4)
-
CD spectropolarimeter
-
Quartz cuvette with a 1 mm path length
Procedure:
-
Sample Preparation: Dissolve the lyophilized peptide in the buffer to a final concentration of approximately 50-100 µM. Accurately determine the peptide concentration using UV absorbance at 280 nm (if aromatic residues are present) or by quantitative amino acid analysis.
-
Instrument Setup:
-
Purge the CD instrument with nitrogen gas.
-
Set the measurement parameters:
-
Wavelength range: 190-260 nm
-
Data pitch: 1 nm
-
Scanning speed: 50 nm/min
-
Bandwidth: 1 nm
-
Response time: 2 s
-
Accumulations: 3-5 scans
-
-
-
Blank Measurement: Record a spectrum of the buffer alone.
-
Sample Measurement: Record the CD spectrum of the peptide solution.
-
Data Processing:
-
Subtract the buffer spectrum from the peptide spectrum.
-
Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (mdeg) / (10 * c * n * l) where:
-
mdeg is the measured ellipticity in millidegrees
-
c is the molar concentration of the peptide
-
n is the number of amino acid residues
-
l is the path length of the cuvette in cm
-
-
-
Secondary Structure Estimation: Use deconvolution software (e.g., CONTIN, SELCON3, CDSSTR) to estimate the percentage of α-helix, β-sheet, and random coil from the processed CD spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed atomic-level information about the three-dimensional structure and dynamics of peptides in solution.
Materials:
-
Purified peptide (isotopically labeled with ¹⁵N and/or ¹³C if necessary for larger peptides)
-
NMR buffer (e.g., 90% H₂O / 10% D₂O, 10 mM sodium phosphate, pH 6.0)
-
High-field NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve the peptide in the NMR buffer to a final concentration of 0.5-1 mM.
-
Data Acquisition:
-
Acquire a series of one-dimensional (¹H) and two-dimensional NMR spectra. Common 2D experiments for peptide structure determination include:
-
TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.
-
¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): For peptides isotopically labeled with ¹⁵N, this spectrum provides a fingerprint of the peptide, with one peak for each backbone amide (except proline).
-
-
-
Resonance Assignment: Assign the observed NMR signals to specific protons in the peptide sequence using the TOCSY and NOESY spectra.
-
Structural Restraint Collection:
-
From the NOESY spectra, identify cross-peaks that correspond to short-range (intra-residue and sequential) and long-range NOEs. The intensity of these cross-peaks is proportional to the inverse sixth power of the distance between the protons.
-
Measure scalar coupling constants (e.g., ³J(HN,Hα)) from high-resolution 1D or 2D spectra to obtain information about backbone dihedral angles (φ).
-
-
Structure Calculation and Refinement: Use the collected distance and dihedral angle restraints as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures consistent with the NMR data.
Visualizing Experimental Workflows and Structural Concepts
Conclusion
The incorporation of this compound into peptides offers an exciting avenue for creating novel biomolecules with tailored properties. While further experimental validation is necessary to fully elucidate its precise influence on secondary structure, the principles outlined in this guide provide a solid foundation for its rational application. The combination of a long hydrophobic chain and a versatile azide handle makes it a valuable tool for researchers in peptide chemistry, drug discovery, and materials science. By carefully considering its potential structural effects and employing rigorous analytical techniques, scientists can harness the unique properties of this non-natural amino acid to advance their research goals.
References
A Comparative Guide to CuAAC and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Peptide Ligation
In the landscape of peptide chemistry and drug development, the ability to precisely and efficiently conjugate peptides to other molecules is paramount. "Click chemistry," a term for reactions that are rapid, high-yielding, and specific, has become an indispensable tool.[1] Among these, the azide-alkyne cycloaddition stands out. This guide provides an in-depth comparison of its two most prominent variations: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), offering researchers a clear basis for selecting the optimal method for their specific peptide applications.
Core Mechanisms: A Tale of Two Alkynes
The fundamental difference between CuAAC and SPAAC lies in the nature of the alkyne reactant and the consequent need for a catalyst.
-
CuAAC: This reaction joins a terminal alkyne and an azide (B81097) to form a stable 1,4-disubstituted triazole.[2] The reaction's high efficiency and regioselectivity are dependent on a copper(I) catalyst, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate (B8700270).[2][3] CuAAC is celebrated for its rapid kinetics and the small, unobtrusive nature of the terminal alkyne group.[4]
-
SPAAC: Developed to circumvent the inherent cytotoxicity of copper, SPAAC is a bioorthogonal reaction that does not require a metal catalyst.[5] The driving force for this reaction is the high ring strain (~18 kcal/mol) of a cyclooctyne (B158145) (e.g., DBCO, BCN), which is released upon cycloaddition with an azide.[1][6] This allows the reaction to proceed spontaneously under physiological conditions, making it the preferred method for applications in living systems.[][8]
Quantitative Performance Comparison
The choice between CuAAC and SPAAC often involves a trade-off between reaction speed and biocompatibility. The following table summarizes key performance metrics based on experimental data.
| Parameter | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) | Key Takeaway |
| Second-Order Rate Constant (k₂) | 10 to 10⁴ M⁻¹s⁻¹[6] | 10⁻³ to 1 M⁻¹s⁻¹ (depends on cyclooctyne used)[4][6] | CuAAC is typically 100 to 1000 times faster than SPAAC.[6] |
| Biocompatibility | Limited due to copper cytotoxicity.[9][10] | High; metal-free and bioorthogonal.[5][] | SPAAC is the gold standard for in vivo and live-cell labeling.[6] |
| Catalyst Requirement | Yes (Copper I)[3] | No[11] | SPAAC offers a simpler reaction setup for biological applications. |
| Potential Side Reactions | Oxidative damage to Met, Cys, Tyr, His residues.[12] | Minimal; avoids metal-catalyzed side reactions.[12] | SPAAC provides a cleaner reaction profile for sensitive peptides. |
| Reactant Size & Nature | Small, simple terminal alkynes. | Bulky, hydrophobic cyclooctynes (e.g., DBCO).[4] | The bulkiness of SPAAC reagents can sometimes impact peptide properties. |
| Typical Yield | High to quantitative (>95%).[3] | High, often >85%.[13] | Both methods are highly efficient under optimal conditions. |
| pH Range | Versatile, typically pH 4-11.[1][14] | Physiological pH (~7.4).[8] | Both are compatible with conditions used for biological molecules. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for performing CuAAC and SPAAC on azide-modified peptides in solution.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Solution
This protocol describes the conjugation of a terminal alkyne to an azide-modified peptide using a copper(I) catalyst.[15]
Materials:
-
Azide-modified peptide (e.g., containing N₃-Gly-Aeg)
-
Terminal alkyne-functionalized molecule (1.5 equivalents)
-
Copper(II) Sulfate (CuSO₄) solution (e.g., 50 mM in water)
-
Sodium Ascorbate solution (e.g., 250 mM in water, freshly prepared)
-
Copper ligand (e.g., THPTA or TBTA) solution (e.g., 50 mM in DMSO/water)
-
Reaction Buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification and analysis.
-
Mass spectrometer for characterization.
Procedure:
-
Dissolve Reactants: Dissolve the azide-modified peptide and the alkyne-functionalized molecule (1.5 eq.) in the reaction buffer to a final peptide concentration of 1-5 mM.
-
Add Reagents: To the solution, add the copper ligand to a final concentration of ~1 mM. Vortex briefly.
-
Add the CuSO₄ solution to a final concentration of ~0.2 mM. Vortex.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of ~2 mM.
-
Reaction: Gently mix or shake the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by RP-HPLC or mass spectrometry.
-
Purification: Upon completion, purify the peptide conjugate using RP-HPLC to remove excess reagents, catalyst, and unreacted starting materials.
-
Characterization: Confirm the identity, purity, and molecular weight of the final conjugate by analytical RP-HPLC and mass spectrometry.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in Solution
This protocol details the copper-free conjugation of a strained cyclooctyne to an azide-modified peptide.[8][15]
Materials:
-
Azide-modified peptide
-
Strained cyclooctyne (e.g., DBCO or BCN functionalized molecule, 1.2-1.5 equivalents)
-
Reaction Buffer (e.g., phosphate-buffered saline, pH 7.4, or other appropriate solvent)
-
RP-HPLC system
-
Mass spectrometer
Procedure:
-
Dissolve Reactants: Dissolve the azide-modified peptide in the chosen reaction buffer.
-
Add the strained cyclooctyne-functionalized molecule (1.2-1.5 eq.) to the peptide solution. Ensure complete dissolution.
-
Reaction: Mix the solution and allow the reaction to proceed at room temperature. Reaction times can vary significantly (1 to 24 hours) depending on the reactant concentrations and the specific strained alkyne used.[15] The reaction progress should be monitored by RP-HPLC. For live-cell applications, incubation can be performed at 37°C.[8]
-
Purification: Once the reaction is complete, purify the resulting peptide conjugate by RP-HPLC.
-
Characterization: Confirm the structure and purity of the final product using mass spectrometry and analytical RP-HPLC.
Comparative Experimental Workflow
The overall workflow for peptide modification using either CuAAC or SPAAC shares several steps, with the key divergence occurring at the ligation stage.
Conclusion
Both CuAAC and SPAAC are powerful and reliable methods for peptide ligation, each with a distinct set of advantages.
CuAAC remains the workhorse for in vitro applications. Its extremely fast reaction rates, high yields, and the use of small, simple alkyne tags make it ideal for the efficient synthesis of peptide conjugates, peptidomimetics, and radiolabeled peptides when cell viability is not a concern.[14][16][17]
SPAAC is the undisputed champion for biological applications. Its bioorthogonality and freedom from copper cytotoxicity allow for the specific labeling of peptides on and inside living cells, and even within whole organisms.[1][] While kinetically slower, the development of increasingly reactive cyclooctynes continues to narrow the performance gap.[18]
Ultimately, the decision between CuAAC and SPAAC hinges on the experimental context. For researchers in drug development and chemical biology, a thorough understanding of the trade-offs between speed, biocompatibility, and reactant properties is essential for harnessing the full potential of click chemistry in peptide science.
References
- 1. jpt.com [jpt.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Click Chemistry and Radiochemistry: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 8. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Click Chemistry Reactions: CuAAC, SPAAC, Diels-Alder | Biopharma PEG [biochempeg.com]
- 12. researchgate.net [researchgate.net]
- 13. Evaluating chemical ligation techniques for the synthesis of block copolypeptides, polypeptoids and block copolypept(o)ides: a comparative study - Polymer Chemistry (RSC Publishing) DOI:10.1039/C5PY00461F [pubs.rsc.org]
- 14. UQ eSpace [espace.library.uq.edu.au]
- 15. benchchem.com [benchchem.com]
- 16. bachem.com [bachem.com]
- 17. bachem.com [bachem.com]
- 18. Protein Modification by Strain-Promoted Alkyne–Nitrone Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
validation of site-specific incorporation of unnatural amino acids
A researcher's guide to the .
The site-specific incorporation of unnatural amino acids (Uaas) into proteins represents a powerful tool for researchers in biology and drug development. This technique allows for the introduction of novel chemical functionalities, enabling detailed studies of protein structure and function, as well as the development of new therapeutic proteins. However, the successful incorporation of Uaas must be rigorously validated to ensure the fidelity and efficiency of the process. This guide provides a comparative overview of the most common methods used for this validation, complete with experimental protocols and data to help researchers choose the most appropriate technique for their needs.
A Comparative Analysis of Validation Methodologies
The choice of a validation method depends on several factors, including the specific Uaa being incorporated, the protein of interest, and the experimental goals. The three most widely used techniques are mass spectrometry, western blotting, and fluorescence-based assays. Each has its own set of advantages and limitations, which are summarized in the table below.
| Validation Method | Principle | Specificity | Sensitivity | Quantitative | Throughput | Cost |
| Mass Spectrometry | Measures the mass-to-charge ratio of ionized molecules to identify the Uaa-containing protein or peptides. | Very High | High | Yes | Low | High |
| Western Blotting | Uses specific antibodies to detect the Uaa-containing protein, often relying on a unique tag or a change in protein size. | High | Moderate | Semi-quantitative | Moderate | Moderate |
| Fluorescence-based Assays | Relies on the unique fluorescent properties of the incorporated Uaa or a reporter protein.[1][2] | High | High | Yes | High | Low |
In-depth Experimental Protocols
This section provides detailed protocols for the three main validation methods. These protocols are intended as a starting point and may require optimization for specific experimental conditions.
Mass Spectrometry-Based Validation
Mass spectrometry is the gold standard for confirming the site-specific incorporation of Uaas due to its high accuracy and ability to provide unambiguous identification.
Experimental Protocol:
-
Protein Expression and Purification: Express the target protein with the incorporated Uaa in a suitable expression system (e.g., E. coli, mammalian cells). Purify the protein using standard chromatography techniques to ensure high purity.
-
Protein Digestion: Digest the purified protein into smaller peptides using a protease such as trypsin. This is typically done overnight at 37°C.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The peptides are separated by liquid chromatography and then ionized and fragmented in the mass spectrometer.
-
Data Analysis: Analyze the resulting spectra to identify the peptide containing the Uaa. The mass shift corresponding to the Uaa confirms its incorporation at the specific site.[3][4]
Western Blot-Based Validation
Western blotting is a widely used technique that can provide semi-quantitative information about the incorporation of a Uaa.[3][5][6]
Experimental Protocol:
-
Protein Expression: Express the target protein with the incorporated Uaa. It is often useful to include a control sample without the Uaa.
-
Cell Lysis and Protein Quantification: Lyse the cells to release the proteins and quantify the total protein concentration using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody that specifically recognizes the target protein or a tag attached to it.
-
Detection: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP). Detect the signal using a chemiluminescent substrate. The presence of a band at the expected molecular weight in the sample with the Uaa, and its absence or a truncated product in the control, confirms incorporation.[5][6]
Fluorescence-Based Validation
Fluorescence-based assays are a high-throughput and sensitive method for validating Uaa incorporation, particularly when the Uaa itself is fluorescent or when a fluorescent reporter protein is used.[1][2]
Experimental Protocol:
-
Construct Design: Design a reporter construct, such as Green Fluorescent Protein (GFP), with an amber stop codon at a specific site.[2][3]
-
Protein Expression: Co-express the reporter construct with the orthogonal tRNA/aminoacyl-tRNA synthetase pair in the presence of the fluorescent Uaa.
-
Fluorescence Measurement: Measure the fluorescence of the cell culture or cell lysate using a fluorometer or a fluorescence microscope.
-
Data Analysis: Compare the fluorescence signal from the sample with the Uaa to a negative control without the Uaa. A significant increase in fluorescence indicates successful incorporation.
Visualizing the Validation Workflows
The following diagrams illustrate the experimental workflows for each of the validation methods described above.
Caption: Workflow for Mass Spectrometry-Based Validation.
Caption: Workflow for Western Blot-Based Validation.
Caption: Workflow for Fluorescence-Based Validation.
References
- 1. Novel Fluorescence-Based Biosensors Incorporating Unnatural Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholar.valpo.edu [scholar.valpo.edu]
- 3. Genetic Incorporation of Unnatural Amino Acids into Proteins in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genetic incorporation of unnatural amino acids into proteins in mammalian cells | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. Genetic Incorporation of Unnatural Amino Acids into Proteins in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Peptide Purity in Syntheses Utilizing Fmoc, Boc, and Cbz Protected Amino Acids
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of protecting groups is a critical determinant of success in peptide synthesis, directly influencing the purity, yield, and overall efficiency of the process. This guide provides an objective comparison of the three most widely used α-amino protecting groups: Fluorenylmethyloxycarbonyl (Fmoc), tert-Butoxycarbonyl (Boc), and Carboxybenzyl (Cbz). The information presented is supported by established chemical principles and illustrative data to aid researchers in making informed decisions for their synthetic strategies.
At a Glance: Key Characteristics of Fmoc, Boc, and Cbz
The primary distinction between these protecting groups lies in their lability—the chemical conditions required for their removal. This fundamental difference dictates the overall synthetic strategy, particularly in Solid-Phase Peptide Synthesis (SPPS).[1] The orthogonality of these protecting groups, which allows for the selective removal of one type without affecting another, is a cornerstone of modern peptide chemistry.[1][2]
| Protecting Group | Lability | Deprotection Conditions | Primary Application | Key Advantages | Key Disadvantages |
| Fmoc | Base-labile | 20% Piperidine in DMF | Solid-Phase Peptide Synthesis (SPPS) | Orthogonal to acid-labile side-chain protecting groups; Milder final cleavage conditions (TFA); Amenable to automation.[1][] | Potential for side reactions like aspartimide formation and diketopiperazine formation. |
| Boc | Acid-labile | 50% Trifluoroacetic Acid (TFA) in DCM | Solid-Phase Peptide Synthesis (SPPS), especially for hydrophobic or long sequences. | Robust and well-established; Can reduce aggregation of hydrophobic peptides.[] | Requires strong acid for final cleavage (e.g., HF), which can be harsh on sensitive residues and requires special equipment.[4] |
| Cbz | Hydrogenolysis | H₂/Pd, HBr/AcOH, Na/liquid NH₃ | Solution-Phase Peptide Synthesis, fragment condensation. | Stable under a wide range of conditions. | Not typically used in modern SPPS due to the incompatibility of catalytic hydrogenation with solid supports. |
Comparative Purity and Yield
While the final purity of a peptide is highly sequence-dependent, general trends can be observed with different protection strategies. The choice between Fmoc and Boc for SPPS often involves a trade-off between milder conditions and the ability to handle challenging sequences.
| Strategy | Typical Crude Purity | Typical Overall Yield | Notes |
| Fmoc/tBu SPPS | 70-95% | 60-80% | The milder conditions generally lead to fewer side reactions for a wide range of peptides. Purity can be affected by the efficiency of coupling and deprotection steps. |
| Boc/Bzl SPPS | 70-90% | 50-70% | Often yields higher crude purity and yields for hydrophobic peptides or sequences prone to aggregation due to the protonation of the N-terminus after deprotection, which can disrupt secondary structures.[] |
Note: These are illustrative values and can vary significantly based on the peptide sequence, length, and the specific protocol used.
Experimental Workflows and Mechanisms
The following diagrams illustrate the cyclical nature of Fmoc and Boc-based SPPS, providing a visual comparison of the two most common strategies.
Caption: A diagram illustrating the cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis.
References
Safety Operating Guide
Essential Safety and Operational Protocols for Handling (R)-8-Azido-2-(Fmoc-amino)octanoic acid
For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe Handling, Storage, and Disposal.
This document provides critical safety and logistical information for the proper handling of (R)-8-Azido-2-(Fmoc-amino)octanoic acid. Adherence to these protocols is essential for ensuring laboratory safety and procedural integrity. This compound presents significant hazards due to its azido (B1232118) functional group, which imparts potential explosive properties and high toxicity. The Fmoc-amino acid component also requires careful handling to avoid irritation.
Hazard Identification and Personal Protective Equipment (PPE)
The primary hazards associated with this compound stem from the presence of the azide (B81097) group. Organic azides are energetic materials that can be sensitive to heat, shock, friction, and light, posing a risk of explosion. Azides are also acutely toxic and can be fatal if inhaled, ingested, or absorbed through the skin. The Fmoc-amino acid portion may cause skin, eye, and respiratory tract irritation.
Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles. A face shield is recommended when there is a significant risk of splashing. | Protects eyes from chemical splashes, dust, and potential projectiles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber, minimum 0.11 mm thickness). Consider double-gloving for enhanced protection. | Prevents skin contact and absorption of the toxic azide compound.[1] |
| Body Protection | A flame-resistant lab coat is essential. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat. | Protects against skin contact with the chemical and provides a barrier in case of spills. |
| Respiratory Protection | A dust mask (e.g., N95) should be used if handling the solid form could generate dust.[2] All handling of the compound should be performed in a certified chemical fume hood.[3][4] | Minimizes inhalation of airborne particles and potentially volatile and toxic hydrazoic acid.[1][3] |
| Additional Protection | A blast shield should be used when working with azides that are known or suspected to be explosive, or when scaling up reactions.[3][4] | Provides a physical barrier in the event of an explosion. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.[3]
-
Scale: Work with the smallest possible quantities of the compound.
-
Equipment: Use only non-metallic spatulas (e.g., plastic or ceramic) for handling the solid material to avoid the formation of shock-sensitive metal azides.[3][4] Avoid glassware with ground glass joints where friction could initiate detonation.[4]
-
Ventilation: Ensure the chemical fume hood is functioning correctly before beginning any work.
2. Handling the Compound:
-
Weighing: Carefully weigh the compound, minimizing the generation of dust.
-
Dissolving: When dissolving the compound, add it slowly to the solvent. Be aware of potential incompatibilities (see table below).
-
Heating: Avoid heating the compound unless absolutely necessary and with extreme caution, as this can lead to violent decomposition.[1][5]
Incompatible Materials
| Material Class | Specific Examples | Hazard |
| Heavy Metals | Lead, copper, silver, mercury, zinc | Formation of highly shock-sensitive and explosive metal azides.[5][6] |
| Strong Acids | Hydrochloric acid, sulfuric acid | Generation of highly toxic and explosive hydrazoic acid.[6][7] |
| Halogenated Solvents | Dichloromethane, chloroform | Can form explosive organic azides.[3][4] |
| Other Reagents | Carbon disulfide, bromine, nitric acid, dimethyl sulfate | Can react violently with azides.[3][6] |
Emergency Procedures
| Exposure Type | Immediate Action |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[8] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air immediately.[3] If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Rinse mouth with water.[3] Do NOT induce vomiting. Seek immediate medical attention. |
| Spill | For small spills, cover with an absorbent, non-combustible material.[4] Sweep up the solid material, avoiding dust generation, and place it in a designated, non-metallic hazardous waste container.[4] Clean the spill area with a soap and water solution. For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.[4] |
Disposal Plan
Azide-containing waste is classified as hazardous and requires special disposal procedures. Under no circumstances should azide waste be poured down the drain , as this can lead to the formation of explosive metal azides in the plumbing.[1][3][5]
Waste Collection and Disposal Protocol:
-
Segregation: All waste containing this compound, including contaminated labware and PPE, must be collected separately from other chemical waste streams.[7]
-
Container: Use a clearly labeled, non-metallic (e.g., polyethylene) container for azide waste.[6][9]
-
Labeling: The waste container must be clearly labeled as "Azide Waste" and list all chemical constituents.[7]
-
Disposal: Dispose of the hazardous waste through your institution's EHS department.
-
Deactivation (for trained personnel only): Dilute aqueous solutions of azides (less than 5%) can be chemically deactivated by reaction with nitrous acid.[3][5] This procedure is hazardous due to the evolution of toxic nitrogen oxides and should only be performed by trained personnel in a chemical fume hood with a specific protocol.[3][5]
Workflow and Safety Logic
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. ehs.yale.edu [ehs.yale.edu]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.unm.edu [chemistry.unm.edu]
- 4. artscimedia.case.edu [artscimedia.case.edu]
- 5. unomaha.edu [unomaha.edu]
- 6. benchchem.com [benchchem.com]
- 7. safety.pitt.edu [safety.pitt.edu]
- 8. peptide.com [peptide.com]
- 9. ph.health.mil [ph.health.mil]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
